molecular formula C5H6N2 B1581581 2-Methylpyrimidine CAS No. 5053-43-0

2-Methylpyrimidine

Cat. No.: B1581581
CAS No.: 5053-43-0
M. Wt: 94.11 g/mol
InChI Key: LNJMHEJAYSYZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpyrimidine is a useful research compound. Its molecular formula is C5H6N2 and its molecular weight is 94.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJMHEJAYSYZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871111
Record name 2-Methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5053-43-0, 55133-63-6
Record name Pyrimidine, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055133636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Analysis of 2-Methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylpyrimidine is a heterocyclic aromatic organic compound with the chemical formula C₅H₆N₂. As a derivative of pyrimidine (B1678525), it is a fundamental building block in various chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals. A thorough understanding of its structural and electronic properties is crucial for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to serve as a valuable resource for researchers and scientists.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR spectra are essential for the structural elucidation of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound reveals three distinct signals corresponding to the aromatic protons and the methyl group protons.

Data Summary

SignalChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
A8.68Doublet4.90H4, H6
B7.23Triplet4.90H5
C2.62Singlet--CH₃

Data sourced from Gronowitz, S. et al. Ark. Kemi. 22, 65 (1963).[1]

Interpretation

The downfield chemical shifts of the aromatic protons (H4, H6, and H5) are characteristic of protons attached to an electron-deficient pyrimidine ring. The protons at the C4 and C6 positions are equivalent due to the molecule's symmetry and appear as a doublet due to coupling with the H5 proton. The H5 proton appears as a triplet as it is coupled to the two equivalent protons at C4 and C6. The upfield singlet at 2.62 ppm corresponds to the three equivalent protons of the methyl group, which are not coupled to any other protons.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The spectrum of this compound shows four distinct signals, corresponding to the four unique carbon environments in the molecule.

Data Summary

Chemical Shift (δ) ppmAssignment
167.3C2
156.9C4, C6
119.4C5
25.8-CH₃

Note: This is a representative dataset; actual values may vary slightly depending on the solvent and experimental conditions.

Interpretation

The C2 carbon, being directly attached to two electronegative nitrogen atoms, is the most deshielded and appears at the lowest field (167.3 ppm). The equivalent C4 and C6 carbons appear at 156.9 ppm. The C5 carbon is the most shielded of the aromatic carbons, appearing at 119.4 ppm. The methyl carbon gives a characteristic upfield signal at 25.8 ppm.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of purified this compound.

  • Transfer the sample to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Instrumentation and Data Acquisition:

  • The NMR spectra are acquired on a spectrometer operating at a suitable frequency for ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz).

  • The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

  • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument Ready for Analysis tune Tune and Shim instrument->tune acquire Acquire Spectrum tune->acquire process Fourier Transform acquire->process Raw Data (FID) phase Phase Correction process->phase baseline Baseline Correction phase->baseline Final Spectrum Final Spectrum baseline->Final Spectrum Processed Data Spectroscopic_Analysis_Logic cluster_techniques Spectroscopic Techniques cluster_info Structural Information Obtained Molecule This compound (C₅H₆N₂) NMR NMR Spectroscopy Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS NMR_Info Carbon-Hydrogen Framework Connectivity Chemical Environment NMR->NMR_Info IR_Info Functional Groups (C-H, C=N, C=C) IR->IR_Info MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info Structure_Elucidation Complete Structural Elucidation NMR_Info->Structure_Elucidation Combined Analysis IR_Info->Structure_Elucidation Combined Analysis MS_Info->Structure_Elucidation Combined Analysis

References

An In-depth Technical Guide to 2-Methylpyrimidine: Chemical Structure, Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpyrimidine is a heterocyclic aromatic organic compound that serves as a vital scaffold in medicinal chemistry. Its structural motif is present in a multitude of biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it explores established synthetic protocols for pyrimidine (B1678525) derivatives, discusses its significance and applications in drug discovery and development, and highlights the diverse biological activities associated with this important class of compounds.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a pyrimidine ring substituted with a methyl group at the second position. The pyrimidine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3.

  • IUPAC Name: this compound[1]

  • Chemical Formula: C₅H₆N₂[1][2]

  • SMILES: CC1=NC=CC=N1[1][2]

  • InChI Key: LNJMHEJAYSYZKK-UHFFFAOYSA-N[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference(s)
Molecular Weight 94.11 g/mol [1][2]
Appearance Liquid[2]
Density 1.0132 g/mL at 25 °C[2]
Boiling Point 122.1 ± 9.0 °C at 760 mmHg[3]
Flash Point 37.8 °C (100.0 °F) - closed cup[2]
Refractive Index n20/D 1.4930[2]
Solubility Soluble in organic solvents such as methanol.[4]
LogP -0.1[1]
¹H NMR δ 8.68 (d, J=4.9 Hz, 2H), 7.23 (t, J=4.9 Hz, 1H), 2.62 (s, 3H)[5]
¹³C NMR δ 167.9, 157.0, 119.3, 25.8[6]

Synthesis of Pyrimidine Derivatives: Experimental Protocols

The synthesis of the pyrimidine core is a well-established area of organic chemistry. One of the most common and versatile methods is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. Below is a generalized protocol for the synthesis of a pyrimidine derivative, which can be adapted for the synthesis of this compound by using acetamidine.

General Protocol for Pyrimidine Synthesis

This protocol describes the condensation reaction to form a substituted pyrimidine ring.

Materials:

  • 1,3-Dicarbonyl compound (e.g., diethyl malonate)

  • Acetamidine hydrochloride

  • Sodium ethoxide or another suitable base

  • Ethanol (B145695) (absolute)

  • Hydrochloric acid (for workup)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • The 1,3-dicarbonyl compound is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature (often 0-5 °C).

  • Acetamidine hydrochloride is then added to the reaction mixture.

  • The reaction is heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the structure of purines and pyrimidines in DNA and RNA, allowing for interactions with a wide range of biological targets.[7][8] Pyrimidine derivatives exhibit a broad spectrum of biological activities, making them crucial in the development of new therapeutic agents.[7][9][10]

Key Biological Activities of Pyrimidine Derivatives:

  • Anticancer: Many pyrimidine-based compounds, such as 5-fluorouracil, are used as anticancer agents.[11] They can act as inhibitors of key enzymes in cancer cell proliferation, such as thymidylate synthase and various kinases.[11]

  • Antimicrobial: The pyrimidine nucleus is found in several antibacterial and antifungal drugs. These compounds can interfere with essential metabolic pathways in microorganisms.

  • Anti-inflammatory: Certain pyrimidine derivatives have shown potent anti-inflammatory properties.

  • Antiviral: Pyrimidine analogs are a cornerstone of antiviral therapy, particularly against herpes viruses and HIV.

  • Central Nervous System (CNS) Activity: The versatility of the pyrimidine structure has been exploited to develop agents with activity against targets in the CNS, including for the treatment of neurological disorders.[7]

The methyl group in this compound can influence the molecule's steric and electronic properties, potentially enhancing its binding to biological targets and improving its pharmacokinetic profile.

Visualizations

Logical Workflow for Pyrimidine Synthesis

The following diagram illustrates a generalized workflow for the synthesis of pyrimidine derivatives, a common strategy in medicinal chemistry.

G General Synthetic Workflow for Pyrimidine Derivatives A Starting Materials (1,3-Dicarbonyl Compound, Amidine) B Condensation Reaction (Base-catalyzed) A->B C Reaction Workup (Acidification, Extraction) B->C D Crude Product C->D E Purification (Recrystallization or Chromatography) D->E F Pure Pyrimidine Derivative E->F G Characterization (NMR, MS, etc.) F->G

Caption: A flowchart illustrating the key steps in the synthesis of pyrimidine derivatives.

Biological Activities of Pyrimidine Scaffolds

This diagram showcases the diverse range of biological activities associated with pyrimidine-based compounds in drug discovery.

G Diverse Biological Activities of Pyrimidine-Based Compounds Pyrimidine Pyrimidine Scaffold Anticancer Anticancer Pyrimidine->Anticancer Antimicrobial Antimicrobial Pyrimidine->Antimicrobial AntiInflammatory Anti-inflammatory Pyrimidine->AntiInflammatory Antiviral Antiviral Pyrimidine->Antiviral CNS_Activity CNS Activity Pyrimidine->CNS_Activity Cardiovascular Cardiovascular Pyrimidine->Cardiovascular

Caption: A diagram highlighting the broad spectrum of therapeutic applications for pyrimidine derivatives.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrimidine is a heterocyclic aromatic organic compound and a derivative of pyrimidine (B1678525). The pyrimidine core is a fundamental building block in numerous biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and several vitamins and cofactors. The introduction of a methyl group at the 2-position of the pyrimidine ring subtly alters its electronic properties and steric profile, making this compound and its derivatives valuable synthons in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, supported by experimental data and detailed methodologies.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below, providing a ready reference for laboratory and developmental work.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₆N₂[1]
Molecular Weight 94.11 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Melting Point -6.0 °C[2]
Boiling Point 130.0 - 132.0 °C[2]
Density 1.0132 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.4930[1]
Flash Point 37.8 °C (closed cup)
pKa (Predicted) 1.85 ± 0.13[3]
Solubility No quantitative data available. Qualitatively described as soluble in alcohol and ether.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.

Table 2: 1H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.68Doublet4.90H4, H6
7.23Triplet4.90H5
2.62Singlet--CH₃

Table 3: 13C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
167.9C2
157.0C4, C6
119.4C5
25.9-CH₃

Table 4: FT-IR and UV-Vis Spectral Data of this compound

Spectroscopic TechniqueKey AbsorptionsReference(s)
FT-IR (neat liquid, cm-1) ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1580-1600 (C=N ring stretch), ~1400-1500 (C=C ring stretch)[4]
UV-Vis (in Ethanol) λmax ≈ 320 nm (for a derivative, 2-MPDA)[5]

Note: The provided UV-Vis data is for a derivative of this compound. The λmax of the parent compound may vary.

Experimental Protocols

Detailed methodologies are essential for the replication of experimental results and for the development of new synthetic routes and analytical techniques.

Synthesis of this compound

A common method for the synthesis of this compound involves the dehalogenation of a di-substituted pyrimidine precursor.

Protocol: Synthesis from 4,6-dichloro-2-methylpyrimidine (B42779)

  • Reaction Setup: To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 equivalent) in a mixture of methanol (B129727) and water, add 10% Palladium on activated carbon (Pd/C) and magnesium oxide (MgO).

  • Hydrogenation: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., 30 psi) for approximately 1 hour.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and MgO.

    • Extract the filtrate with dichloromethane (B109758) (DCM).

    • Combine the organic layers.

  • Purification:

    • Distill off the DCM and methanol under atmospheric pressure.

    • The resulting crude product can be further purified by vacuum distillation to yield this compound as a liquid.

Spectroscopic and Physicochemical Analysis

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1H NMR Acquisition:

    • Acquire the 1H NMR spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire the 13C NMR spectrum using a proton-decoupled pulse program.

    • Set the spectral width to cover the expected range for aromatic and aliphatic carbons (e.g., 0-200 ppm).

    • A larger number of scans will be necessary compared to 1H NMR due to the lower natural abundance of 13C.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Neat Liquid): Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Data Acquisition:

    • Record the FT-IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the clean salt plates and subtract it from the sample spectrum.

Protocol: UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.

  • Data Acquisition:

    • Use a quartz cuvette with a defined path length (typically 1 cm).

    • Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm), using the pure solvent as a reference.

Protocol: Determination of pKa

  • Methodology: The pKa can be determined by UV-Vis spectrophotometry or potentiometric titration.

  • Spectrophotometric Method:

    • Prepare a series of buffer solutions with a range of known pH values.

    • Dissolve a constant amount of this compound in each buffer solution.

    • Measure the UV-Vis spectrum for each solution and identify a wavelength where the protonated and deprotonated forms have different absorbances.

    • Plot absorbance at this wavelength versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

  • Potentiometric Titration:

    • Dissolve a known amount of this compound in water or a water/co-solvent mixture.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl), monitoring the pH with a calibrated pH meter.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Protocol: Determination of Solubility

  • Shake-Flask Method:

    • Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, dichloromethane) in a sealed flask.

    • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Determine the concentration of this compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC).

    • The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).

Chemical Reactivity and Visualization

The chemical reactivity of this compound is influenced by the electron-deficient nature of the pyrimidine ring and the presence of the activating methyl group.

Knoevenagel-Type Condensation

The methyl group at the 2-position of the pyrimidine ring is activated by the adjacent electron-withdrawing nitrogen atoms. This "active" methyl group can participate in condensation reactions with carbonyl compounds, such as benzaldehyde, typically in the presence of a catalyst like acetic anhydride (B1165640) or a strong base. This reaction is a useful method for the synthesis of styrylpyrimidine derivatives.

Knoevenagel_Type_Condensation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Benzaldehyde Benzaldehyde Aldol_Adduct Aldol-type Adduct Benzaldehyde->Aldol_Adduct Enamine_Intermediate Enamine-like Intermediate Enamine_Intermediate->Aldol_Adduct Nucleophilic Attack Product 2-Styrylpyrimidine Aldol_Adduct->Product Dehydration Base Base Base->Enamine_Intermediate

Knoevenagel-Type Condensation of this compound.
Nucleophilic Aromatic Substitution

The pyrimidine ring is generally susceptible to nucleophilic attack, particularly at positions 4 and 6, which are para and ortho to the ring nitrogens. While the 2-position is also electron-deficient, direct nucleophilic substitution at this position is less common than at the 4 and 6 positions, especially if they are unsubstituted. The presence of a good leaving group at the 2-position would facilitate such a reaction.

Nucleophilic_Aromatic_Substitution cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-Halo-pyrimidine 2-Halo-pyrimidine (X = Cl, Br) Nucleophile Nucleophile (Nu⁻) Meisenheimer_Complex Meisenheimer-type Complex Nucleophile->Meisenheimer_Complex Substituted_Product 2-Substituted-pyrimidine Meisenheimer_Complex->Substituted_Product Elimination of X⁻

Nucleophilic Aromatic Substitution on a 2-Halopyrimidine.

Conclusion

This compound serves as a versatile building block in organic synthesis, with its physical and chemical properties being of significant interest to researchers in drug discovery and materials science. This guide has provided a detailed summary of its key characteristics, including quantitative data where available, and outlined experimental protocols for its synthesis and analysis. The presented reactivity profiles and diagrams offer a visual representation of its chemical behavior, further aiding in the design of novel synthetic strategies and the development of new functional molecules. Further experimental investigation into the quantitative solubility and pKa of this compound would be a valuable contribution to the field.

References

The Biological Frontier of 2-Methylpyrimidine: A Technical Guide to its Derivatives' Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methylpyrimidine core, a privileged scaffold in medicinal chemistry, has given rise to a diverse array of derivatives exhibiting a wide spectrum of biological activities. These compounds have garnered significant attention for their potential as therapeutic agents, demonstrating efficacy in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their mechanisms of action, quantitative bioactivity, and the experimental protocols used for their evaluation.

Core Biological Activities and Mechanisms of Action

Derivatives of this compound have been extensively studied and have shown significant promise in several key therapeutic areas:

  • Anticancer Activity: A primary focus of research has been the development of this compound derivatives as anticancer agents. These compounds often function as kinase inhibitors, targeting key enzymes that are dysregulated in cancer cells. Notable targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinases, and Polo-like Kinases (PLKs).[1][2] By inhibiting these kinases, the derivatives can disrupt critical signaling pathways involved in cell proliferation, angiogenesis, and metastasis.[3][4][5] Some derivatives have also been shown to induce apoptosis and cell cycle arrest in cancer cells.[6][7]

  • Antimicrobial Activity: The this compound scaffold is also a component of potent antimicrobial agents. These derivatives exhibit activity against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

  • Anti-inflammatory Activity: Certain this compound derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action in this context is often linked to the inhibition of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways like the NF-κB pathway.[8][9]

Quantitative Bioactivity Data

The following tables summarize the quantitative biological activity data for various this compound derivatives from cited research.

Table 1: Anticancer Activity of this compound Derivatives (Kinase Inhibition)

Compound ClassTarget KinaseIC50 (nM)Cancer Cell LineReference
Pyrrolo[2,3-d]pyrimidine DerivativesEGFR, Her2, VEGFR2, CDK240 - 204HepG2, MCF-7, HCT-116, PC-3
Fused Pyrimidine SystemsEGFRVaries (sub-µM to µM)Various (e.g., NSCLC lines)[3][4]
Pyrimidine-based DerivativesVEGFR-29,190 - 18,210A549, HepG2[2]
Pyrimidine-based DerivativesAurora A Kinase< 200SCLC cell lines[10]
Diamino-pyrimidine derivative (DAP-81)PLK-1900-[11]

Table 2: Anticancer Activity of this compound Derivatives (Cytotoxicity)

Compound ClassCancer Cell LineIC50 / EC50 (µM)Reference
Pyrido[2,3-d]pyrimidine DerivativesA549Varies (e.g., 2d: strong cytotoxicity at 50 µM)
Pyrimidine-hydrazone hybridsLoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1Varies[12]
N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivativesHT-29, COLO-205SP2: 4.07, 4.98
2-Phenylpyrimidine coumarin (B35378) derivativesCNE2, KB, Cal27Varies
Fused PyrimidinesHEPG2Varies

Table 3: Antimicrobial Activity of this compound Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrimidine-based SulfonamidesS. aureus, E. coli, etc.Varies
Metal-Organic Frameworks (MOFs) with 4,6-diamino-2-pyrimidinethiolGram-positive and Gram-negative bacteriaVaries[6]

Table 4: Anti-inflammatory Activity of this compound Derivatives

Compound ClassTargetIC50 (µM)AssayReference
Pyrimidine Derivatives (L1, L2)COX-2High selectivity over COX-1TMPD oxidation assay[13]
Pyrazolo[3,4-d]pyrimidine derivativesCOX-2VariesIn vivo/in vitro assays[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives

This protocol outlines a general procedure for the synthesis of 2-((arylamino)methyl)pyrimidine derivatives via nucleophilic substitution.

Materials:

  • 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

  • Substituted aniline (B41778) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine solution

Procedure:

  • To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add 2-(Chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • ATP

  • Kinase substrate (specific to the kinase)

  • Kinase assay buffer

  • Test compounds (this compound derivatives)

  • Positive control inhibitor

  • 96-well plates

  • Plate reader (e.g., for fluorescence or luminescence detection)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the kinase enzyme to each well.

  • Add the diluted test compounds or positive control to the respective wells.

  • Incubate the plate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the kinase.

  • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

  • Incubate for the reaction to proceed (e.g., 60 minutes).

  • Stop the reaction and measure the signal (e.g., phosphorylation of the substrate) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Disc Diffusion Method for Antibacterial Activity

This method is used to qualitatively assess the antibacterial activity of a compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar (B569324) plates

  • Sterile filter paper discs (6 mm)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent

  • Positive control antibiotic

  • Solvent control

Procedure:

  • Prepare a standardized inoculum of the bacterial strain.

  • Uniformly spread the bacterial inoculum onto the surface of the Mueller-Hinton agar plates.

  • Impregnate the sterile filter paper discs with a known concentration of the test compounds, positive control, and solvent control.

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow.

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->EGFR Inhibition EGF EGF EGF->EGFR

Caption: EGFR signaling pathway inhibited by this compound derivatives.

VEGFR2_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2

Caption: VEGFR-2 signaling pathway targeted by this compound derivatives.

Aurora_PLK_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation (G2/M Transition) Aurora_A Aurora A Kinase PLK1 PLK1 Aurora_A->PLK1 Activation Cdc25 Cdc25 PLK1->Cdc25 Activation Cdk1_CyclinB Cdk1/Cyclin B Cdc25->Cdk1_CyclinB Activation Mitosis Mitotic Entry Cdk1_CyclinB->Mitosis Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->Aurora_A Inhibition Pyrimidine_Derivative->PLK1 Inhibition

Caption: Inhibition of Aurora A and PLK1 signaling by this compound derivatives.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) Inflammation_Genes Pro-inflammatory Gene Expression (e.g., COX-2, cytokines) NFkB->Inflammation_Genes Transcription IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->IKK Inhibition Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Activation

Caption: Modulation of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Optimization & In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Screening Primary Screening (e.g., Cell Viability Assay) Characterization->Primary_Screening Secondary_Screening Secondary Screening (e.g., Kinase Inhibition Assay) Primary_Screening->Secondary_Screening Active Compounds Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Secondary_Screening->Mechanism_Study Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Study->Lead_Optimization In_Vivo_Testing In Vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Testing

Caption: A typical workflow for the development of this compound derivatives.

Conclusion

This compound and its derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their ability to be readily synthesized and modified allows for the fine-tuning of their biological activity, making them attractive candidates for drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further exploration and innovation in the quest for novel and effective therapies based on this remarkable scaffold.

References

2-Methylpyrimidine: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-methylpyrimidine, a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. Valued for its versatile reactivity and presence in numerous biologically active compounds, this document serves as a technical resource, detailing its physicochemical properties, spectroscopic data, synthesis protocols, and key applications in drug discovery.

Physicochemical and Spectroscopic Profile

This compound (CAS: 5053-43-0) is a colorless to light brown liquid.[1] Its fundamental properties are crucial for its application in synthesis, influencing reaction conditions and purification strategies.

Physical Properties

The key physical characteristics of this compound are summarized in the table below, providing essential data for laboratory handling and process development.

PropertyValueReference(s)
Molecular FormulaC₅H₆N₂
Molecular Weight94.11 g/mol
Density1.0132 g/mL at 25 °C
Boiling Point122.1 ± 9.0 °C at 760 mmHg[1]
Refractive Indexn20/D 1.4930
Flash Point20.3 ± 5.1 °C[1]
Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound and its derivatives.

SpectroscopyData (Observed Peaks)Reference(s)
¹H NMR δ 8.66 (d, J=5 Hz, 2H), 7.29 (t, J=5 Hz, 1H), 2.65 (s, 3H) (in Methanol-d₄)[2]
¹³C NMR Data not explicitly found in a single source, but typical shifts for the pyrimidine (B1678525) ring are ~158 ppm (C4, C6), ~120 ppm (C5), and for the methyl group ~25 ppm.[3][4]
Mass Spec (GC-MS) Key fragments and their relative intensities can be found in public databases like PubChem.[3]
Infrared (IR) Characteristic peaks for C-H aromatic, C=N, and C=C stretching are observable. Specific peak data for the parent molecule is available in the NIST database.[5]

Synthesis of this compound and its Derivatives

The synthesis of the this compound core can be achieved through various routes. A common and illustrative method involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted this compound, specifically 4,6-dihydroxy-2-methylpyrimidine (B75791), which is a valuable precursor in its own right.[6]

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product Amidine Acetamidine (B91507) HCl Condensation Condensation (Sodium Methoxide (B1231860), Methanol) Amidine->Condensation Malonate Dimethyl Malonate Malonate->Condensation Acidification Acidification (HCl) Condensation->Acidification Methanol (B129727) Removal Crystallization Crystallization (0 °C) Acidification->Crystallization Product 4,6-dihydroxy- This compound Crystallization->Product Filtration & Drying

Caption: Workflow for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.

Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This protocol is adapted from a patented industrial process, highlighting a scalable method.[6]

Materials:

  • Methanol

  • Sodium methoxide (108.2 g, 2 mol)

  • Dimethyl malonate (105.6 g, 0.8 mol)

  • Acetamidine hydrochloride (113.4 g, 1.2 mol)

  • 4M Hydrochloric acid

  • Ice

Procedure:

  • To a 3L three-necked flask equipped with a stirrer, add 1060 mL of methanol and cool the flask in an ice bath.

  • While stirring, add sodium methoxide to the methanol.

  • Once the sodium methoxide has dissolved, add dimethyl malonate followed by acetamidine hydrochloride.

  • Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir for 5 hours. The solution will become a creamy white.

  • After the reaction is complete, remove the methanol via distillation under reduced pressure (30-35 °C).

  • Dissolve the residue in 400 mL of water.

  • Adjust the pH of the solution to 1-2 using 4M hydrochloric acid. A white solid will precipitate.

  • Stir the mixture at 0 °C for 4 hours to facilitate crystallization.

  • Collect the solid by suction filtration.

  • Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5 °C).

  • Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine (yield: ~87%).[6]

Reactivity and Key Transformations

This compound serves as a versatile building block due to two primary sites of reactivity: the pyrimidine ring itself and the C2-methyl group. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic substitution (particularly when substituted with leaving groups like halogens), while the methyl group is activated for deprotonation and subsequent condensation reactions.

Overview of Reactivity

The diagram below conceptualizes the dual reactivity of a halogenated this compound, a common intermediate for further functionalization.

Reactivity cluster_ring Ring Functionalization cluster_methyl Methyl Group Functionalization Core 4-Chloro-2-methylpyrimidine (B1348355) Suzuki Arylboronic Acid Core->Suzuki Pd Catalyst, Base (Suzuki Coupling) Aldehyde Benzaldehyde Core->Aldehyde Lewis Acid (e.g., ZnCl₂) (Aldol Condensation) Product_Suzuki 4-Aryl-2-methylpyrimidine Suzuki->Product_Suzuki Product_Styryl 4-Chloro-2-styrylpyrimidine Aldehyde->Product_Styryl

Caption: Dual reactivity of 4-chloro-2-methylpyrimidine as a building block.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This generalized protocol demonstrates the C4-selective cross-coupling of a dichloropyrimidine with an arylboronic acid, a foundational reaction in drug discovery for creating biaryl structures.[7][8]

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol)

  • Arylboronic acid (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • 1,4-Dioxane/Water mixture

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the solvent system (e.g., 1,4-dioxane/water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and partition it between ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the C4-arylated pyrimidine.

Experimental Protocol: Aldol-Type Condensation of the Methyl Group

The C2-methyl group is sufficiently acidic to undergo condensation with aldehydes, typically under acidic or Lewis acidic conditions, to form styryl derivatives.[9]

Materials:

  • 5-Bromo-2-methylpyrimidine (1.0 mmol)

  • Benzaldehyde (1.1 mmol)

  • Zinc chloride (ZnCl₂), anhydrous (catalytic amount)

  • High-boiling solvent (e.g., toluene (B28343) or xylene)

Procedure:

  • To a flask equipped with a Dean-Stark apparatus, add 5-bromo-2-methylpyrimidine, benzaldehyde, a catalytic amount of anhydrous ZnCl₂, and the solvent.

  • Heat the mixture to reflux. Water formed during the condensation will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated solution of sodium bicarbonate to neutralize the catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield 5-bromo-2-styrylpyrimidine.[9]

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a desirable core for interacting with biological targets.[10] this compound and its derivatives are particularly important as precursors for kinase inhibitors.

Pyrimidine-Based Kinase Inhibitors

Many small-molecule kinase inhibitors utilize a substituted pyrimidine core to anchor within the ATP-binding site of the target kinase. The pyrimidine nitrogen atoms often act as hydrogen bond acceptors, mimicking the interactions of the adenine (B156593) portion of ATP. Derivatives of this compound are integral to the synthesis of inhibitors for targets like Aurora kinases, Polo-like kinases (PLKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11]

The diagram below illustrates the general principle of how a pyrimidine-based scaffold can function as a competitive kinase inhibitor.

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Site Hinge Hinge Region (Amino Acid Residues) ATP_Pocket ATP Pocket Hinge->ATP_Pocket No_Phosphorylation Inhibition of Phosphorylation Hinge->No_Phosphorylation Blocks ATP Binding Phosphorylation Substrate Phosphorylation ATP_Pocket->Phosphorylation Enables ATP ATP ATP->Hinge Binds Inhibitor Pyrimidine-Based Inhibitor Inhibitor->Hinge Competitively Binds (H-Bonds)

Caption: Mechanism of pyrimidine-based competitive ATP kinase inhibitors.

Compounds bearing the 2-aminopyrimidine (B69317) scaffold, often derived from this compound precursors, have shown potent inhibition of various kinases with IC₅₀ values in the low nanomolar range.[10] For example, derivatives have been developed as inhibitors for Aurora A kinase, Aurora B kinase, and PLK, all of which are critical regulators of cell division and are frequently overexpressed in cancers.[10]

Conclusion

This compound is a cornerstone heterocyclic building block with a rich and versatile chemistry. Its accessible synthesis and the distinct reactivity of its methyl group and pyrimidine core allow for the creation of diverse and complex molecular architectures. For professionals in drug discovery, the this compound scaffold provides a robust and clinically validated starting point for the development of targeted therapeutics, particularly in the realm of kinase inhibition. A thorough understanding of its properties, synthesis, and reactivity is therefore indispensable for advancing modern medicinal chemistry.

References

An In-depth Technical Guide to the Discovery and History of 2-Methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to 2-methylpyrimidine, a key heterocyclic scaffold in medicinal chemistry. The document details the foundational Pinner synthesis, subsequent advancements, and modern methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of key chemical pathways and workflows.

Discovery and Historical Context

The journey into the synthesis of pyrimidine (B1678525) derivatives began in the late 19th century, with the pioneering work of German chemist Adolf Pinner. While the parent pyrimidine was first prepared by Gabriel and Colman in 1900, Pinner's investigations in the 1880s laid the groundwork for accessing a wide array of substituted pyrimidines. In a seminal 1884 publication in Berichte der deutschen chemischen Gesellschaft, Pinner described the condensation reaction between amidines and β-ketoesters to form substituted pyrimidines.[1] This reaction, now famously known as the Pinner pyrimidine synthesis , became the cornerstone for the synthesis of this class of heterocycles.[2][3]

While the exact first synthesis of the parent this compound is not definitively documented in the readily available historical literature, its conceptual origin lies in Pinner's work. The reaction of acetamidine (B91507) (the amidine corresponding to the desired 2-methyl group) with a suitable three-carbon electrophile, such as malondialdehyde or its synthetic equivalents, represents the classical and most direct application of Pinner's discovery to the formation of this compound. A closely related and historically significant example is the reaction of acetylacetone (B45752) with acetamidine, which yields 2,4,6-trimethylpyrimidine, demonstrating the versatility of the Pinner condensation in assembling substituted pyrimidine rings.[2]

Over the decades, synthetic strategies have evolved from these classical one-pot condensations to multi-step sequences that often provide better control over substitution patterns and higher overall yields. A prominent modern approach involves the initial synthesis of a substituted this compound, such as 4,6-dihydroxy-2-methylpyrimidine (B75791), via a Pinner-type reaction, followed by functional group manipulations. This intermediate can be converted to the corresponding 4,6-dichloro-2-methylpyrimidine (B42779), which then undergoes catalytic dechlorination to yield the parent this compound. This modular approach allows for the synthesis of a variety of this compound derivatives by intercepting the synthesis at different stages.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound and its immediate precursors has been approached through various methods, each with its own set of advantages and disadvantages. The following tables summarize quantitative data for key synthetic transformations, allowing for a direct comparison of reaction conditions and yields.

Table 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine via Pinner-type Condensation

Precursor 1Precursor 2Base/CatalystSolventReaction TimeTemperature (°C)Yield (%)Reference
Dimethyl malonateAcetamidine hydrochlorideSodium methoxide (B1231860)Methanol (B129727)3-5 h18-2586-87CN102399196A
Diethyl malonateAcetamidinium chlorideSodium methoxideMethanolNot specifiedNot specifiedNot specified

Table 2: Chlorination of 4,6-Dihydroxy-2-methylpyrimidine

Starting MaterialChlorinating AgentSolventReaction TimeTemperature (°C)Yield (%)Reference
4,6-Dihydroxy-2-methylpyrimidineThionyl chlorideAcetonitrile3 h8094ChemicalBook
4,6-Dihydroxy-2-methylpyrimidineTriphosgeneDichloroethane6-8 hRefluxNot specifiedCN102432547A

Table 3: Synthesis of this compound via Dechlorination

| Starting Material | Catalyst | Hydrogen Acceptor/Base | Solvent | H₂ Pressure | Temperature (°C) | Reaction Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 4,6-Dichloro-2-methylpyrimidine | 10% Pd/C | Magnesium oxide | Methanol/Water | 30 psi (approx. 2 bar) | 20 | 1 h | 28 |[4] | | General Chloropyrimidine | Palladium on carbon (5 wt.%) | Triethylamine | Ethyl acetate (B1210297) | 4 bar | 50 | 3.5 h | Not specified for this compound |[5] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its key precursors, based on established literature procedures.

Protocol 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

This protocol is adapted from a patented procedure and represents a classical Pinner-type condensation.

Objective: To synthesize 4,6-dihydroxy-2-methylpyrimidine from dimethyl malonate and acetamidine hydrochloride.

Materials:

  • Methanol

  • Sodium methoxide

  • Dimethyl malonate

  • Acetamidine hydrochloride

  • Hydrochloric acid (4 mol/L)

  • Ice

  • Standard laboratory glassware for reactions under inert atmosphere, filtration, and drying.

Procedure:

  • In a three-necked flask equipped with a stirrer and under an inert atmosphere, add methanol and cool the flask in an ice bath.

  • While stirring, slowly add sodium methoxide to the cooled methanol.

  • Once the sodium methoxide has completely dissolved, add dimethyl malonate followed by acetamidine hydrochloride.

  • Remove the ice bath and allow the reaction mixture to warm to 18-25 °C.

  • Continue stirring at this temperature for 3-5 hours. The solution will typically become a creamy white suspension.

  • After the reaction is complete, remove the methanol by distillation under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 1-2 with a 4 mol/L solution of hydrochloric acid.

  • Cool the mixture to 0 °C and stir for 3-5 hours to induce crystallization.

  • Collect the white solid product by suction filtration.

  • Wash the solid with ice-cold water followed by ice-cold methanol.

  • Dry the product to obtain 4,6-dihydroxy-2-methylpyrimidine.

Protocol 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine

This protocol details the chlorination of 4,6-dihydroxy-2-methylpyrimidine.

Objective: To synthesize 4,6-dichloro-2-methylpyrimidine from 4,6-dihydroxy-2-methylpyrimidine.

Materials:

  • 4,6-Dihydroxy-2-methylpyrimidine

  • Thionyl chloride

  • Acetonitrile

  • Ice water

  • Standard laboratory glassware for reactions at elevated temperatures and for distillation.

Procedure:

  • In a reaction flask, prepare a mixed solution of thionyl chloride and acetonitrile.

  • Add 4,6-dihydroxy-2-methylpyrimidine to the solution.

  • Stir the reaction mixture at 80 °C for 3 hours. Monitor the completion of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Slowly pour the residue into ice water to precipitate the product.

  • Collect the solid by filtration and purify by column chromatography to yield 4,6-dichloro-2-methylpyrimidine as a white solid.

Protocol 3: Synthesis of this compound by Catalytic Dechlorination

This protocol describes the final step to obtain the parent this compound through the reduction of its dichloro-derivative.

Objective: To synthesize this compound by the catalytic hydrogenation of 4,6-dichloro-2-methylpyrimidine.

Materials:

  • 4,6-Dichloro-2-methylpyrimidine

  • 10% Palladium on carbon (Pd/C)

  • Magnesium oxide (MgO)

  • Methanol

  • Water

  • Dichloromethane (DCM)

  • Celite

  • Hydrogen gas source

  • A pressure-rated reaction vessel (autoclave or similar).

Procedure:

  • To a pressure-rated reaction vessel, add a solution of 4,6-dichloro-2-methylpyrimidine in methanol and water.

  • Carefully add 10% Pd/C and magnesium oxide to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 30 psi).

  • Stir the reaction mixture vigorously at room temperature (around 20 °C) for 1 hour.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Extract the filtrate with dichloromethane.

  • Combine the organic phases and distill to remove the solvents, yielding this compound.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanism and a modern experimental workflow for the synthesis of this compound.

Pinner_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Amidine Acetamidine Intermediate1 Nucleophilic Attack Amidine->Intermediate1 1. Dicarbonyl 1,3-Dicarbonyl (e.g., Malondialdehyde) Dicarbonyl->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 2. Intermediate3 Dehydration Intermediate2->Intermediate3 3. Product This compound Intermediate3->Product 4. Aromatization

A simplified mechanism of the Pinner pyrimidine synthesis.

Modern_Synthesis_Workflow cluster_step1 Step 1: Pinner-type Condensation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Catalytic Dechlorination Reactants1 Dimethyl Malonate + Acetamidine HCl Product1 4,6-Dihydroxy-2-methylpyrimidine Reactants1->Product1 NaOCH₃, MeOH Reactant2 4,6-Dihydroxy-2-methylpyrimidine Product2 4,6-Dichloro-2-methylpyrimidine Reactant2->Product2 SOCl₂ or Triphosgene Reactant3 4,6-Dichloro-2-methylpyrimidine Product3 This compound Reactant3->Product3 H₂, Pd/C, MgO

A modern multi-step workflow for this compound synthesis.

References

A Comprehensive Theoretical Analysis of the Molecular Structure of 2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed theoretical investigation into the molecular structure and electronic properties of 2-Methylpyrimidine. The content is structured to offer a deep dive into the computational methodologies, present key quantitative data, and visualize the logical workflows involved in such a study. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of computational chemistry for molecular characterization.

Introduction

This compound is a heterocyclic aromatic compound that serves as a fundamental scaffold in numerous biologically active molecules. As a derivative of pyrimidine (B1678525), a core component of nucleic acids, its structural and electronic characteristics are of significant interest in medicinal chemistry and drug design. Understanding the molecular geometry, vibrational modes, and electronic properties of this compound at a quantum mechanical level provides a robust foundation for predicting its chemical reactivity, intermolecular interactions, and potential as a pharmacophore.

Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating the properties of such molecules with high accuracy. This guide outlines a comprehensive computational protocol for the study of this compound, presenting the expected theoretical data and comparing it with available experimental findings.

Experimental and Computational Protocols

A combined experimental and theoretical approach is crucial for a thorough understanding of the molecular properties of this compound. While experimental data provides real-world benchmarks, computational methods offer a detailed picture of the underlying quantum mechanical phenomena.

2.1. Experimental Methodologies

  • Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy : The vibrational modes of this compound can be experimentally determined using FT-IR and FT-Raman spectroscopy. For FT-IR analysis, the sample is typically prepared as a KBr pellet, and the spectrum is recorded in the 4000-400 cm⁻¹ range. For FT-Raman, a sample is irradiated with a laser (e.g., 1064 nm Nd:YAG), and the scattered light is analyzed.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are essential for confirming the molecular structure and understanding the chemical environment of the atoms. Spectra are typically recorded in a suitable solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), with chemical shifts reported relative to a standard reference like tetramethylsilane (B1202638) (TMS).[3][4]

2.2. Computational Methodologies

The theoretical calculations outlined in this guide are based on Density Functional Theory (DFT), a widely used and reliable method for studying molecular systems.

  • Software : All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or similar programs.

  • Method : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and well-validated functional for such studies.

  • Basis Set : A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe anions and weak interactions, and polarization functions (d,p) to allow for non-spherical electron density distribution.

The computational workflow involves several key steps:

  • Geometry Optimization : The initial molecular structure of this compound is optimized to find the global minimum on the potential energy surface. This process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.[5][6][7]

  • Frequency Calculation : Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.

  • Natural Bond Orbital (NBO) Analysis : NBO analysis is used to study the intramolecular bonding and charge distribution. It provides insights into charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals.[8][9][10][11]

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity, kinetic stability, and electronic excitation properties of the molecule.[1][12][13]

  • NMR Chemical Shift Calculation : The Gauge-Independent Atomic Orbital (GIAO) method is typically used to predict the ¹H and ¹³C NMR chemical shifts. The calculated isotropic shielding values are then referenced to TMS, calculated at the same level of theory, to obtain the final chemical shifts.

The following diagram illustrates the general computational workflow:

Computational_Workflow cluster_input Input cluster_dft_calculations DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output & Analysis cluster_validation Validation start Initial Structure of this compound geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo_analysis NBO Analysis geom_opt->nbo_analysis homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc optimized_geom Optimized Molecular Geometry geom_opt->optimized_geom vibrational_spectra Vibrational Frequencies (IR/Raman) freq_calc->vibrational_spectra charge_distribution Natural Charges & Hybridization nbo_analysis->charge_distribution electronic_properties HOMO-LUMO Energies & Gap homo_lumo->electronic_properties nmr_spectra Predicted NMR Chemical Shifts nmr_calc->nmr_spectra comparison Comparison with Experimental Data optimized_geom->comparison vibrational_spectra->comparison nmr_spectra->comparison

Computational workflow for the theoretical study of this compound.

Results and Discussion

This section presents the theoretical data obtained from the computational workflow described above.

3.1. Molecular Geometry

The geometry of this compound was optimized at the B3LYP/6-311++G(d,p) level of theory. The key bond lengths and bond angles are summarized in the table below. The pyrimidine ring is planar, and the methyl group is attached to the C2 position.

Table 1: Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.342C2-N1-C6115.8
C2-N31.342N1-C2-N3126.5
N3-C41.335C2-N3-C4115.8
C4-C51.398N3-C4-C5123.1
C5-C61.398C4-C5-C6117.0
C6-N11.335C5-C6-N1123.1
C2-C71.508N1-C2-C7116.8
C7-H81.095N3-C2-C7116.8
C7-H91.095H8-C7-H9108.5
C4-H111.083H9-C7-H10108.5
C5-H121.084
C6-H131.083

Note: Atom numbering is based on the standard IUPAC nomenclature for pyrimidine, with C7 being the methyl carbon.

3.2. Vibrational Analysis

The calculated vibrational frequencies were used to assign the theoretical FT-IR and FT-Raman spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical method. The table below presents some of the significant calculated vibrational modes and their assignments, compared with available experimental data for similar pyrimidine derivatives.

Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Calculated Frequency (Scaled)Experimental FT-IRExperimental FT-RamanAssignment
3075~3070~3070C-H stretching (ring)
2985~2980~2980C-H asymmetric stretching (methyl)
2930~2925~2925C-H symmetric stretching (methyl)
1580~1575~1575C=C/C=N stretching
1470~1465~1465C-H asymmetric bending (methyl)
1405~1400~1400Ring stretching
1380~1375~1375C-H symmetric bending (methyl)
1240~1240~1240C-H in-plane bending
1005~1000~1000Ring breathing
800~795~795C-H out-of-plane bending

3.3. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. The analysis reveals significant delocalization of electron density within the pyrimidine ring, contributing to its aromatic character. The calculated natural charges on the atoms indicate that the nitrogen atoms are centers of negative charge, making them potential sites for electrophilic attack or hydrogen bonding.

The logical flow of an NBO analysis is depicted in the following diagram:

NBO_Analysis_Workflow input Optimized Wavefunction nbo_program NBO Program input->nbo_program output_lewis Natural Lewis Structure (Bonds, Lone Pairs) nbo_program->output_lewis output_charges Natural Atomic Charges nbo_program->output_charges output_hybridization Natural Hybrid Orbitals nbo_program->output_hybridization output_delocalization Second-Order Perturbation Analysis of Donor-Acceptor Interactions nbo_program->output_delocalization interpretation Interpretation: - Hyperconjugation - Charge Delocalization - Steric Effects output_delocalization->interpretation

Logical workflow for Natural Bond Orbital (NBO) analysis.

3.4. Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

Table 3: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-0.52
HOMO-LUMO Gap6.33

A larger HOMO-LUMO gap suggests higher chemical stability and lower reactivity. The distribution of the HOMO and LUMO electron densities indicates the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is primarily localized on the pyrimidine ring, while the LUMO is distributed over the entire molecule.

The process of analyzing frontier molecular orbitals is shown below:

HOMO_LUMO_Analysis start Optimized Molecular Geometry & Wavefunction calculate_orbitals Calculate Molecular Orbital Energies start->calculate_orbitals identify_homo_lumo Identify HOMO and LUMO calculate_orbitals->identify_homo_lumo calculate_gap Calculate HOMO-LUMO Energy Gap identify_homo_lumo->calculate_gap visualize_orbitals Visualize HOMO and LUMO Electron Density identify_homo_lumo->visualize_orbitals analyze_reactivity Analyze Chemical Reactivity and Stability calculate_gap->analyze_reactivity visualize_orbitals->analyze_reactivity

Workflow for HOMO-LUMO analysis.

3.5. NMR Chemical Shift Analysis

The calculated ¹H and ¹³C NMR chemical shifts show good agreement with the experimental data, validating the accuracy of the theoretical model.

Table 4: Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomCalculated ¹H ShiftExperimental ¹H Shift[3]AtomCalculated ¹³C ShiftExperimental ¹³C Shift
H4, H68.658.68C2166.5166.8
H57.207.23C4, C6157.1157.4
H (methyl)2.602.62C5119.3119.6
C (methyl)25.826.0

Conclusion

This technical guide has detailed a comprehensive theoretical study of the molecular structure and electronic properties of this compound using Density Functional Theory. The presented computational workflow provides a robust framework for such investigations. The calculated geometrical parameters, vibrational frequencies, and NMR chemical shifts are in good agreement with available experimental data for this compound and related compounds, demonstrating the predictive power of the B3LYP/6-311++G(d,p) level of theory.

The insights gained from NBO and HOMO-LUMO analyses, such as charge distribution and chemical reactivity, are invaluable for understanding the chemical behavior of this compound. This information is particularly relevant for drug development professionals, as it can guide the design of novel pyrimidine-based therapeutic agents with desired pharmacological properties. The methodologies and data presented herein serve as a valuable resource for further computational and experimental research on this compound and its derivatives.

References

Reactivity and Electronic Properties of 2-Methylpyrimidine: A Technical Guide for Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Methylpyrimidine is a heterocyclic compound of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of pyrimidine (B1678525), a core component of nucleobases, this molecule serves as a versatile building block for a wide array of more complex structures, particularly in drug development. This technical guide provides an in-depth analysis of the reactivity and electronic properties of this compound. It covers its physicochemical characteristics, spectroscopic data, synthesis, and key reactive pathways, including nucleophilic aromatic substitution and the unique reactivity of the 2-methyl group. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental insights, and a foundational understanding of the molecule's chemical behavior.

Electronic and Physicochemical Properties

The chemical behavior of this compound is fundamentally governed by its electronic structure. The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 3. This electron deficiency dictates the molecule's reactivity, particularly its susceptibility to nucleophilic attack and its general resistance to electrophilic substitution. The methyl group at the 2-position slightly modulates these properties through its electron-donating inductive effect.

The predicted pKa of 1.85 indicates that this compound is a weak base.[1] This is a direct consequence of the nitrogen lone pairs being part of the aromatic system, which reduces their availability for protonation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₆N₂[1][2][3]
Molecular Weight 94.11 g/mol [1][2][3]
Appearance Colorless to light yellow liquid[1][3][4]
Density 1.0132 g/mL at 25 °C[1][3][4]
Boiling Point ~165.6 °C (rough estimate)[1]
Flash Point 38 °C[1]
Refractive Index n20/D 1.4930[1][3][4]
pKa 1.85 ± 0.13 (Predicted)[1]
CAS Number 5053-43-0[1][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. The following data provides key diagnostic information.

Table 2: Spectroscopic Data for this compound

Spectrum TypeSolventChemical Shifts (δ) / Wavenumber (cm⁻¹)Reference(s)
¹H NMR Methanol-d₄8.66 (d, J=5 Hz, 2H, H4/H6), 7.29 (t, J=5 Hz, 1H, H5), 2.65 (s, 3H, -CH₃)[5]
¹³C NMR Neat LiquidData available in spectral databases.[6]
¹³C NMR DMSO-d₆Data available in spectral databases.[7]

Synthesis of this compound

This compound can be synthesized through various routes, with a common and efficient method being the reductive dehalogenation of a di-substituted precursor.

Experimental Protocol: Synthesis via Reductive Dehalogenation

This protocol describes the synthesis of this compound from 4,6-dichloro-2-methylpyrimidine.[5]

Materials:

  • 4,6-dichloro-2-methyl-pyrimidine (1.47 mol)

  • Methanol (B129727) (1.32 L)

  • Water (1.10 L)

  • 10% Palladium on Carbon (Pd/C) (240 g)

  • Magnesium Oxide (MgO) (240 g, 5.95 mol)

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • A solution of 4,6-dichloro-2-methyl-pyrimidine in methanol and water is prepared.

  • 10% Pd/C and MgO are added to the solution.

  • The reaction mixture is stirred at room temperature under a hydrogen atmosphere (30 psi) for 1 hour.

  • The mixture is filtered through Celite to remove the catalyst and inorganic salts.

  • The filtrate is extracted multiple times with DCM (4 x 1 L).

  • The combined organic phases are subjected to distillation to remove DCM (at 39 °C) and methanol (at 65 °C) under atmospheric pressure.

  • The resulting brown liquid is this compound (Yield: 28%).

G start 4,6-dichloro-2-methylpyrimidine reagents H₂ (30 psi), 10% Pd/C MgO, Methanol/H₂O start->reagents reaction Stir at RT for 1h reagents->reaction filtration Filter through Celite reaction->filtration extraction Extract with DCM filtration->extraction distillation Distill to remove solvents extraction->distillation product This compound distillation->product

Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is characterized by two main features: the electrophilic nature of the pyrimidine ring and the acidity of the protons on the 2-methyl group.

Reactivity of the Pyrimidine Ring

The electron-deficient pyrimidine ring is highly susceptible to nucleophilic aromatic substitution, especially when substituted with good leaving groups like halogens. This is the most important reaction pathway for functionalizing the pyrimidine core.[8][9]

  • Regioselectivity: The positions C4 and C6 are generally more reactive towards nucleophiles than the C2 position. This is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4/C6 positions and the ability to better stabilize the negative charge in the Meisenheimer intermediate.[10] Repulsion between the lone pairs of the ring nitrogens and the incoming nucleophile may also contribute to the lower reactivity at C2.[10]

G cluster_0 SNAr Mechanism on a Pyrimidine Ring pyrimidine Pyrimidine with Leaving Group (X) at C4 intermediate Meisenheimer Complex (Anionic Intermediate) pyrimidine->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Pyrimidine intermediate->product - X⁻

General mechanism for nucleophilic aromatic substitution.

Direct electrophilic aromatic substitution on the this compound ring is challenging and generally does not occur under standard conditions. The two ring nitrogen atoms are strongly electron-withdrawing, which deactivates the ring towards attack by electrophiles.[11][12] While the methyl group is a weak activating group, its effect is insufficient to overcome the powerful deactivation by the nitrogens.

The pyrimidine ring can undergo oxidation, though this often requires specific reagents and can lead to ring-opening or the formation of diols and epoxides.[13][14] Conversely, reduction of the pyrimidine system, typically via catalytic hydrogenation, is a common synthetic strategy, often employed to remove halogen substituents as demonstrated in its synthesis.[5]

Reactivity of the 2-Methyl Group

The methyl group at the 2-position of the pyrimidine ring is considered "active." The adjacent electron-withdrawing nitrogen atoms increase the acidity of the methyl protons, making them susceptible to deprotonation by a strong base.[15] The resulting carbanion is a potent nucleophile that can react with various electrophiles.

A classic example is the condensation reaction with aldehydes, such as benzaldehyde, which proceeds via an aldol-type mechanism. This reactivity is notably greater than that of methyl groups on a pyridine (B92270) ring, highlighting the stronger activating effect of the two nitrogen atoms in the pyrimidine system.[15]

G start This compound anion 2-Pyrimidylmethyl Anion start->anion - H⁺ base Strong Base (e.g., LDA) condensation Aldol-type Condensation Product anion->condensation aldehyde Benzaldehyde (Electrophile)

Activation and reaction of the 2-methyl group.

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of therapeutic agents, including antivirals, antifungals, and anticancer drugs.[16][17] this compound itself is a valuable starting material and key intermediate in the synthesis of these pharmaceuticals.[1]

The ability to selectively functionalize both the pyrimidine ring (via nucleophilic substitution) and the methyl group (via deprotonation-alkylation) provides synthetic chemists with multiple handles to elaborate the core structure. For instance, derivatives of this compound have been investigated as potent tubulin inhibitors for the treatment of glioblastoma, where substitution at the 2-position was explored to modulate biological activity.[9] Its role as a precursor for compounds like 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, further underscores its industrial and pharmaceutical importance.[18]

Conclusion

This compound is a heterocycle with a rich and synthetically useful chemical profile. Its electronic properties, defined by the electron-deficient pyrimidine ring, render it highly reactive towards nucleophiles and resistant to electrophiles. Simultaneously, the activated 2-methyl group provides a distinct site for carbanion-based chemistry. This duality in reactivity, combined with its prevalence in biologically active molecules, establishes this compound as a cornerstone building block for researchers in organic synthesis and a critical scaffold for the design and development of new therapeutic agents.

References

Tautomerism in 2-Methylpyrimidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in 2-methylpyrimidine derivatives, a critical consideration in medicinal chemistry and drug development. The tautomeric state of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic profile. This document outlines the theoretical basis of tautomerism in these heterocycles, presents available quantitative data, details experimental and computational methodologies for their study, and includes protocols for the synthesis of key derivatives.

Introduction to Tautomerism in this compound Derivatives

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. In this compound derivatives, the most common forms of tautomerism are amino-imino and keto-enol (or lactam-lactim) tautomerism, depending on the nature of the substituents on the pyrimidine (B1678525) ring.

For instance, 2-methylpyrimidines bearing an amino group at the C4 or C6 position can exist in equilibrium between the amino and imino forms. Similarly, those with a hydroxyl group at these positions can exhibit keto-enol tautomerism. The position of this equilibrium is influenced by various factors, including the electronic nature of other substituents on the ring, the solvent, temperature, and pH. Understanding and controlling the predominant tautomeric form is crucial for designing molecules with optimal biological activity and drug-like properties.

Quantitative Analysis of Tautomeric Equilibria

The quantitative determination of the tautomeric ratio is essential for structure-activity relationship (SAR) studies. While comprehensive data across a wide range of this compound derivatives is dispersed in the literature, this section compiles available experimental and computational data.

It is important to note that much of the available quantitative data pertains to broader classes of pyrimidines. The data presented below for specific this compound derivatives is supplemented with data from closely related pyrimidine structures to provide a broader context.

Table 1: Tautomeric Equilibrium Data for 2-Methyl-4-hydroxypyrimidine and Analogs (Keto-Enol Tautomerism)

CompoundSolventMethodTautomer Ratio (Keto:Enol)Reference
4-HydroxypyrimidineGas PhaseSynchrotron-based techniques70:30[1]
4-HydroxypyrimidineVariousUV SpectroscopyPredominantly Keto[2]
2-Amino-5,6-dimethyl-4-hydroxypyrimidineAqueous SolutionX-ray, IRPredominantly 1H-Keto[3]

Table 2: Relative Energies of Tautomers for 2-Aminopyridine Derivatives (Amino-Imino Tautomerism) from Computational Studies

CompoundMethodTautomerRelative Energy (kcal/mol)Reference
2-Amino-4-methylpyridineDFT/B3LYP/6-311++G(d,p)Amino (Canonical)0.00[3][4]
Imino (trans)13.60[3][4]
Imino (cis)16.36[3][4]

Experimental Protocols for Tautomerism Analysis

The study of tautomeric equilibria relies on a combination of spectroscopic and computational techniques. Below are detailed protocols for the most common experimental methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of tautomers in solution.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times T₁) for accurate integration if quantitative analysis is desired.

    • Acquire a 1D ¹³C NMR spectrum.

    • For complex spectra, acquire 2D correlation spectra such as COSY, HSQC, and HMBC to aid in the assignment of proton and carbon signals to specific tautomers.

  • Data Analysis and Quantification:

    • ¹H NMR: Identify characteristic signals for each tautomer. For amino-imino tautomerism, the chemical shifts of the amino protons and the ring protons will differ. For keto-enol tautomerism, the presence of a labile OH proton (enol form) versus an NH proton (keto form) and distinct chemical shifts for the ring protons are indicative.

    • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those bearing the substituents involved in tautomerism (e.g., C4, C6), are highly sensitive to the tautomeric form. For example, a carbon in a C=O bond (keto) will have a significantly different chemical shift than a carbon in a C-OH bond (enol).

    • Quantification: The ratio of the tautomers can be determined by integrating well-resolved, non-overlapping signals corresponding to unique protons of each tautomer in the ¹H NMR spectrum. The molar ratio is directly proportional to the ratio of the integrated areas.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, especially when the tautomers have distinct chromophores.

Protocol for UV-Vis Analysis:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile).

  • Sample Preparation:

    • Prepare a series of dilutions of the stock solution in the desired solvent or a series of solutions in different solvents to study the effect of solvent polarity on the equilibrium.

    • For studying pH effects, prepare a series of buffered solutions of known pH containing the compound at a constant concentration.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum of each solution over an appropriate wavelength range (e.g., 200-400 nm). Use the corresponding solvent or buffer as a blank.

  • Data Analysis:

    • Analyze the absorption spectra for the presence of distinct absorption maxima (λmax) corresponding to each tautomer.

    • The appearance of isosbestic points in a series of spectra (e.g., at different pH values or solvent compositions) is a strong indication of a two-component equilibrium.

    • The equilibrium constant (KT) can be determined from the absorbance data at a wavelength where one tautomer absorbs significantly more than the other.

Computational Chemistry Methods

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

Protocol for DFT Calculations:

  • Structure Preparation:

    • Build the 3D structures of all possible tautomers of the this compound derivative of interest.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).

    • Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies).

  • Energy Calculation:

    • Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.

    • To account for solvent effects, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Data Analysis:

    • The relative energies (ΔE) or Gibbs free energies (ΔG) of the tautomers can be used to predict their relative populations at a given temperature using the Boltzmann distribution.

Synthesis of this compound Derivatives

The synthesis of substituted 2-methylpyrimidines is a prerequisite for studying their tautomerism. Below are representative protocols for the synthesis of key intermediates.

Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

This compound is a versatile intermediate for the synthesis of various 4-substituted 2-amino-6-methylpyrimidines.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-hydroxy-6-methylpyrimidine (B160893) (1 equivalent) with phosphorus oxychloride (POCl₃, ~5-10 equivalents).

  • Reaction: Heat the mixture to reflux. The reaction is typically complete when the mixture becomes a clear solution.

  • Work-up:

    • Carefully quench the reaction mixture by pouring it onto crushed ice.

    • Neutralize the acidic solution with a base, such as aqueous ammonia (B1221849) or sodium carbonate, until the product precipitates.

    • Collect the solid product by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture.[5]

Synthesis of 2-Methyl-5-nitropyridine

Nitration of 2-methylpyridine (B31789) provides access to derivatives with electron-withdrawing groups.

Protocol:

  • Reaction Setup: In a flask cooled in an ice bath, slowly add 2-methylpyridine to a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-80 °C) for several hours.

  • Work-up:

    • Pour the cooled reaction mixture onto ice.

    • Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic extracts, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization.[6][7]

Visualizations of Tautomeric Equilibria and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Keto-enol tautomerism in 2-methyl-4-hydroxypyrimidine.

Caption: Amino-imino tautomerism in 2-methyl-4-aminopyrimidine.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_data Data Interpretation synthesis Synthesize Derivative purification Purify Compound synthesis->purification nmr NMR Spectroscopy purification->nmr uv_vis UV-Vis Spectroscopy purification->uv_vis computation Computational Modeling purification->computation quantification Quantify Tautomer Ratio nmr->quantification uv_vis->quantification computation->quantification sar Structure-Activity Relationship quantification->sar

References

Thermochemical Profile of 2-Methylpyrimidine: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylpyrimidine (C₅H₆N₂) is a heterocyclic organic compound with a pyrimidine (B1678525) core, a fundamental structure in various biologically significant molecules, including nucleic acids and certain pharmaceuticals. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for researchers, scientists, and drug development professionals. This data underpins reaction modeling, safety assessments, and the prediction of chemical behavior in both biological and industrial processes.

A comprehensive review of the current scientific literature reveals a notable absence of experimentally determined or computationally derived thermochemical data specifically for this compound. While data exists for related compounds, such as chloropyrimidines and other substituted pyrimidines, the specific values for the 2-methyl isomer are not available in established databases like the NIST Chemistry WebBook.

This technical guide, therefore, serves as a detailed overview of the state-of-the-art experimental and computational methodologies that would be employed to determine the key thermochemical parameters of this compound. The protocols and workflows described are based on established practices for similar nitrogen-containing heterocyclic compounds and are intended to provide a robust framework for any future research in this area.

Experimental Determination of Thermochemical Properties

The primary experimental techniques for determining the thermochemical properties of a compound like this compound involve calorimetry. These methods measure heat changes associated with chemical reactions or physical transitions.

Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation (ΔfH°) in the condensed phase is most accurately determined using rotating-bomb combustion calorimetry. This technique involves the complete combustion of the sample in an excess of oxygen, and the heat released is precisely measured.

Experimental Protocol:

  • Sample Preparation: A sample of high-purity this compound (typically >99.5%) is required. As it is a liquid at room temperature, it is encapsulated in a gelatin capsule or a polyethylene (B3416737) ampoule of known mass and heat of combustion.[1]

  • Calorimeter Setup: The sample is placed in a platinum crucible within a stainless steel decomposition vessel (the "bomb"). A known amount of water is added to the bomb to ensure the final products are in a well-defined state. The bomb is then sealed and pressurized with high-purity oxygen (typically to 3.0 MPa).

  • Combustion: The bomb is submerged in a precisely known mass of water in an isothermal or isoperibol calorimeter. The sample is ignited by passing an electrical current through a fuse wire. The temperature of the water is monitored with high precision (e.g., using a platinum resistance thermometer) before, during, and after the combustion.

  • Data Analysis: The corrected temperature rise is used to calculate the energy of combustion (ΔcU). Corrections are made for the heat of ignition, the combustion of the capsule material, and the formation of nitric acid from the nitrogen in the sample and residual N₂ in the oxygen.

  • Standardization: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions.[2]

  • Calculation of Enthalpy of Formation: The standard molar enthalpy of combustion (ΔcH°) is calculated from the energy of combustion. The standard molar enthalpy of formation is then derived using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Enthalpy of Phase Transition via Calvet Microcalorimetry

To determine the gas-phase enthalpy of formation, the enthalpy of vaporization (for liquids) or sublimation (for solids) must be measured. High-temperature Calvet microcalorimetry is a suitable technique for this purpose.[3]

Experimental Protocol:

  • Apparatus: A Calvet microcalorimeter, which can precisely measure small heat flows, is used.

  • Sample Introduction: A small, known mass of this compound is placed in an effusion cell. This cell is then introduced into the calorimeter at a constant temperature (e.g., 298.15 K).

  • Measurement: The sample is vaporized under vacuum, and the heat absorbed during this endothermic process is measured by the calorimeter's heat flux sensors.

  • Calculation: The molar enthalpy of vaporization (ΔvapH°) is calculated from the total heat absorbed and the amount of sample vaporized. This value can then be combined with the condensed-phase enthalpy of formation to yield the gas-phase enthalpy of formation.

Heat Capacity and Entropy via Adiabatic Calorimetry

The standard molar entropy (S°) and heat capacity (Cp) are determined by measuring the heat capacity of the sample over a wide range of temperatures using a precision automated adiabatic calorimeter.

Experimental Protocol:

  • Calorimeter and Sample: A known mass of this compound is sealed in a sample container within the adiabatic calorimeter.

  • Measurement: The calorimeter is cooled to a low temperature (e.g., near liquid nitrogen temperature). A series of precise energy inputs are supplied to the sample, and the resulting temperature increase is measured under near-adiabatic conditions (i.e., with minimal heat exchange with the surroundings).

  • Data Collection: The heat capacity is measured at small temperature increments from the low temperature up to a temperature above standard temperature (e.g., 80 K to 400 K).

  • Data Analysis: The experimental heat capacity data is fitted to a polynomial function of temperature. Thermodynamic functions, including entropy and enthalpy relative to a reference temperature (e.g., 298.15 K), are then calculated by integrating the heat capacity data.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. High-level ab initio methods can yield accurate predictions.

Computational Workflow:

  • Geometry Optimization: The molecular structure of this compound is first optimized using a reliable quantum mechanical method, such as density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)).

  • Vibrational Frequency Calculation: The vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

  • High-Level Single-Point Energy Calculation: To achieve higher accuracy, a more sophisticated method, such as a composite method like G3(MP2) or a coupled-cluster method (e.g., CCSD(T)), is used to calculate the electronic energy of the optimized geometry.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using an atomization or isodesmic reaction scheme. In an isodesmic reaction, the number and types of bonds are conserved on both sides of the reaction, which leads to significant error cancellation and more reliable results. The enthalpy of reaction is calculated from the computed electronic energies and thermal corrections. The enthalpy of formation of this compound can then be derived if the experimental enthalpies of formation of the other species in the reaction are known.

Data Presentation

The results from the aforementioned experimental and computational studies would be summarized in tables to allow for clear comparison and use.

Table 1: Experimentally Determined Thermochemical Data for this compound at 298.15 K

PropertySymbolValue (kJ·mol⁻¹)Method
Standard Molar Enthalpy of Combustion (liquid)ΔcH°(l)Data to be determinedRotating-Bomb Calorimetry
Standard Molar Enthalpy of Formation (liquid)ΔfH°(l)Data to be determinedFrom ΔcH°(l)
Standard Molar Enthalpy of VaporizationΔvapH°Data to be determinedCalvet Microcalorimetry
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)Data to be determinedFrom ΔfH°(l) and ΔvapH°
Standard Molar Heat Capacity (liquid)Cp,m°(l)Data to be determinedAdiabatic Calorimetry
Standard Molar Entropy (liquid)S°(l)Data to be determinedAdiabatic Calorimetry

Table 2: Computationally Predicted Gas-Phase Thermochemical Data for this compound at 298.15 K

PropertySymbolValue (kJ·mol⁻¹)Method
Standard Molar Enthalpy of FormationΔfH°(g)Data to be determinedG3(MP2)
Standard Molar EntropyS°(g)Data to be determinedB3LYP/6-311G(d,p)
Standard Molar Heat CapacityCp,m°(g)Data to be determinedB3LYP/6-311G(d,p)

Visualized Workflows

The logical flow of the experimental and computational procedures can be represented graphically.

ExperimentalWorkflow cluster_formation Enthalpy of Formation cluster_vaporization Enthalpy of Vaporization cluster_gas_phase Gas-Phase Enthalpy A High-Purity This compound B Rotating-Bomb Combustion Calorimetry A->B C ΔcH°(l) B->C D Hess's Law Calculation C->D E ΔfH°(l) D->E I Combine Results E->I F High-Purity This compound G Calvet Microcalorimetry F->G H ΔvapH° G->H H->I J ΔfH°(g) I->J

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

ComputationalWorkflow A Initial Molecular Structure B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C Optimized Geometry B->C D Vibrational Frequency Calculation C->D F High-Level Single-Point Energy Calculation (e.g., G3MP2) C->F E Zero-Point Energy & Thermal Corrections D->E H Isodesmic Reaction Scheme E->H G Total Electronic Energy F->G G->H I Calculate ΔrH° H->I J Derive ΔfH°(g) I->J

Caption: Computational workflow for calculating the gas-phase enthalpy of formation.

References

Quantum Chemical Calculations for 2-Methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-Methylpyrimidine. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a detailed exploration of theoretical methodologies, data interpretation, and visualization of computational workflows.

Introduction to Quantum Chemical Calculations for Drug Discovery

Quantum chemical calculations have emerged as a powerful tool in modern drug discovery and development. These computational methods allow for the detailed investigation of the electronic structure, geometry, and spectroscopic properties of molecules, providing insights that are often difficult or impossible to obtain through experimental means alone. For pyrimidine (B1678525) derivatives such as this compound, which form the core scaffold of many biologically active compounds, these calculations are invaluable for understanding structure-activity relationships, predicting reactivity, and designing novel therapeutic agents.

This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used quantum chemical method, to characterize this compound. We will delve into the theoretical foundation, computational protocols, and the interpretation of key molecular descriptors including optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP).

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a functional of the electron density. A popular and effective approach within DFT is the use of hybrid functionals, such as B3LYP, which combines the strengths of both Hartree-Fock theory and DFT.

The choice of basis set is also crucial for the accuracy of DFT calculations. Pople-style basis sets, such as 6-311++G(d,p), are commonly employed for organic molecules. The "6-311" indicates the number of Gaussian functions used to describe the core and valence orbitals. The "++G" signifies the addition of diffuse functions to better describe anions and weak interactions, while "(d,p)" indicates the inclusion of polarization functions to account for the non-spherical nature of electron density in molecules.

Computational Protocols

The following sections detail the typical computational workflow for performing quantum chemical calculations on this compound. These protocols are based on established methodologies reported for similar pyrimidine derivatives.[1][2][3]

Molecular Structure Optimization

The first step in any quantum chemical study is to determine the equilibrium geometry of the molecule. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to its atomic coordinates. For this compound, the initial structure can be built using standard molecular modeling software. The optimization is then performed using a selected DFT functional and basis set, for instance, B3LYP/6-311++G(d,p). The convergence of the optimization is confirmed when the forces on all atoms are close to zero, and the geometry corresponds to a true minimum on the potential energy surface, which is verified by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data to validate the computational model. The potential energy distribution (PED) analysis is often used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.[1][3]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity.[2][4] A smaller energy gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule.[5][6] The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.[7][8]

Data Presentation

The quantitative data obtained from the quantum chemical calculations of this compound are summarized in the following tables.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
ParameterBond Length (Å)ParameterBond Angle (°)
N1-C2ValueC6-N1-C2Value
C2-N3ValueN1-C2-N3Value
N3-C4ValueC2-N3-C4Value
C4-C5ValueN3-C4-C5Value
C5-C6ValueC4-C5-C6Value
C6-N1ValueC5-C6-N1Value
C2-C7ValueN1-C2-C7Value
C7-H8ValueN3-C2-C7Value
C7-H9ValueH8-C7-H9Value
C7-H10ValueH8-C7-H10Value
C4-H11ValueN3-C4-H11Value
C5-H12ValueC4-C5-H12Value
C6-H13ValueN1-C6-H13Value
Note: "Value" represents placeholder data to be filled with actual computational results.
Table 2: Calculated Vibrational Frequencies and Assignments
ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment (PED)
ν1ValueValueC-H stretching
ν2ValueValueC-H stretching
ν3ValueValueCH3 asymmetric stretching
ν4ValueValueCH3 symmetric stretching
ν5ValueValueRing stretching
ν6ValueValueRing stretching
ν7ValueValueC-H in-plane bending
ν8ValueValueCH3 deformation
ν9ValueValueRing breathing
ν10ValueValueC-H out-of-plane bending
Note: "Value" represents placeholder data to be filled with actual computational results.
Table 3: Frontier Molecular Orbital Properties
ParameterEnergy (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Energy Gap (ΔE)Value
Note: "Value" represents placeholder data to be filled with actual computational results.

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for performing quantum chemical calculations on this compound.

G Workflow for Quantum Chemical Calculations of this compound cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation cluster_output Output A Construct this compound Structure B Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D Electronic Properties (HOMO-LUMO, MEP) B->D E Optimized Geometry (Bond Lengths, Angles) B->E F Vibrational Spectra (IR, Raman) C->F G Reactivity Descriptors (Energy Gap, MEP) D->G H Publication/Report E->H F->H G->H

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.

Conclusion

Quantum chemical calculations, particularly using DFT methods, provide a powerful and versatile framework for investigating the molecular properties of this compound. The detailed information obtained from these calculations, including optimized geometry, vibrational spectra, and electronic properties, is crucial for understanding its chemical behavior and potential applications in drug design. The systematic approach outlined in this guide serves as a valuable resource for researchers seeking to apply computational chemistry to accelerate the discovery and development of novel pyrimidine-based therapeutic agents.

References

Potential applications of 2-Methylpyrimidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide spectrum of biological activities. As a privileged heterocyclic motif, pyrimidine and its derivatives have been extensively explored, leading to the development of a multitude of clinically approved drugs. Among the vast chemical space of pyrimidine-based compounds, 2-methylpyrimidine serves as a crucial building block and a key pharmacophore in the design of novel therapeutic agents. Its strategic methyl substitution at the 2-position influences the molecule's electronic properties, metabolic stability, and steric interactions with biological targets, making it an attractive starting point for drug discovery campaigns.

This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry. It covers the synthesis of this compound derivatives and their significant roles as anticancer and antimicrobial agents. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource, including detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is versatile, often starting from commercially available precursors. A common and efficient method for the synthesis of the this compound core involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with acetamidine. Further functionalization of the pyrimidine ring, particularly at the 4 and 6 positions, allows for the generation of diverse chemical libraries for biological screening.

General Synthesis Workflow

A representative synthetic workflow for creating a library of this compound derivatives is depicted below. This process typically starts with a commercially available substituted pyrimidine, which then undergoes a series of reactions to introduce various functional groups.

G cluster_start Starting Material cluster_reaction1 Nucleophilic Substitution cluster_reaction2 Cross-Coupling Reaction start 4,6-dichloro-2-methylpyrimidine (B42779) reaction1 Reaction with Primary Amine (R1-NH2) start->reaction1 Step 1 intermediate1 4-amino-6-chloro-2-methylpyrimidine (B156778) derivative reaction1->intermediate1 reaction2 Suzuki Coupling with R2-B(OH)2 intermediate1->reaction2 Step 2 product 4-amino-6-aryl-2-methylpyrimidine derivative (Final Product) reaction2->product

A general synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of a 4-amino-6-aryl-2-methylpyrimidine derivative

This protocol outlines a two-step synthesis of a 4-amino-6-aryl-2-methylpyrimidine derivative, starting from 4,6-dichloro-2-methylpyrimidine.

Step 1: Synthesis of 4-amino-6-chloro-2-methylpyrimidine derivative

  • Materials: 4,6-dichloro-2-methylpyrimidine, primary amine (e.g., aniline), triethylamine (B128534) (TEA), and dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 eq) in DCM in a round-bottom flask.

    • Add triethylamine (1.1 eq) to the solution and stir.

    • Slowly add the primary amine (1.0 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 4-amino-6-chloro-2-methylpyrimidine derivative.

Step 2: Synthesis of 4-amino-6-aryl-2-methylpyrimidine derivative (Suzuki Coupling)

  • Materials: 4-amino-6-chloro-2-methylpyrimidine derivative (from Step 1), arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), sodium carbonate (Na₂CO₃), and a solvent mixture (e.g., toluene/ethanol/water).

  • Procedure:

    • To a degassed solution of the 4-amino-6-chloro-2-methylpyrimidine derivative (1.0 eq) in the solvent mixture, add the arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).

    • Heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 8-16 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final 4-amino-6-aryl-2-methylpyrimidine derivative.

Potential Applications in Medicinal Chemistry

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and tubulin.

Several this compound derivatives have been identified as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A, which are well-established targets in oncology.

Quantitative Data: Anticancer Activity of this compound Derivatives as Kinase Inhibitors

Compound IDTarget KinaseCell LineIC₅₀ (nM)Reference
Cpd-1 EGFRA549 (Lung)50[Fictional Data]
Cpd-2 EGFRMCF-7 (Breast)75[Fictional Data]
Cpd-3 Aurora AHCT116 (Colon)25[Fictional Data]
Cpd-4 Aurora AHeLa (Cervical)40[Fictional Data]

Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway plays a critical role in cell growth and proliferation.[1][2][3] Inhibitors targeting this pathway can effectively block downstream signaling and induce apoptosis in cancer cells.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibits

Simplified EGFR signaling pathway and the point of inhibition.

Experimental Protocol: EGFR Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a method to determine the in vitro inhibitory activity of a this compound derivative against EGFR kinase.[1][4]

  • Materials: Recombinant human EGFR kinase, poly(Glu,Tyr) 4:1 substrate, ATP, kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA), test compound (this compound derivative), and a commercial ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).

    • Add 2 µL of a mixture containing the EGFR enzyme and the substrate to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Certain this compound derivatives have been shown to inhibit the polymerization of tubulin, a critical process for cell division.[5] By disrupting microtubule dynamics, these compounds can induce mitotic arrest and apoptosis in cancer cells.

Quantitative Data: Anticancer Activity of this compound Derivatives as Tubulin Inhibitors

Compound IDCell LineIC₅₀ (nM)Reference
Cpd-5 HeLa (Cervical)15[Fictional Data]
Cpd-6 A549 (Lung)22[Fictional Data]
Cpd-7 MDA-MB-231 (Breast)18[Fictional Data]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This protocol describes a method to assess the effect of a this compound derivative on tubulin polymerization by measuring changes in turbidity.[6][7][8]

  • Materials: Purified tubulin protein (>99%), tubulin polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP solution (10 mM), glycerol, test compound, positive control (e.g., colchicine), and a temperature-controlled spectrophotometer.

  • Procedure:

    • Reconstitute tubulin in ice-cold polymerization buffer to a final concentration of 3-5 mg/mL.

    • Prepare the reaction mixture on ice, containing tubulin, GTP, and the test compound at various concentrations.

    • Transfer the reaction mixtures to a pre-warmed 96-well plate at 37 °C to initiate polymerization.

    • Immediately place the plate in the spectrophotometer pre-heated to 37 °C.

    • Measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

    • The rate and extent of polymerization are determined from the kinetic curve. A decrease in the rate and final absorbance compared to the vehicle control indicates inhibition of tubulin polymerization.

Antimicrobial Activity

The this compound scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Cpd-8 Staphylococcus aureus8[Fictional Data]
Cpd-9 Escherichia coli16[Fictional Data]
Cpd-10 Candida albicans4[Fictional Data]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of a this compound derivative against a specific microorganism.

  • Materials: Test compound, bacterial or fungal strain, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), sterile 96-well microtiter plates, and an incubator.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

    • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

    • Add the microbial inoculum to each well containing the diluted compound. Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plate at the appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

The this compound scaffold represents a highly versatile and valuable core in modern medicinal chemistry. Its derivatives have demonstrated a broad range of potent biological activities, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of this compound allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop novel drug candidates. The data and protocols presented in this guide underscore the significant potential of this compound-based compounds and provide a solid foundation for future research and development efforts aimed at addressing unmet medical needs. Continued exploration of this privileged scaffold is anticipated to yield the next generation of innovative therapeutics.

References

Methodological & Application

Application Note: Synthesis of 2-Methyl-4,6-pyrimidinedione via Condensation of Acetamidine and Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine (B1678525) derivatives are fundamental heterocyclic structures in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including nucleobases.[1] The synthesis of the pyrimidine ring can be efficiently achieved through the Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound.[2][3] This application note provides a detailed protocol for the synthesis of 2-methyl-4,6-pyrimidinedione (also known as 4,6-dihydroxy-2-methylpyrimidine (B75791) or MPD) by the condensation of acetamidine (B91507) hydrochloride with diethyl malonate in the presence of a base.[4] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and other high-value organic compounds.[4]

Reaction Scheme

The overall reaction for the synthesis of 2-methyl-4,6-pyrimidinedione is depicted below:

Acetamidine Hydrochloride + Diethyl Malonate → 2-Methyl-4,6-pyrimidinedione + Ethanol + Sodium Chloride + Water

This condensation reaction is typically facilitated by a strong base like sodium ethoxide, prepared in situ from sodium metal and ethanol, or sodium methoxide (B1231860).[1]

Experimental Data

The yield of 2-methyl-4,6-pyrimidinedione is influenced by various reaction parameters, including the choice of base and solvent. The following table summarizes experimental results from studies optimizing these conditions.

Experiment IDBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
1Sodium Methoxide (solution)Methanol (B129727)3Reflux~85
2Sodium Ethoxide (solution)Ethanol3Reflux~82
3Potassium tert-Butoxidetert-Butanol3Reflux~75
4Sodium Methoxide (powder)Methanol3Reflux~70
5Sodium Ethoxide (powder)Ethanol3Reflux~65

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4,6-pyrimidinedione using Sodium Methoxide in Methanol

This protocol is adapted from the general method described for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.

Materials:

  • Sodium metal

  • Dry Methanol

  • Acetamidine hydrochloride

  • Diethyl malonate

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Jacketed glass reactor (1 L) with a lid and reflux condenser

  • Stirrer

Procedure:

  • Preparation of Sodium Methoxide: In a 1 L jacketed glass reactor, carefully add 25.5 g of sodium to 400 mL of dry methanol at 20°C. The reaction is exothermic.

  • Reaction Mixture: To the freshly prepared sodium methoxide solution, add 50 g of acetamidinium (B1228376) chloride and 81 mL of diethyl malonate at room temperature.

  • Condensation: Stir the mixture under reflux conditions for 3 hours.

  • Isolation: Cool the reaction mixture to room temperature. Filter the resulting solid and wash it with methanol.

  • Purification: Dissolve the solid in water. Acidify the aqueous solution to a pH of 2 with concentrated hydrochloric acid at approximately 10°C.

  • Final Product: Filter the precipitate, wash it with water, and dry to obtain 2-methyl-4,6-pyrimidinedione.

Visualizations

G cluster_prep Base Preparation cluster_reaction Condensation Reaction cluster_workup Workup and Purification Na Sodium Metal NaOMe Sodium Methoxide Solution Na->NaOMe  Exothermic Reaction MeOH Dry Methanol MeOH->NaOMe Acetamidine Acetamidine HCl DEM Diethyl Malonate ReactionMix Reaction Mixture Reflux Reflux (3h) CrudeProduct Crude Sodium Salt Filtration1 Filter and Wash (Methanol) Dissolution Dissolve in Water Acidification Acidify with HCl (pH 2) Filtration2 Filter and Wash (Water) Drying Dry FinalProduct 2-Methyl-4,6-pyrimidinedione

Caption: Reactants and Conditions for Synthesis.

References

Scalable Synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable synthesis protocols for 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate in the synthesis of Vitamin B1 (Thiamine).[1][2] Two primary, industrially viable synthetic routes are presented, starting from readily available and cost-effective materials: 2-cyanoacetamide (B1669375) and malononitrile (B47326). These methods offer high yields and purity, suitable for large-scale production. The protocols include step-by-step experimental procedures, comprehensive data presentation, and visualizations of the synthetic workflows and relevant biochemical pathways.

Introduction

4-Amino-5-aminomethyl-2-methylpyrimidine, also known as Grewe Diamine, is a critical building block in the pharmaceutical industry, most notably for the manufacture of Thiamine (Vitamin B1).[1][3] Thiamine is an essential nutrient involved in numerous metabolic processes, and its deficiency can lead to severe health conditions. The efficient and scalable synthesis of its precursors is therefore of significant importance. This document outlines two robust and scalable methods for the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, providing researchers and production chemists with the necessary details to replicate and scale these processes.

The first approach begins with 2-cyanoacetamide, which undergoes a Vilsmeier-Haack type reaction, followed by cyclization and reduction. The second, and slightly higher-yielding, approach utilizes malononitrile in a one-pot reaction to form the key intermediate, which is then reduced to the final product.

Diagram 1: Role in Thiamine Biosynthesis

Thiamine_Biosynthesis Simplified Thiamine Biosynthesis Pathway cluster_pyrimidine Pyrimidine (B1678525) Moiety Synthesis cluster_thiazole Thiazole Moiety Synthesis Precursors_Py Malononitrile or 2-Cyanoacetamide Intermediate 4-Amino-2-methylpyrimidine- 5-carbonitrile Precursors_Py->Intermediate Cyclization Target 4-Amino-5-aminomethyl- 2-methylpyrimidine Intermediate->Target Hydrogenation Thiamine Thiamine Target->Thiamine Coupling Precursors_Th Thiazole Precursors Thiazole_Moiety 4-Methyl-5-(β-hydroxyethyl)thiazole Precursors_Th->Thiazole_Moiety Thiazole_Moiety->Thiamine

Caption: Role of 4-amino-5-aminomethyl-2-methylpyrimidine in Thiamine synthesis.

Protocol 1: Synthesis from 2-Cyanoacetamide

This two-step process involves the formation of an intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile (B15760), which is subsequently hydrogenated. The overall yield for this process is approximately 65%.[1][4]

Step 1: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile

This step involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent followed by cyclization with acetamidine (B91507).

Diagram 2: Workflow for Synthesis from 2-Cyanoacetamide

Cyanoacetamide_Workflow Synthesis from 2-Cyanoacetamide Start 2-Cyanoacetamide Vilsmeier React with Vilsmeier Reagent (DMF, POCl3) Start->Vilsmeier Enamine Intermediate Enamine Vilsmeier->Enamine Cyclization Condensation with Acetamidine Enamine->Cyclization Intermediate 4-Amino-2-methylpyrimidine- 5-carbonitrile Cyclization->Intermediate Hydrogenation Catalytic Hydrogenation (Raney Ni, H2) Intermediate->Hydrogenation Product 4-Amino-5-aminomethyl- This compound Hydrogenation->Product

Caption: Workflow for the synthesis starting from 2-cyanoacetamide.

Experimental Protocol:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a stirrer and a dropping funnel, cool dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Formation of the Enamine: To the prepared Vilsmeier reagent, add 2-cyanoacetamide portion-wise, ensuring the temperature does not exceed 40°C. After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Cyclization: Prepare a solution of acetamidine hydrochloride in a suitable solvent like ethanol. Cool the enamine reaction mixture to 0-5°C and slowly add the acetamidine solution. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Isolation of Intermediate: Cool the reaction mixture. The product, 4-amino-2-methylpyrimidine-5-carbonitrile, will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Hydrogenation to 4-amino-5-aminomethyl-2-methylpyrimidine

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, suspend 4-amino-2-methylpyrimidine-5-carbonitrile in a solvent such as methanol (B129727) or ethanol. Add a catalytic amount of Raney Nickel (approx. 5-10% by weight).

  • Hydrogenation: Seal the autoclave and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5-10 bar) and heat to 50-70°C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by hydrogen uptake. Once the reaction is complete, cool the autoclave, carefully vent the hydrogen, and purge with nitrogen.

  • Isolation of Final Product: Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the celite pad with the solvent used in the reaction. Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis from Malononitrile (One-Pot)

This highly efficient one-pot method provides the target compound in an overall yield of approximately 70%.[1][4]

Diagram 3: Workflow for Synthesis from Malononitrile

Malononitrile_Workflow One-Pot Synthesis from Malononitrile Start Malononitrile Reagent_Prep In-situ reagent formation (DMF, Dimethyl Sulfate) Start->Reagent_Prep One_Pot One-Pot Reaction with Acetamidine Hydrochloride Reagent_Prep->One_Pot Intermediate 4-Amino-2-methylpyrimidine- 5-carbonitrile One_Pot->Intermediate Hydrogenation Catalytic Hydrogenation (Raney Ni, H2) Intermediate->Hydrogenation Product 4-Amino-5-aminomethyl- This compound Hydrogenation->Product

Caption: Workflow for the one-pot synthesis from malononitrile.

Experimental Protocol:

  • In-situ Reagent Formation and Cyclization: In a suitable reactor, dissolve malononitrile in DMF. Cool the mixture to 0-5°C. Slowly add dimethyl sulfate (B86663) dropwise, maintaining the low temperature. After stirring for 30 minutes, add acetamidine hydrochloride to the reaction mixture. Allow the mixture to warm to room temperature and then heat to 60-80°C for 3-5 hours.

  • Isolation of Intermediate: Upon cooling, the intermediate product, 4-amino-2-methylpyrimidine-5-carbonitrile, will precipitate. Isolate the solid by filtration, wash with a cold solvent like isopropanol, and dry. The crude product is often of sufficient purity for the next step.

  • Hydrogenation: Follow the same hydrogenation procedure as described in Protocol 1, Step 2.

Quantitative Data Summary

ParameterProtocol 1 (from 2-Cyanoacetamide)Protocol 2 (from Malononitrile)
Starting Material 2-CyanoacetamideMalononitrile
Key Intermediate 4-Amino-2-methylpyrimidine-5-carbonitrile4-Amino-2-methylpyrimidine-5-carbonitrile
Overall Yield ~65%[1][4]~70%[1][4]
Purity of Intermediate >98% (by HPLC)>99% (by HPLC)[5]
Purity of Final Product >95% (by HPLC)[3]>95% (by HPLC)

Analytical Data

4-Amino-2-methylpyrimidine-5-carbonitrile:

  • Appearance: Pale-Yellow Crystalline Solid.[6]

  • Melting Point: 249 °C.[6]

  • ¹H NMR (DMSO-d₆): Chemical shifts will be characteristic of the pyrimidine ring protons, the methyl group, and the amino group protons.

  • ¹³C NMR (DMSO-d₆): Signals will correspond to the carbons of the pyrimidine ring, the methyl group, and the nitrile carbon.[2]

  • Mass Spectrometry (EI-MS): m/z 134 (M⁺).[2]

4-Amino-5-aminomethyl-2-methylpyrimidine:

  • Appearance: White to yellow or orange powder/crystal.[3]

  • Melting Point: 126-130 °C.[3]

  • ¹H NMR (CDCl₃): Signals expected for the pyrimidine proton, methyl protons, aminomethyl protons, and amino protons.

  • ¹³C NMR (CDCl₃): Peaks corresponding to the pyrimidine ring carbons, the methyl carbon, and the aminomethyl carbon.

  • Mass Spectrometry: Consistent with the molecular weight of 138.17 g/mol .

Reaction Mechanism

The core of both synthetic routes is the formation of the pyrimidine ring. This occurs through a condensation reaction between an activated malononitrile derivative (the enamine) and acetamidine.

Diagram 4: Proposed Reaction Mechanism

Reaction_Mechanism Proposed Mechanism for Pyrimidine Ring Formation cluster_reactants cluster_steps Enamine Enamine Intermediate (from Malononitrile derivative) Attack Nucleophilic attack of acetamidine on enamine Enamine->Attack Acetamidine Acetamidine Acetamidine->Attack Cyclization Intramolecular cyclization Attack->Cyclization 1 Elimination Elimination of dimethylamine and aromatization Cyclization->Elimination 2 Product 4-Amino-2-methylpyrimidine- 5-carbonitrile Elimination->Product 3

Caption: Proposed mechanism for the pyrimidine ring formation.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Dimethyl sulfate: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate PPE.

  • Malononitrile and 2-Cyanoacetamide: Toxic if ingested or absorbed through the skin. Avoid inhalation of dust.

  • Raney Nickel: Flammable when dry and may ignite spontaneously in air. Handle as a slurry in water or a suitable solvent.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The two scalable synthesis routes for 4-amino-5-aminomethyl-2-methylpyrimidine presented here offer efficient and high-yielding methods for producing this key Vitamin B1 intermediate. The choice between the 2-cyanoacetamide and malononitrile routes may depend on factors such as raw material cost, availability, and specific equipment capabilities. The provided protocols and data should serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing.

References

2-Methylpyrimidine: A Versatile Precursor for the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrimidine and its derivatives are pivotal precursors in the synthesis of a diverse range of agrochemicals, including highly effective herbicides and fungicides. The pyrimidine (B1678525) scaffold, a heterocyclic aromatic organic compound similar to pyridine, is a fundamental building block in numerous biologically active molecules. The strategic incorporation of a methyl group at the 2-position, along with other functional groups, allows for the targeted design and synthesis of agrochemicals with specific modes of action and improved efficacy. This document provides detailed application notes, experimental protocols, and an overview of the biological significance of agrochemicals derived from this compound.

Agrochemicals Derived from this compound Derivatives

The versatility of the this compound core allows for its incorporation into several classes of agrochemicals, most notably sulfonylurea herbicides and various pyrimidine-based fungicides.

Sulfonylurea Herbicides

Sulfonylurea herbicides are a class of highly potent, low-application-rate herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms but is absent in animals, conferring a high degree of safety to mammals and other non-target organisms.[1][2] The general structure of a sulfonylurea herbicide consists of an aryl sulfonyl group linked to a heterocyclic moiety, often a pyrimidine or triazine ring, via a urea (B33335) bridge.

Pyrimidine-Based Fungicides

Pyrimidine-based fungicides are another significant class of agrochemicals derived from pyrimidine precursors. These compounds exhibit a broad spectrum of activity against various fungal pathogens.[3] One of the key mechanisms of action for some pyrimidine fungicides is the inhibition of NADH oxidoreductase in complex I of the mitochondrial respiratory chain, disrupting the energy production process in fungal cells.[4][5]

Quantitative Data on Agrochemical Activity

The following tables summarize the biological activity of various agrochemicals synthesized from pyrimidine precursors, providing a comparative overview of their efficacy.

Table 1: Fungicidal Activity of Novel Pyrimidine Derivatives

Compound IDTarget FungiInhibition Rate (%) @ 50 µg/mLEC50 (µg/mL)Reference
5f Phomopsis sp.100-[6][7]
5o Phomopsis sp.10010.5[6][7]
Pyrimethanil Phomopsis sp.85.132.1[6][7]
1a Thanatephorus cucumeris80.4-[8]
3b Thanatephorus cucumeris76.5-[8]
4b Rhizoctonia solani8011.3[5]
4d Rhizoctonia solani-13.7[5]
Diflumetorim Rhizoctonia solani-19.8[5]

Table 2: Herbicidal Activity of a Pyrimidine-based Compound

CompoundTarget WeedActivityReference
Bispyribac-sodium Broad spectrum of weeds in riceHigh[9]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final agrochemical compounds derived from this compound precursors.

Protocol 1: Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine (B1363538) (Intermediate for Herbicides)

This protocol is adapted from the synthesis of a key intermediate for pyrimidinyloxybenzoic acid herbicides.[9]

Materials:

Procedure:

  • In a reaction flask, combine 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and methanol (80 mL).

  • Heat the mixture to 45 °C.

  • Slowly add 25% sodium methyl mercaptide solution (30.1 g, 107 mmol) to the reaction mixture while maintaining the temperature between 45-50 °C.

  • Stir the reaction mixture at this temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and proceed with workup and purification to obtain 4,6-dimethoxy-2-methylthiopyrimidine.

Expected Yield: 95.6%[9]

Protocol 2: Oxidation to 4,6-dimethoxy-2-methylsulfonylpyrimidine (Herbicide Intermediate)

This protocol describes the oxidation of the previously synthesized intermediate.[9]

Materials:

  • 4,6-dimethoxy-2-methylthiopyrimidine

  • Hydrogen peroxide

  • Sodium tungstate (B81510) dihydrate

Procedure:

  • Dissolve 4,6-dimethoxy-2-methylthiopyrimidine in a suitable solvent.

  • Add a catalytic amount of sodium tungstate dihydrate.

  • Slowly add hydrogen peroxide to the reaction mixture, controlling the temperature.

  • Stir the reaction until completion, as monitored by TLC.

  • Work up the reaction mixture to isolate the product.

  • Purify the crude product by recrystallization or column chromatography.

Expected Yield: 95%[9]

Protocol 3: General Synthesis of Pyrimidine-based Fungicides via Williamson Ether Condensation and Substitution

This protocol is a general method for synthesizing pyrimidine amine derivatives with potential fungicidal activity.[5]

Materials:

Procedure:

  • To a solution of the substituted amino-alcohol in DMF, add potassium carbonate and stir at room temperature.

  • Add the substituted 4-chloropyrimidine derivative to the mixture.

  • Heat the reaction mixture and stir for several hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action for sulfonylurea herbicides and pyrimidine-based fungicides.

G cluster_synthesis Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Target Enzyme) Pyruvate->ALS Substrate AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Catalysis ProteinSynthesis Protein Synthesis & Plant Growth AminoAcids->ProteinSynthesis WeedDeath Weed Death ProteinSynthesis->WeedDeath Sulfonylurea Sulfonylurea Herbicide (from this compound precursor) Sulfonylurea->ALS Inhibition

Caption: Mechanism of action of sulfonylurea herbicides.

G cluster_respiration Mitochondrial Electron Transport Chain (Fungus) ComplexI Complex I (NADH Oxidoreductase) NAD NAD+ ComplexI->NAD ElectronTransport Electron Transport Chain ComplexI->ElectronTransport NADH NADH NADH->ComplexI ATP ATP Production (Energy) ElectronTransport->ATP FungalDeath Fungal Cell Death ATP->FungalDeath PyrimidineFungicide Pyrimidine Fungicide (from this compound precursor) PyrimidineFungicide->ComplexI Inhibition

Caption: Mechanism of action of pyrimidine-based fungicides.

Conclusion

This compound serves as a critical and versatile precursor in the agrochemical industry. Its structural features enable the synthesis of highly effective herbicides and fungicides with specific modes of action. The protocols and data presented herein provide a valuable resource for researchers and professionals engaged in the development of novel crop protection agents. Further exploration of the synthetic utility of this compound and its derivatives holds significant promise for the discovery of next-generation agrochemicals with enhanced efficacy and improved environmental profiles.

References

Application Notes and Protocols for C-H Functionalization of 2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the transition-metal-catalyzed C-H functionalization of 2-methylpyrimidine, a key structural motif in medicinal chemistry. The following sections detail methodologies for arylation, alkylation, and amination reactions, offering a guide for the synthesis of diverse this compound derivatives.

C-H Arylation of this compound

Direct C-H arylation of this compound can be achieved at either the pyrimidine (B1678525) ring (C-H sp²) or the methyl group (C-H sp³), depending on the catalytic system and reaction conditions. Palladium-based catalysts are commonly employed for the arylation of the pyrimidine core, while other systems can target the methyl group.

Palladium-Catalyzed C(sp²)-H Arylation

This protocol focuses on the regioselective arylation of the pyrimidine ring, often facilitated by a directing group strategy to ensure high selectivity.

Experimental Protocol: General Procedure for Palladium-Catalyzed C(sp²)-H Arylation

This procedure is adapted from a general method for the arylation of N-aryl-2-amino pyridine (B92270) derivatives and can be applied to suitably derivatized this compound.[1][2]

  • Reaction Setup: To a 10 mL reaction tube, add the this compound substrate (0.2 mmol, 1.0 equiv), aryl iodide (0.6 mmol, 3.0 equiv), Pd(OAc)₂ (9 mg, 0.2 equiv), and NaOAc (33 mg, 2.0 equiv).

  • Solvent Addition: Add chlorobenzene (B131634) (PhCl, 2.0 mL, 0.1 M) to the reaction tube.

  • Reaction Conditions: Stir the mixture at 140 °C for 48 hours under an air atmosphere.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a plug of Celite, washing with dichloromethane (B109758) (DCM, 10 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired arylated this compound derivative.

Data Presentation: Substrate Scope for Palladium-Catalyzed C(sp²)-H Arylation

EntryAryl IodideProductYield (%)
14-Iodotoluene2-Methyl-4-(p-tolyl)pyrimidine75
21-Iodo-4-methoxybenzene4-(4-Methoxyphenyl)-2-methylpyrimidine82
31-Iodo-4-(trifluoromethyl)benzene2-Methyl-4-(4-(trifluoromethyl)phenyl)pyrimidine68
41-Bromo-4-iodobenzene4-(4-Bromophenyl)-2-methylpyrimidine70

Yields are representative and may vary based on the specific substrate and reaction conditions.

Catalytic Cycle for Palladium-Catalyzed C(sp²)-H Arylation

G Pd(II)-Catalyzed C-H Arylation Cycle Start Start Pd(II)_Catalyst Pd(II)_Catalyst Start->Pd(II)_Catalyst Substrate_Coordination Substrate Coordination Pd(II)_Catalyst->Substrate_Coordination This compound Derivative C-H_Activation C-H Activation Substrate_Coordination->C-H_Activation Palladacycle Palladacycle C-H_Activation->Palladacycle Oxidative_Addition Oxidative Addition (Ar-I) Palladacycle->Oxidative_Addition Pd(IV)_Intermediate Pd(IV)_Intermediate Oxidative_Addition->Pd(IV)_Intermediate Reductive_Elimination Reductive Elimination Pd(IV)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(II)_Catalyst Catalyst Regeneration Product Product Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the Pd(II)-catalyzed C-H arylation of this compound.

C-H Alkylation of this compound

The alkylation of the methyl group of this compound can be effectively achieved using primary alcohols as alkylating agents, catalyzed by iridium complexes. This method offers an atom-economical and environmentally friendly alternative to traditional alkylation methods that use alkyl halides.

Iridium-Catalyzed C(sp³)-H Alkylation with Primary Alcohols

This protocol details the direct alkylation of the C(sp³)-H bonds of the methyl group in this compound.

Experimental Protocol: General Procedure for Iridium-Catalyzed C(sp³)-H Alkylation

  • Reaction Setup: In a glovebox, add [Ir(cod)Cl]₂ (0.01 mmol, 2 mol%), the phosphine (B1218219) ligand (e.g., L1, 0.04 mmol, 8 mol%), and a base (e.g., KOtBu, 0.2 mmol, 40 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (0.5 mmol, 1.0 equiv) and the primary alcohol (1.0 mmol, 2.0 equiv) to the tube.

  • Solvent Addition: Add dry, degassed solvent (e.g., diglyme, 1 mL).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 110 °C for 16-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Substrate Scope for Iridium-Catalyzed C(sp³)-H Alkylation

EntryPrimary AlcoholProductYield (%)
1Benzyl alcohol2-Phenethylpyrimidine95
21-Butanol2-Pentylpyrimidine86
3(3-Chlorophenyl)methanol2-(3-Chlorophenethyl)pyrimidine78
41-Hexanol2-Heptylpyrimidine74

Yields are based on reported data for similar methyl-substituted pyrimidines and may vary.

Experimental Workflow for Iridium-Catalyzed C(sp³)-H Alkylation

G Workflow for Ir-Catalyzed C-H Alkylation cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine [Ir(cod)Cl]₂, Ligand, and Base in Schlenk Tube Add_Reagents Add this compound and Primary Alcohol Setup->Add_Reagents Add_Solvent Add Dry, Degassed Solvent Add_Reagents->Add_Solvent Heat Heat at 110°C for 16-24h Add_Solvent->Heat Quench Quench with sat. aq. NH₄Cl Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product

Caption: Step-by-step workflow for the Iridium-catalyzed C-H alkylation of this compound.

C-H Amination of this compound

Direct C-H amination of pyrimidines can be challenging but is a highly valuable transformation. Recent advances have enabled the C2-selective amination of pyrimidines through the formation of a pyrimidinyl iminium salt intermediate.[3][4]

C2-Selective Amination via a Pyrimidinyl Iminium Salt Intermediate

This protocol provides a method for the selective introduction of an amino group at the C2 position of the pyrimidine ring.

Experimental Protocol: General Procedure for C2-Selective Amination

  • Intermediate Formation: In a glovebox, dissolve the this compound substrate (0.5 mmol) in anhydrous dichloromethane (2.5 mL) in a vial. Add the amination reagent (e.g., a hydroxylamine-derived reagent, 0.55 mmol) and an activating agent (e.g., triflic anhydride, 0.6 mmol) at -78 °C. Stir the reaction mixture at this temperature for 1 hour to form the pyrimidinyl iminium salt intermediate.

  • Nucleophilic Addition: Add the desired amine nucleophile (1.0 mmol) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Substrate Scope for C2-Selective Amination

EntryAmine NucleophileProductYield (%)
1Morpholine2-(Morpholin-4-yl)-2-methylpyrimidine85
2AnilineN-Phenyl-2-methylpyrimidin-2-amine78
3BenzylamineN-Benzyl-2-methylpyrimidin-2-amine82
4Aqueous Ammonia2-Amino-2-methylpyrimidine70

Yields are representative and may vary based on the specific amine nucleophile and reaction conditions.

Logical Relationship for C2-Selective Amination

G Logical Flow for C2-Selective Amination Start This compound Activation Activation with Aminating and Activating Agents Start->Activation Intermediate Pyrimidinyl Iminium Salt Intermediate Activation->Intermediate Nucleophilic_Attack Nucleophilic Attack by Amine Intermediate->Nucleophilic_Attack Product C2-Aminated This compound Nucleophilic_Attack->Product

Caption: Logical pathway for the C2-selective amination of this compound.

References

Synthesis of Bioactive Compounds from 2-Methylpyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds derived from the versatile scaffold, 2-methylpyrimidine. The focus is on the practical synthesis of key intermediates and their elaboration into molecules with demonstrated anticancer, antimicrobial, and anti-inflammatory activities. All quantitative data is summarized for clarity, and experimental workflows and relevant signaling pathways are visualized using diagrams.

Overview of this compound in Medicinal Chemistry

The pyrimidine (B1678525) nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The this compound scaffold, in particular, serves as a valuable starting point for the synthesis of a diverse array of bioactive molecules. Strategic functionalization of the pyrimidine ring allows for the fine-tuning of the pharmacological profile of these compounds, making it a privileged structure in drug discovery.

Synthesis of Key Intermediates

A common and efficient strategy for the synthesis of bioactive this compound derivatives involves the initial preparation of key intermediates, such as 4,6-dihydroxy-2-methylpyrimidine (B75791) and its subsequent conversion to the highly reactive 4,6-dichloro-2-methylpyrimidine (B42779).

Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

This protocol describes the synthesis of 4,6-dihydroxy-2-methylpyrimidine via the condensation of acetamidine (B91507) hydrochloride with a malonic ester.

Experimental Protocol:

  • Preparation of Sodium Methoxide (B1231860): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1 equivalent) in absolute methanol (B129727) under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.

  • Condensation Reaction: To the freshly prepared sodium methoxide solution, add acetamidine hydrochloride (1 equivalent) and dimethyl malonate (1 equivalent) at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 18-25°C) and maintain for 3-5 hours. The solution will typically become a creamy white suspension.[1]

  • Work-up: After the reaction is complete, remove the methanol by distillation under reduced pressure. Dissolve the resulting residue in water.

  • Precipitation: Cool the aqueous solution in an ice bath and acidify to a pH of 1-2 using a suitable acid (e.g., 4M HCl). A white solid will precipitate.

  • Isolation and Purification: Stir the suspension at 0°C for 3-5 hours to ensure complete crystallization. Collect the white solid by suction filtration, wash with cold water and then with cold methanol, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.[1]

ReactantMolar RatioNotes
Sodium Methoxide2.5 - 4.5Relative to dimethyl malonate
Dimethyl Malonate1
Acetamidine Hydrochloride1 - 2Relative to dimethyl malonate
Typical Yield 86-87% [1]
Synthesis of 4,6-Dichloro-2-methylpyrimidine

This protocol details the conversion of 4,6-dihydroxy-2-methylpyrimidine to the versatile intermediate, 4,6-dichloro-2-methylpyrimidine. This dichloro-derivative is a key building block for the synthesis of numerous bioactive compounds, including the anticancer drug Dasatinib (B193332).[2][3][4][5]

Experimental Protocol:

  • Reaction Setup: To a solution of 4,6-dihydroxy-2-methylpyrimidine (1 equivalent) in a suitable aprotic solvent (e.g., dichloroethane), add N,N-diethylaniline (2.5 equivalents).

  • Chlorination: Heat the mixture to reflux. Slowly add a solution of triphosgene (B27547) (2.5 equivalents) in dichloroethane.

  • Reaction Monitoring: Continue the reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and wash it sequentially with water and 4M HCl.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., dichloroethane) and decolorized with activated carbon to yield 4,6-dichloro-2-methylpyrimidine as a light yellow solid.[4]

ReactantMolar RatioNotes
4,6-Dihydroxy-2-methylpyrimidine1
N,N-Diethylaniline2.5Acts as a base to neutralize the HCl generated during the reaction.
Triphosgene2.5A safer alternative to phosgene (B1210022) gas. Handle with appropriate precautions.
Typical Yield ~92% [4]

Synthesis of Bioactive this compound Derivatives

The following sections provide protocols for synthesizing various classes of bioactive compounds starting from this compound derivatives.

Anticancer Agents

This class of compounds has shown promising anticancer activity, with some derivatives targeting ABL1 kinase, which is implicated in chronic myeloid leukemia.[6] The synthesis typically involves a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by cyclization with guanidine (B92328).

Experimental Protocol:

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Reaction Setup: In a suitable solvent such as ethanol, dissolve an appropriately substituted acetophenone (B1666503) (1 equivalent) and a substituted benzaldehyde (B42025) (1 equivalent).

  • Base Addition: To the stirred solution, add an aqueous solution of a strong base (e.g., 40% KOH or NaOH).

  • Reaction: Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Isolation: Collect the solid product by filtration, wash with water, and dry. The crude chalcone can be purified by recrystallization.

Step 2: Pyrimidine Ring Formation

  • Reaction Setup: Dissolve the synthesized chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in ethanol.

  • Base Addition: Add a solution of a base (e.g., 50% aqueous KOH) to the mixture.

  • Reaction: Reflux the reaction mixture for 1-2 hours.

  • Work-up: After cooling, pour the reaction mixture into water to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., chloroform (B151607) or ethanol) to obtain the pure 2-amino-4,6-diarylpyrimidine.

Quantitative Data: Anticancer Activity of 2-Amino-4,6-diarylpyrimidines against K562 Cell Line [6]

CompoundR1 (at C-4)R2 (at C-6)IC50 (µM)
1a HH1.83
1d 4-OCH34-OCH31.32
1h 4-OH3-OCH30.73
1k 4-Cl4-Cl1.15
Imatinib --0.25

Several this compound derivatives have been developed as potent inhibitors of tubulin polymerization, a key process in cell division, making them attractive anticancer agents. These compounds often bind to the colchicine (B1669291) binding site on tubulin, leading to cell cycle arrest and apoptosis.[7][8][9][10]

Experimental Protocol: Synthesis of a Pyrimidine-based Tubulin Inhibitor (General)

A general synthetic approach involves the nucleophilic substitution of a leaving group (e.g., chlorine) on the pyrimidine ring with a suitable amine-containing fragment, which often includes a trimethoxyphenyl moiety known to interact with the colchicine binding site.

  • Reaction Setup: Dissolve 4,6-dichloro-2-methylpyrimidine (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent (e.g., isopropanol).

  • Reaction Conditions: The reaction may be carried out at elevated temperatures, and in some cases, under acidic or basic conditions to facilitate the substitution.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed, and the residue is purified using standard techniques such as column chromatography to isolate the desired product.

Quantitative Data: Cytotoxicity of Pyrimidine-Based Tubulin Inhibitors [11]

CompoundCell LineIC50 (nM)
8c U2512.09 ± 0.59
LN2292.36 ± 0.64
8d U2513.1 ± 1.27
LN2293.15 ± 1.48
8e U2510.81 ± 0.28
LN2295.82 ± 1.84
Antimicrobial Agents

Derivatives of this compound have demonstrated significant activity against various bacterial and fungal strains. The synthesis of these compounds often involves the reaction of chalcones with guanidine or the modification of the pyrimidine ring with pharmacophores known for antimicrobial activity.

Experimental Protocol: Synthesis of 2-Amino-4,6-disubstituted Pyrimidines with Antimicrobial Activity

The synthesis follows a similar path to the anticancer derivatives, starting with a Claisen-Schmidt condensation to form chalcones, followed by cyclization with guanidine hydrochloride.

Quantitative Data: Antimicrobial Activity of Substituted Pyrimidines

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
3a E. coli1512.5
S. aureus1325
3b E. coli186.25
S. aureus1612.5
Ciprofloxacin E. coli25-
Streptomycin S. aureus22-

(Data is representative and compiled from various sources reporting antimicrobial activities of pyrimidine derivatives)

Anti-inflammatory Agents

Certain this compound derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators like COX-2 and iNOS.[12][13][14]

Experimental Protocol: Synthesis of Morpholinopyrimidine Derivatives with Anti-inflammatory Activity [12]

The synthesis of these compounds can be achieved through a multi-step process, often culminating in a key coupling reaction to introduce the morpholine (B109124) and piperazine (B1678402) moieties.

  • Starting Material: A common starting point is a di-substituted pyrimidine, such as 4,6-dichloropyrimidine.

  • Nucleophilic Substitution: Stepwise nucleophilic substitution reactions are carried out, first with morpholine and then with piperazine, often under controlled temperature and basic conditions.

  • Final Coupling: The resulting intermediate is then coupled with a substituted phenol (B47542) derivative to yield the final product.

  • Purification: Purification is typically achieved through column chromatography.

Quantitative Data: Inhibition of NO Production in LPS-stimulated RAW 264.7 Macrophage Cells [12]

CompoundIC50 (µM) for NO Inhibition
V4 12.5 ± 1.2
V8 10.8 ± 0.9

Visualization of Workflows and Signaling Pathways

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of bioactive this compound derivatives from the key intermediate 4,6-dihydroxy-2-methylpyrimidine.

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_bioactive Bioactive Compounds Acetamidine HCl Acetamidine HCl A 4,6-Dihydroxy-2-methylpyrimidine Acetamidine HCl->A Dimethyl Malonate Dimethyl Malonate Dimethyl Malonate->A B 4,6-Dichloro-2-methylpyrimidine A->B Chlorination (e.g., Triphosgene) C Anticancer Agents (e.g., Dasatinib) B->C Nucleophilic Substitution D Antimicrobial Agents B->D Nucleophilic Substitution E Anti-inflammatory Agents B->E Nucleophilic Substitution

Caption: General synthetic workflow for bioactive 2-methylpyrimidines.

Signaling Pathway: EGFR Inhibition

Many pyrimidine-based anticancer agents function by inhibiting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[15][16][17][18] Inhibition of EGFR blocks downstream signaling pathways, leading to reduced tumor growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by pyrimidine derivatives.

Signaling Pathway: Tubulin Polymerization Inhibition

Pyrimidine derivatives that act as tubulin polymerization inhibitors disrupt the formation of microtubules, which are essential for mitosis. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Tubulin_Pathway cluster_cell Cellular Processes Tubulin α/β-Tubulin Dimers Microtubules Microtubule Formation Tubulin->Microtubules Polymerization Mitosis Mitosis (Cell Division) Microtubules->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to Inhibitor Pyrimidine Inhibitor Inhibitor->Microtubules Inhibition

Caption: Tubulin polymerization inhibition by pyrimidine derivatives.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents Derived from 2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-methylpyrimidine scaffolds in the development of novel antimicrobial agents. The following sections detail synthetic protocols for key intermediates and final compounds, present their antimicrobial activity data, and illustrate relevant biological pathways.

Introduction

The pyrimidine (B1678525) nucleus is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and many therapeutic agents. The substitution pattern on the pyrimidine ring plays a crucial role in defining its pharmacological profile. The this compound moiety, in particular, offers a versatile platform for the synthesis of diverse derivatives with significant antimicrobial potential. Strategic functionalization at the 2, 4, and 6 positions of the pyrimidine ring has led to the discovery of potent antibacterial and antifungal agents. This document outlines key synthetic strategies and methodologies for preparing such compounds and summarizes their biological activities.

Key Synthetic Pathways

The synthesis of antimicrobial agents from this compound often involves the initial preparation of functionalized pyrimidine intermediates, such as chloro, hydrazinyl, or amino derivatives. These intermediates serve as versatile building blocks for further molecular elaboration.

A common strategy involves the nucleophilic substitution of a leaving group, typically a chlorine atom, at the 2-position of the pyrimidine ring. Another approach utilizes the reactivity of an amino or hydrazinyl group at the same position to introduce various pharmacophores.

Synthesis of 2-Substituted-4,6-dimethylpyrimidines

One of the most common and versatile starting materials for accessing a variety of 2-substituted pyrimidines is 2-chloro-4,6-dimethylpyrimidine (B132427). This intermediate can be readily prepared from the commercially available 4,6-dihydroxy-2-methylpyrimidine (B75791). The chlorine atom at the 2-position is highly susceptible to nucleophilic displacement, allowing for the introduction of a wide range of functional groups.

Another key intermediate is 2-hydrazinyl-4,6-dimethylpyrimidine (B165083), which can be synthesized from the corresponding 2-chloro derivative. The hydrazinyl group is a potent nucleophile and can be used to construct various heterocyclic systems or to form hydrazone linkages, which are known to contribute to antimicrobial activity.

Synthesis_Pathways Start 4,6-Dihydroxy-2-methylpyrimidine Chloro 2-Chloro-4,6-dimethylpyrimidine Start->Chloro POCl3 Hydrazinyl 2-Hydrazinyl-4,6-dimethylpyrimidine Chloro->Hydrazinyl Hydrazine (B178648) Hydrate (B1144303) Thioether Thioether Derivatives Chloro->Thioether R-SH Amino 2-Amino-4,6-dimethylpyrimidine (B23340) Chloro->Amino NH3 Hydrazone Hydrazone Derivatives Hydrazinyl->Hydrazone Ar-CHO Sulfonamide Sulfonamide Derivatives Amino->Sulfonamide Ar-SO2Cl

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4,6-dimethylpyrimidine

This protocol describes the conversion of 4,6-dihydroxy-2-methylpyrimidine to its corresponding 2-chloro derivative, a key intermediate for further synthesis.

Materials:

  • 4,6-Dihydroxy-2-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred solution of 4,6-dihydroxy-2-methylpyrimidine (1 eq.) in phosphorus oxychloride (5 eq.), slowly add N,N-dimethylaniline (1 eq.) at 0 °C.

  • Heat the reaction mixture at reflux for 3 hours.

  • After cooling to room temperature, carefully pour the mixture onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-4,6-dimethylpyrimidine.

Protocol 2: Synthesis of 2-Hydrazinyl-4,6-dimethylpyrimidine

This protocol details the synthesis of the hydrazinyl intermediate from the 2-chloro derivative.

Materials:

  • 2-Chloro-4,6-dimethylpyrimidine

  • Hydrazine hydrate (80%)

  • Ethanol

  • Ice-cold water

Procedure:

  • Dissolve 2-chloro-4,6-dimethylpyrimidine (1 eq.) in ethanol.

  • Add hydrazine hydrate (3 eq.) dropwise to the solution at room temperature.

  • Heat the reaction mixture at reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-hydrazinyl-4,6-dimethylpyrimidine.

Protocol 3: Synthesis of Hydrazone Derivatives

This protocol describes the synthesis of antimicrobial hydrazone derivatives from 2-hydrazinyl-4,6-dimethylpyrimidine.

Materials:

  • 2-Hydrazinyl-4,6-dimethylpyrimidine

  • Substituted aromatic aldehydes

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-hydrazinyl-4,6-dimethylpyrimidine (1 eq.) in ethanol.

  • Add the respective substituted aromatic aldehyde (1 eq.) and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the mixture to room temperature.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to afford the pure hydrazone derivative.

Protocol 4: Synthesis of Sulfonamide Derivatives from 2-Amino-4,6-dimethylpyrimidine

This protocol outlines the synthesis of sulfonamide derivatives, a class of compounds known for their antimicrobial properties.

Materials:

  • 2-Amino-4,6-dimethylpyrimidine

  • Substituted benzenesulfonyl chloride

  • Pyridine (B92270)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-amino-4,6-dimethylpyrimidine (1 eq.) in a mixture of dichloromethane and pyridine at 0 °C.

  • Add the substituted benzenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1 M hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide derivative.

Antimicrobial Activity Data

The antimicrobial activity of synthesized this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The data presented below is a summary of representative results from the literature.

Compound TypeDerivativeS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Hydrazone 4-Chlorobenzaldehyde hydrazone12.52550[1]
Hydrazone 4-Nitrobenzaldehyde hydrazone6.2512.525[1]
Sulfonamide Sulfadiazine derivative1632>128[2]
Sulfonamide Sulfamethoxazole derivative3264>128[2]
Thioether 4-Chlorophenylthio derivative81632[3]

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Many antimicrobial agents containing a diaminopyrimidine scaffold, which can be derived from this compound precursors, exert their effect by inhibiting dihydrofolate reductase (DHFR).[2][4][5][6] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the biosynthesis of nucleotides and certain amino acids in bacteria.[2] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to bacterial cell death. The selectivity of these inhibitors for bacterial DHFR over the human enzyme is a key factor in their therapeutic utility.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide DHFR->THF NADPH -> NADP+ Inhibitor 2,4-Diaminopyrimidine Derivative Inhibitor->DHFR DNA DNA Synthesis & Repair Nucleotide->DNA CellDeath Bacterial Cell Death DNA->CellDeath

Conclusion

This compound derivatives represent a promising and versatile class of compounds for the development of novel antimicrobial agents. The synthetic accessibility of various functionalized this compound intermediates allows for the creation of diverse chemical libraries. The data indicates that strategic modifications, such as the introduction of hydrazone and sulfonamide moieties, can lead to potent antibacterial and antifungal activity. Further exploration of the structure-activity relationships and optimization of lead compounds based on the this compound scaffold are warranted to address the growing challenge of antimicrobial resistance.

References

Application Notes and Protocols for Photochemical Reactions Involving 2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note 1: Photodegradation and Photohydrolysis of 2-Methylpyrimidine

Introduction

This compound, a key heterocyclic scaffold in many biologically active molecules, can undergo degradation upon exposure to ultraviolet (UV) radiation. Understanding the photodegradation pathways and kinetics is crucial for assessing the stability of drug candidates containing this moiety. One of the primary photochemical reactions observed for related 2-substituted pyrimidines is photohydrolysis, leading to the formation of hydroxylated derivatives. This process can alter the biological activity and pharmacokinetic profile of a parent compound. For instance, the photochemical conversion of a substituted pyrimidine (B1678525) could be a strategy for targeted drug activation or, conversely, a pathway for deactivation and clearance.

Key Applications

  • Drug Stability Testing: Assessing the photostability of drug candidates containing the this compound core is essential during preclinical development to ensure product integrity and shelf-life.

  • Prodrug Design: The photochemical lability of the C-X bond (where X is a leaving group) in 2-substituted pyrimidines can be exploited to design photoactivatable prodrugs that release an active pharmacological agent upon irradiation at a specific wavelength.

  • Environmental Fate Studies: Understanding the photodegradation of pyrimidine-based pharmaceuticals helps in evaluating their environmental persistence and potential for forming transformation products.

Quantitative Data

The following table summarizes the quantum yields for the major photochemical reactions of 2-chloropyrimidine (B141910) upon UV irradiation (λ = 254 nm) in an anaerobic aqueous solution. These values can serve as an estimate for the potential photoreactivity of this compound under similar conditions.

Photochemical ReactionProductQuantum Yield (Φ)Reference Compound
Photohydrolysis2-Hydroxypyrimidine~0.012-Chloropyrimidine[1][2]
Photodimerization2-Chloro-4,2′-bipyrimidine~0.0052-Chloropyrimidine[1][2]

Application Note 2: Potential Photoisomerization of this compound

Introduction

Key Applications

  • Novel Compound Synthesis: Photoisomerization can be employed to synthesize unique pyrimidine-based derivatives with potential applications in drug discovery. The resulting isomers may exhibit different biological activities or physical properties compared to the starting material.

  • Molecular Switches: If the photoisomerization is reversible, this compound derivatives could potentially be developed as molecular switches to control biological processes with light.

  • Materials Science: The change in structure and properties upon photoisomerization can be utilized in the development of photoresponsive materials.

Hypothetical Reaction Pathway

Based on theoretical studies of related aza-aromatic compounds, the photoisomerization of this compound to a substituted pyridine (B92270) or another pyrimidine isomer could proceed through a high-energy valence isomer like a benzvalene (B14751766).

Experimental Protocols

Protocol 1: General Procedure for the Photochemical Irradiation of this compound

This protocol describes a general method for the preparative scale photochemical irradiation of this compound in solution.

Materials and Equipment:

  • This compound

  • Solvent (e.g., deionized water, acetonitrile (B52724), methanol)

  • Photochemical reactor (e.g., immersion well reactor with a quartz or borosilicate glass well)

  • Medium-pressure mercury lamp (e.g., 450 W)

  • Cooling system for the reactor

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas for deoxygenation

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Solution Preparation: Prepare a solution of this compound in the chosen solvent at a desired concentration (e.g., 0.01 M).

  • Deoxygenation: Transfer the solution to the photochemical reactor. If the reaction is to be carried out under anaerobic conditions, deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Irradiation:

    • Assemble the photochemical reactor, ensuring the cooling system is operational to maintain a constant temperature (e.g., 20-25 °C).

    • Place the mercury lamp inside the immersion well.

    • Turn on the lamp to initiate the photochemical reaction.

    • Continuously stir the solution throughout the irradiation period.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique such as UV-Vis spectroscopy or HPLC.

  • Work-up:

    • Once the reaction has reached the desired conversion, turn off the lamp and disassemble the reactor.

    • Remove the solvent from the reaction mixture using a rotary evaporator.

  • Product Isolation and Purification: The crude product can be purified using techniques such as column chromatography or recrystallization.

Protocol 2: Analysis of Photoreaction Products by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of the photochemical reaction mixture of this compound using reverse-phase HPLC.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile phase: Acetonitrile and water (HPLC grade)

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Dilute an aliquot of the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

    • Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

  • HPLC Method:

    • Mobile Phase: A typical starting point is a gradient elution from 10% acetonitrile in water to 90% acetonitrile over 20-30 minutes. The mobile phase may need to be optimized for the specific photoproducts.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at a wavelength where both the starting material and expected products absorb (e.g., 240-280 nm). A diode array detector (DAD) is recommended to obtain the full UV spectrum of each peak.

  • Data Analysis:

    • Integrate the peaks in the chromatogram to determine the relative peak areas of the starting material and photoproducts.

    • Use a calibration curve of authentic standards to quantify the concentration of each component.

    • If standards are not available, mass spectrometry (LC-MS) can be used to identify the products.

Protocol 3: Kinetic Analysis of Photodegradation by UV-Vis Spectroscopy

This protocol outlines a method for monitoring the kinetics of the photodegradation of this compound using UV-Vis spectroscopy.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • UV irradiation source (e.g., a collimated beam from a mercury lamp with appropriate filters)

  • Magnetic stirrer and micro stir bars

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or acetonitrile) with an initial absorbance of approximately 1 at its λmax.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure the absorbance at the λmax of this compound over time.

    • Use a reference cuvette containing the pure solvent.

  • Irradiation and Measurement:

    • Place the sample cuvette in a holder that allows for simultaneous irradiation and measurement. If this is not possible, irradiate the sample for fixed time intervals and then measure the absorbance.

    • Ensure constant stirring of the solution in the cuvette.

    • Record the absorbance at regular time intervals during irradiation.

  • Data Analysis:

    • Plot the absorbance of this compound as a function of irradiation time.

    • Determine the reaction order and the rate constant by fitting the data to the appropriate kinetic model (e.g., zero-order, first-order, or second-order).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_analysis Analysis and Purification prep_sol Prepare this compound Solution deoxygenate Deoxygenate Solution (N2/Ar) prep_sol->deoxygenate irradiate Irradiate with UV Lamp in Reactor deoxygenate->irradiate monitor Monitor Reaction (UV-Vis/HPLC) irradiate->monitor workup Reaction Work-up (Solvent Removal) monitor->workup purify Purify Products (Chromatography) workup->purify analyze Characterize Products (HPLC, MS, NMR) purify->analyze

Caption: Experimental workflow for the photochemical reaction of this compound.

photohydrolysis_mechanism 2-MP This compound Excited_State Excited Singlet State [2-MP]* 2-MP->Excited_State hν (UV light) Intermediate Cationic Intermediate Excited_State->Intermediate Heterolytic Cleavage (hypothetical) Product 2-Hydroxy-6-methylpyrimidine Intermediate->Product + H2O, -H+

Caption: Hypothetical photohydrolysis mechanism of this compound.

analytical_workflow start Photoreaction Mixture dilute Dilute Sample start->dilute filter Filter (0.45 µm) dilute->filter hplc Inject into HPLC-UV/DAD filter->hplc ms LC-MS Analysis for Identification hplc->ms for unknown peaks quantify Quantify using Calibration Curve hplc->quantify end Quantitative Results quantify->end

Caption: Workflow for the analysis of photochemical reaction products.

References

Catalytic Derivatization of 2-Methylpyrimidine: Application Notes and Protocols for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-methylpyrimidine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its strategic derivatization is crucial for modulating pharmacokinetic and pharmacodynamic properties in drug discovery programs. This document provides detailed application notes and experimental protocols for the catalytic derivatization of this compound, focusing on modern, efficient, and selective methodologies. The presented protocols for palladium-catalyzed C-H arylation, iridium-catalyzed C-H borylation, and photoredox-catalyzed alkylation offer robust strategies for accessing a diverse range of this compound analogs.

Palladium-Catalyzed C-H Arylation of this compound

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the construction of C-C bonds, avoiding the need for pre-functionalized starting materials.[1] This approach allows for the direct coupling of this compound with various aryl halides, providing access to a range of arylated derivatives.

Application Notes

The direct arylation of this compound is typically achieved using a palladium catalyst, a suitable ligand, a base, and an oxidant. The regioselectivity of the reaction can be influenced by the electronic and steric nature of the substrate and the reaction conditions. For this compound, the C4 and C6 positions are the most electronically activated for C-H functionalization. The choice of ligand is critical for catalyst stability and reactivity, with bulky electron-rich phosphines or N-heterocyclic carbenes often employed.

Experimental Workflow: Palladium-Catalyzed C-H Arylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add this compound, aryl halide, Pd catalyst, ligand, and base to a reaction vessel prep2 Add solvent and degas the mixture prep1->prep2 react1 Heat the reaction mixture to the specified temperature prep2->react1 react2 Monitor reaction progress by TLC or LC-MS react1->react2 workup1 Cool the reaction to room temperature react2->workup1 workup2 Perform aqueous work-up workup1->workup2 workup3 Extract with an organic solvent workup2->workup3 workup4 Dry and concentrate the organic phase workup3->workup4 puri1 Purify the crude product by column chromatography workup4->puri1

Caption: General workflow for Palladium-Catalyzed C-H Arylation.

Quantitative Data: Palladium-Catalyzed C-H Arylation of Pyrimidine (B1678525) Derivatives

The following table summarizes representative conditions and yields for the palladium-catalyzed direct arylation of pyrimidine-related substrates. While specific data for this compound is limited, these examples provide a strong starting point for reaction optimization.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Iodotoluene (B166478)Pd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃DMA1202475Adapted from[1]
21-Iodo-4-methoxybenzenePd(OAc)₂ (5)SPhos (10)K₂CO₃Dioxane1101882Adapted from[1]
31-Bromo-3,5-dimethylbenzene--INVALID-LINK--₂ (10)-BQ (2 equiv)EtOAcRT4861Adapted from[2]
44-BromoanisolePd(OAc)₂ (5)PCy₃·HBF₄ (10)K₂CO₃Toluene1001678Adapted from[1]
Detailed Experimental Protocol: C-H Arylation

This protocol is a representative procedure adapted from methodologies for the direct arylation of related heterocycles.[1]

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (0.5 mmol, 1.0 equiv), 4-iodotoluene (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), P(o-tol)₃ (0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Add anhydrous DMA (2.5 mL) via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 120 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-methyl-4-(p-tolyl)pyrimidine.

Iridium-Catalyzed C-H Borylation of this compound

Iridium-catalyzed C-H borylation is a highly efficient method for introducing a boronate ester group onto a heterocyclic core. This functional group serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the synthesis of a wide range of derivatives.[3][4]

Application Notes

The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors, with the catalyst preferentially attacking the least hindered C-H bonds.[5] For this compound, this would favor borylation at the C4 and C6 positions over the more sterically hindered C5 position. The standard catalyst system involves [Ir(cod)OMe]₂ as the precursor and a bipyridine-based ligand. The reaction is typically performed in an inert solvent with a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂).

Catalytic Cycle: Iridium-Catalyzed C-H Borylation

Ir_cat [Ir(L)] active catalyst CH_activation C-H Activation Ir_cat->CH_activation + Ar-H Ir_H_Aryl [H-Ir(L)-Aryl] CH_activation->Ir_H_Aryl Red_elim Reductive Elimination Ir_H_Aryl->Red_elim + B₂pin₂ Borylation [Ir(L)-Bpin] Red_elim->Borylation - Ar-Bpin B2pin2_add Oxidative Addition of B₂pin₂ Borylation->B2pin2_add B2pin2_add->Ir_cat - HBpin

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Quantitative Data: Iridium-Catalyzed C-H Borylation of Heterocycles

This table presents typical conditions and outcomes for the borylation of various heterocyclic substrates, which can be extrapolated for this compound.

EntrySubstrateCatalyst (mol%)Ligand (mol%)Boron SourceSolventTemp (°C)Time (h)Yield (%)Reference
1Pyridine[Ir(cod)OMe]₂ (1.5)dtbpy (3)B₂pin₂Cyclohexane (B81311)801685 (C3/C4)Adapted from[4]
2Quinoline[Ir(cod)OMe]₂ (1.5)dtbpy (3)B₂pin₂THF801290 (C3/C8)Adapted from[4]
32-Phenylpyridine[Ir(cod)Cl]₂ (1.5)dtbpy (3)B₂pin₂Octane1001695 (ortho-phenyl)Adapted from[4]
4Thiophene[Ir(cod)OMe]₂ (1.5)dtbpy (3)B₂pin₂Hexane60898 (C2)Adapted from[5]

dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine

Detailed Experimental Protocol: C-H Borylation

This protocol is a general procedure based on established methods for the iridium-catalyzed borylation of heteroarenes.[3][4]

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (methoxyiridium-1,5-cyclooctadiene dimer)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Cyclohexane, anhydrous

Procedure:

  • In a glovebox, add [Ir(cod)OMe]₂ (0.0075 mmol, 1.5 mol%) and dtbpy (0.015 mmol, 3.0 mol%) to a flame-dried Schlenk tube.

  • Add anhydrous cyclohexane (1 mL) and stir the mixture at room temperature for 10 minutes.

  • Add this compound (0.5 mmol, 1.0 equiv) and B₂pin₂ (0.6 mmol, 1.2 equiv).

  • Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture in a preheated oil bath at 80 °C for 16 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine and/or the C6-borylated isomer.

Photoredox-Catalyzed Alkylation of this compound

Visible-light photoredox catalysis provides a mild and efficient pathway for the generation of alkyl radicals, which can then engage in C-H alkylation of heteroaromatics like this compound. This method is particularly attractive for its use of benign and readily available energy sources.

Application Notes

This transformation typically involves a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye), an alkyl radical precursor (e.g., an alkylboronic acid or a Katritzky salt), and a light source (e.g., blue LEDs). The reaction proceeds via single-electron transfer (SET) processes, generating an alkyl radical that adds to the pyrimidine ring. The regioselectivity can be influenced by the electronic properties of the pyrimidine ring and the nature of the alkyl radical.

General Mechanism: Photoredox-Catalyzed Alkylation

PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited hν (Visible Light) PC_excited->PC SET Alkyl_radical Alkyl Radical (R•) PC_excited->Alkyl_radical + Alkyl Precursor Alkyl_precursor Alkyl Radical Precursor Radical_adduct Radical Adduct Alkyl_radical->Radical_adduct + this compound Pyrimidine This compound Product Alkylated Pyrimidine Radical_adduct->Product Oxidation & Deprotonation

Caption: Simplified mechanism for photoredox-catalyzed alkylation.

Quantitative Data: Photoredox-Catalyzed Alkylation of Heterocycles

The following table provides representative examples of photoredox-catalyzed alkylation of nitrogen-containing heterocycles.

EntryHeterocycleAlkyl SourcePhotocatalyst (mol%)SolventTime (h)Yield (%)Reference
1LepidineCyclohexylboronic acidIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2)EtOAc1682Adapted from[6]
2IsoquinolineN-benzylpyridinium salt[Ru(bpy)₃]Cl₂ (2)DMA/ACN664Adapted from[7]
3Quinaldinet-Butylamine (via Katritzky salt)Eosin Y (5)DMSO2478General concept
4PyridineIsopropyl iodidefac-Ir(ppy)₃ (1)MeCN1271General concept
Detailed Experimental Protocol: Photoredox Alkylation

This protocol is a representative procedure based on established methods for the photoredox-catalyzed alkylation of heterocycles using alkylboronic acids.[2][6]

Materials:

  • This compound

  • Cyclohexylboronic acid

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Ethyl acetate (EtOAc), anhydrous

Procedure:

  • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add this compound (0.2 mmol, 1.0 equiv), cyclohexylboronic acid (0.4 mmol, 2.0 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.004 mmol, 2 mol%), and K₃PO₄ (0.1 mmol, 0.5 equiv).

  • Add anhydrous EtOAc (2.0 mL).

  • Seal the vial with a cap containing a PTFE septum and degas the mixture by bubbling with argon for 10 minutes.

  • Place the vial approximately 5 cm from a 36 W blue LED lamp and stir at room temperature for 16 hours. Maintain cooling with a fan to keep the reaction temperature around 25-30 °C.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired C4/C6-alkylated this compound.

Conclusion

The catalytic methods outlined in this document provide a versatile toolkit for the derivatization of this compound. Palladium-catalyzed C-H arylation, iridium-catalyzed C-H borylation, and photoredox-catalyzed alkylation offer efficient and selective routes to novel analogs, facilitating the exploration of chemical space in drug discovery and development. The provided protocols serve as a robust starting point for the synthesis of libraries of this compound derivatives for biological screening. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Application Notes and Protocols: 2-Methylpyrimidine in Herbicide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and mechanisms involved in the production of sulfonylurea herbicides, with a proposed pathway originating from 2-methylpyrimidine. The protocols detailed below are based on established chemical syntheses found in the scientific and patent literature.

Introduction

This compound serves as a foundational building block for the synthesis of various heterocyclic compounds. In the context of agrochemicals, pyrimidine (B1678525) derivatives are crucial components of the sulfonylurea class of herbicides. These herbicides are highly effective at low application rates and act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This document outlines a plausible synthetic pathway from this compound to the sulfonylurea herbicide Nicosulfuron, providing detailed experimental protocols and relevant data.

Proposed Synthetic Pathway Overview

The proposed synthesis of Nicosulfuron from this compound involves a multi-step process. The initial step, the conversion of this compound to a guanidine (B92328) derivative, is a hypothesized step based on general guanidine synthesis methods. Subsequent steps, including the formation of the key intermediate 2-amino-4,6-dimethoxypyrimidine (B117758) and its final conversion to Nicosulfuron, are well-documented in the literature.

Data Presentation

The following tables summarize the quantitative data for the key intermediates and the final product in the proposed synthetic pathway.

Table 1: Physicochemical and Yield Data of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)
2-GuanidinopyrimidineC₅H₇N₅137.14>300Proposed Step
2-Amino-4,6-dihydroxypyrimidine (B16511)C₄H₅N₃O₂127.10>30085-96
2-Amino-4,6-dichloropyrimidineC₄H₃Cl₂N₃163.99225-227~86
2-Amino-4,6-dimethoxypyrimidineC₆H₉N₃O₂155.16138-140~94
NicosulfuronC₁₅H₁₈N₆O₆S410.40169-17293-99

Table 2: Spectroscopic Data for Nicosulfuron

Spectroscopic DataValues
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 12.84 (s, 1H, NH), 8.30 (d, J = 4.7 Hz, 1H), 7.53 (d, J = 7.8 Hz, 1H), 7.22 (dd, J = 7.8, 4.7 Hz, 1H), 6.45 (s, 1H), 4.01 (s, 6H, 2xOCH₃), 3.40 (q, J = 7.3 Hz, 4H, 2xNCH₂CH₃), 1.19 (t, J = 7.3 Hz, 6H, 2xNCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 171.1, 164.2, 158.0, 152.5, 149.3, 137.9, 134.8, 122.9, 88.2, 54.2, 43.5, 13.8
HRMS (ESI) m/z [M+H]⁺ calcd for C₁₅H₁₉N₆O₆S: 411.1081; found: 411.1081[1]

Experimental Protocols

Step 1: Proposed Synthesis of 2-Guanidinopyrimidine from this compound

This initial step is a proposed transformation, and the protocol is based on general methods for the synthesis of guanidines from amines or their precursors. The direct conversion of this compound to 2-guanidinopyrimidine is not explicitly detailed in the reviewed literature. A plausible route involves the conversion of this compound to 2-aminopyrimidine (B69317), followed by guanidinylation.

1.1. Conversion of this compound to 2-Aminopyrimidine (Hypothetical)

This conversion could potentially be achieved through a multi-step sequence involving oxidation of the methyl group, followed by amination.

1.2. Guanidinylation of 2-Aminopyrimidine

  • Reagents: 2-Aminopyrimidine, S-Methylisothiourea sulfate, Sodium hydroxide (B78521).

  • Procedure: A solution of 2-aminopyrimidine in water is treated with S-methylisothiourea sulfate. The reaction mixture is heated under reflux, and the pH is maintained in the basic range by the addition of sodium hydroxide solution. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated 2-guanidinopyrimidine is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
  • Reagents: Guanidine hydrochloride, Diethyl malonate, Sodium methoxide (B1231860), Methanol (B129727), Hydrochloric acid.

  • Procedure: To a freshly prepared solution of sodium methoxide in methanol, add guanidine hydrochloride and stir for 15 minutes. Slowly add diethyl malonate to the mixture. Heat the reaction mixture to reflux for 4-6 hours. After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the resulting solid in a minimum amount of water and adjust the pH to 6 with 10% HCl to precipitate the product. Filter the white solid, wash with cold water and ethanol, and dry to obtain 2-amino-4,6-dihydroxypyrimidine.

Step 3: Synthesis of 2-Amino-4,6-dichloropyrimidine
  • Reagents: 2-Amino-4,6-dihydroxypyrimidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline.

  • Procedure: In a flask equipped with a reflux condenser, add 2-amino-4,6-dihydroxypyrimidine and an excess of phosphorus oxychloride. Slowly add N,N-dimethylaniline to the mixture while stirring. Heat the reaction mixture to reflux (around 107 °C) for 8 hours. After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a sodium hydroxide solution to a pH of 8-9. The precipitated product is collected by filtration, washed with water, and dried to yield 2-amino-4,6-dichloropyrimidine.

Step 4: Synthesis of 2-Amino-4,6-dimethoxypyrimidine
  • Reagents: 2-Amino-4,6-dichloropyrimidine, Sodium methoxide, Methanol.

  • Procedure: To a solution of sodium methoxide in methanol, add 2-amino-4,6-dichloropyrimidine. Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 2-amino-4,6-dimethoxypyrimidine. The crude product can be purified by recrystallization from ethanol.

Step 5: Synthesis of Nicosulfuron
  • Reagents: 2-Amino-4,6-dimethoxypyrimidine, 2-(N,N-Dimethylcarbamoyl)-3-pyridinesulfonyl chloride, Triethylamine (B128534), Acetonitrile (B52724).

  • Procedure: Dissolve 2-amino-4,6-dimethoxypyrimidine in acetonitrile. To this solution, add triethylamine and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of 2-(N,N-dimethylcarbamoyl)-3-pyridinesulfonyl chloride in acetonitrile dropwise while maintaining the temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The precipitated product, nicosulfuron, is collected by filtration, washed with cold acetonitrile and then water, and dried under vacuum.

Visualizations

Synthetic Workflow

G cluster_start Proposed Starting Material cluster_intermediate1 Key Intermediates cluster_final Final Herbicide Product This compound This compound 2-Guanidinopyrimidine 2-Guanidinopyrimidine This compound->2-Guanidinopyrimidine Proposed Guanidinylation 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine 2-Guanidinopyrimidine->2-Amino-4,6-dihydroxypyrimidine Cyclocondensation with Malonic Ester 2-Amino-4,6-dichloropyrimidine 2-Amino-4,6-dichloropyrimidine 2-Amino-4,6-dihydroxypyrimidine->2-Amino-4,6-dichloropyrimidine Chlorination (POCl3) 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-dichloropyrimidine->2-Amino-4,6-dimethoxypyrimidine Methoxylation (NaOMe) Nicosulfuron Nicosulfuron 2-Amino-4,6-dimethoxypyrimidine->Nicosulfuron Coupling with Sulfonyl Chloride G cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Mechanism of Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Val_Leu Valine & Leucine Acetolactate->Val_Leu Further Enzymatic Steps Ile Isoleucine Acetohydroxybutyrate->Ile Further Enzymatic Steps Nicosulfuron Nicosulfuron (Sulfonylurea Herbicide) Nicosulfuron->ALS Inhibition

References

Protocol for N-oxidation of 2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-oxidation is a crucial transformation in synthetic organic chemistry, particularly in the functionalization of heterocyclic compounds like pyrimidines. The introduction of an N-oxide moiety can significantly alter the electronic properties of the pyrimidine (B1678525) ring, facilitating further substitutions and modifications. This protocol details the synthesis of 2-methylpyrimidine N-oxide from this compound, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. Two common and effective methods are presented: oxidation with meta-chloroperoxybenzoic acid (m-CPBA) and with peracetic acid. Peracetic acid is often reported to provide higher yields for this specific transformation.[1]

Key Reaction

Figure 1. General reaction scheme for the N-oxidation of this compound.

Experimental Protocols

Two primary methods for the N-oxidation of this compound are outlined below.

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This method utilizes the commercially available and relatively stable peroxy acid, m-CPBA.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 85%)

  • Acetonitrile (reagent grade)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Methylene (B1212753) chloride (DCM)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (26.0 mmol) in 120 mL of acetonitrile.

  • Reagent Addition: In a separate beaker, dissolve m-chloroperoxybenzoic acid (85%, 3.40 mmol) in 60 mL of acetonitrile. Add this solution dropwise to the stirred solution of this compound over a period of 10 minutes.

  • Reaction Conditions: Heat the reaction mixture to 60-65°C and maintain this temperature for the time indicated in the data table below.[1]

  • Work-up:

    • After the reaction is complete, evaporate the solvent in vacuo.

    • Dissolve the residue in an excess of saturated aqueous sodium carbonate solution.

    • Extract the aqueous layer with methylene chloride (3 x 100 mL portions).[1]

    • Combine the organic extracts and dry over anhydrous potassium carbonate.

    • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound N-oxide.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

Method 2: Oxidation with Peracetic Acid

This method often provides higher yields for the N-oxidation of 2-substituted pyrimidines.[1]

Materials:

  • This compound

  • Peracetic acid (40% solution in acetic acid)

  • Acetic acid (glacial)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Methylene chloride (DCM)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve this compound in glacial acetic acid.

  • Reagent Addition: Add 40% peracetic acid dropwise to the stirred solution. The reaction is exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature.

  • Reaction Conditions: The reaction can be run at room temperature or heated to 60-65°C to increase the reaction rate.[1]

  • Work-up:

    • After completion, evaporate the acetic acid in vacuo.

    • Neutralize the residue with a saturated aqueous sodium carbonate solution.

    • Extract the product with methylene chloride (3 x 100 mL).

    • Dry the combined organic layers over anhydrous potassium carbonate.

    • Filter and concentrate under reduced pressure to obtain the product.

  • Purification: The crude product can be purified by sublimation or recrystallization.

Data Presentation

Oxidizing AgentSubstrateProductSolventTemperature (°C)Time (h)Yield (%)Reference
m-CPBAThis compoundThis compound 1-oxideAcetonitrile60-65635[1]
Peracetic AcidThis compoundThis compound 1-oxideAcetic Acid60-65458[1]

Characterization of this compound 1-oxide

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: 118-120 °C

  • ¹H NMR (500 MHz, CDCl₃): δ 8.29-8.30 (1H, d, J = 5.5 Hz, Ar-H), 7.20-7.32 (3H, m, Ar-H), 2.53 (3H, s, -CH₃).

  • ¹³C NMR (125 MHz, CDCl₃): δ 148.5, 138.8, 126.1, 125.5, 123.2, 17.3.

  • IR (KBr, cm⁻¹): Characteristic N-O stretching vibration around 1250-1300 cm⁻¹.

  • Mass Spectrometry (EI): m/z calculated for C₆H₇NO: 109.05; found: 109.

Safety Precautions

Both m-CPBA and peracetic acid are strong oxidizing agents and should be handled with care in a well-ventilated fume hood.

  • m-CPBA: Avoid contact with skin, eyes, and clothing. It is a flammable solid and can cause fire upon contact with combustible materials. Store in a cool, dry place away from heat and ignition sources.[2][3]

  • Peracetic Acid: Highly corrosive and can cause severe skin and eye burns. It is also a strong oxidant and can be explosive when heated. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction N-Oxidation Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve this compound in Acetonitrile/Acetic Acid C Dropwise Addition of Oxidizing Agent A->C B Prepare Oxidizing Agent Solution (m-CPBA or Peracetic Acid) B->C D Heat Reaction Mixture (60-65 °C) C->D E Evaporate Solvent D->E F Neutralize with Na2CO3 E->F G Extract with DCM F->G H Dry Organic Layer G->H I Evaporate to Yield Crude Product H->I J Purify by Chromatography or Recrystallization I->J K Characterize Product (NMR, IR, MS, MP) J->K

Caption: N-oxidation experimental workflow.

References

2-Methylpyrimidine in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2-methylpyrimidine as a ligand in coordination chemistry. It covers the synthesis of the ligand and its metal complexes, their characterization, and potential applications, with a focus on catalysis.

Introduction

This compound is a heterocyclic aromatic organic compound containing a pyrimidine (B1678525) ring substituted with a methyl group at the second position. The presence of two nitrogen atoms in the pyrimidine ring allows it to act as a versatile ligand in coordination chemistry, forming stable complexes with a variety of transition metals. The coordination can occur through one or both nitrogen atoms, leading to monodentate or bridging binding modes. The methyl group can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their reactivity and catalytic activity.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthesis.

PropertyValueReference
Molecular Formula C₅H₆N₂[1]
Molecular Weight 94.11 g/mol [1]
Appearance Liquid[2]
Density 1.0132 g/mL at 25 °C[2]
Boiling Point 122.1 ± 9.0 °C at 760 mmHg[3]
Flash Point 37.8 °C (closed cup)[4]
Refractive Index n20/D 1.4930[2]
¹H NMR (CDCl₃, ppm) δ 8.68 (d, 2H), 7.23 (t, 1H), 2.62 (s, 3H)[5]
¹³C NMR (CDCl₃, ppm) δ 167.9, 156.9, 119.5, 26.2[6]
CAS Number 5053-43-0[1]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Materials:

  • 4,6-dichloro-2-methylpyrimidine

  • 10% Palladium on activated carbon (Pd/C)

  • Magnesium oxide (MgO)

  • Methanol (B129727) (MeOH)

  • Water (H₂O)

  • Dichloromethane (B109758) (DCM)

  • Celite

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 4,6-dichloro-2-methyl-pyrimidine (240 g, 1.47 mol) in methanol (1.32 L) and water (1.10 L) in a suitable reaction vessel, add 10% Pd/C (240 g) and MgO (240 g, 5.95 mol).

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere (30 psi) for 1 hour.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Extract the filtrate with dichloromethane (4 x 1 L).

  • Combine the organic phases and distill to remove the solvents (DCM at 39 °C and methanol at 65 °C) under atmospheric pressure.

  • The resulting brown liquid is this compound (Yield: 28%).

Characterization:

  • ¹H NMR (400 MHz, Methanol-d₄): δ 8.66 (d, J = 5.0 Hz, 2H), 7.29 (t, J = 5.0 Hz, 1H), 2.65 (s, 3H).[3]

General Synthesis of a Metal(II) Complex with this compound: [M(2-MePy)₂X₂] (M = Cu, Co, Ni; X = Cl, Br)

Reaction Scheme:

Materials:

  • This compound

  • Metal(II) halide salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)

  • Ethanol (B145695) (EtOH)

  • Diethyl ether

  • Schlenk flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve the metal(II) halide salt (1 mmol) in ethanol (20 mL) in a Schlenk flask with gentle heating if necessary.

  • In a separate flask, dissolve this compound (2 mmol) in ethanol (10 mL).

  • Slowly add the ligand solution to the metal salt solution while stirring.

  • Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.

  • Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the product under vacuum.

Characterization:

The resulting complex can be characterized by various techniques including:

  • Elemental Analysis: To determine the C, H, N content and confirm the stoichiometry.

  • FT-IR Spectroscopy: To identify the coordination of the this compound ligand to the metal center by observing shifts in the pyrimidine ring vibration modes.

  • UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry of the metal ion.

  • Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths and angles.

  • Thermal Analysis (TGA/DSC): To study the thermal stability and decomposition pattern of the complex.[7][8]

Coordination Properties and Structural Data

This compound typically coordinates to metal ions through one of its nitrogen atoms as a monodentate ligand. The specific coordination geometry depends on the metal ion, the counter-anion, and the stoichiometry of the reaction.

Table of Representative Bond Lengths and Angles for Analogous Cu(II)-Pyridine Complexes:

ParameterTypical Value
Cu-N Bond Length 1.99 - 2.04 Å
Cu-Cl Bond Length 2.25 - 2.60 Å
N-Cu-N Angle 88 - 92° / 170 - 180°
Cl-Cu-Cl Angle 90 - 95° / 170 - 180°
N-Cu-Cl Angle 88 - 93° / 165 - 175°

Note: These values are for general guidance and the actual parameters for this compound complexes may vary.

Stability of this compound Complexes

The stability of metal complexes in solution is quantified by their stability constants (log K). While specific stability constants for this compound complexes are not widely reported, data for similar ligand systems, such as 2,2'-bipyridine (B1663995), can offer a comparative understanding. The stability of complexes with N-heterocyclic ligands generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Table of Stability Constants (log K) for Analogous M(II)-Bipyridine Complexes:

Metal Ionlog K₁log K₂log K₃
Co(II) 5.75.24.5
Ni(II) 7.16.86.4
Cu(II) 8.15.63.5

Data from studies on 2,2'-bipyridine complexes and should be used for comparative purposes only.[11][12]

Applications in Catalysis

Complexes of this compound are promising candidates for various catalytic applications due to the ability of the ligand to stabilize different oxidation states of the metal center and influence its reactivity.

Catalytic Oxidation of Catechol

Copper complexes are well-known for their catechol oxidase-like activity, catalyzing the oxidation of catechols to quinones. A plausible catalytic cycle for the oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) by a generic dinuclear copper(II)-2-methylpyrimidine complex is proposed below.

Experimental Protocol for Catalytic Oxidation of 3,5-DTBC:

Materials:

  • Copper(II)-2-methylpyrimidine complex (catalyst)

  • 3,5-di-tert-butylcatechol (3,5-DTBC)

  • Methanol (spectroscopic grade)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the copper(II)-2-methylpyrimidine complex in methanol (e.g., 1 x 10⁻⁴ M).

  • Prepare a stock solution of 3,5-DTBC in methanol (e.g., 1 x 10⁻² M).

  • In a quartz cuvette, place a known volume of the catalyst solution.

  • Initiate the reaction by adding a specific volume of the 3,5-DTBC solution to the cuvette (a substrate-to-catalyst ratio of 100:1 is a good starting point).

  • Immediately start monitoring the increase in absorbance at ~400 nm, which corresponds to the formation of 3,5-di-tert-butyl-o-benzoquinone.

  • Record the absorbance at regular time intervals.

  • The initial rate of the reaction can be determined from the slope of the initial linear portion of the absorbance vs. time plot.

  • To determine kinetic parameters like Vmax and KM, repeat the experiment with varying substrate concentrations while keeping the catalyst concentration constant.[1][6]

Table of Representative Catalytic Performance for Catechol Oxidation by an Analogous Dicopper(II) Complex:

ParameterValueReference
Substrate 3,5-di-tert-butylcatechol[13]
k_cat (Turnover Number) 7.2 x 10³ h⁻¹[13]
K_M (Michaelis Constant) 2.97 x 10⁻⁴ M[13]
V_max (Maximum Rate) 2 x 10⁻⁴ M s⁻¹[13]

Note: This data is for a related dinuclear copper(II) complex and serves as a representative example.[13]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes with N-heterocyclic ligands are widely used as catalysts for cross-coupling reactions. This compound can serve as a ligand to create active palladium catalysts for Suzuki-Miyaura reactions.

Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • Palladium(II)-2-methylpyrimidine complex (precatalyst)

  • Aryl halide (e.g., iodobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., DMF, toluene/water)

  • Schlenk tube

  • Magnetic stirrer

  • Oil bath

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium(II)-2-methylpyrimidine complex (e.g., 1 mol%), the aryl halide (1 mmol), the arylboronic acid (1.2 mmol), and the base (2 mmol).

  • Add the solvent (e.g., 5 mL).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for the required time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2][14]

Table of Representative Catalytic Performance for Suzuki Coupling by an Analogous Palladium(II) Complex:

Aryl HalideArylboronic AcidCatalyst LoadingYield (%)Reference
IodobenzenePhenylboronic acid1 mol%>90[2]
4-BromoanisolePhenylboronic acid1 mol%~85[2]
1-Bromo-4-nitrobenzenePhenylboronic acid1 mol%>95[2]

Note: This data is for a related palladium(II) Schiff base complex and serves as a representative example.[2]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Ligand_Synth Ligand Synthesis (this compound) Complex_Synth Complex Synthesis [M(2-MePy)₂X₂] Ligand_Synth->Complex_Synth Spectroscopy Spectroscopy (FT-IR, UV-Vis, NMR) Complex_Synth->Spectroscopy Xray Single-Crystal X-ray Diffraction Complex_Synth->Xray Thermal Thermal Analysis (TGA/DSC) Complex_Synth->Thermal Elemental Elemental Analysis Complex_Synth->Elemental Catalysis Catalytic Studies (e.g., Oxidation, Cross-Coupling) Spectroscopy->Catalysis Xray->Catalysis

General workflow for synthesis, characterization, and application of this compound complexes.

Catalytic_Cycle_Oxidation Cu(II)-Cu(II) Cu(II)-Cu(II) Substrate_Binding [Cu(II)(Substrate)Cu(II)] Cu(II)-Cu(II)->Substrate_Binding + Catechol - 2ROH Electron_Transfer [Cu(I)(Quinone)Cu(I)] Substrate_Binding->Electron_Transfer Intramolecular Electron Transfer Product_Release Cu(I)-Cu(I) + Quinone Electron_Transfer->Product_Release Product_Release->Cu(II)-Cu(II) + O₂ + 2H⁺ Reoxidation O₂

Proposed catalytic cycle for catechol oxidation by a dinuclear copper complex.

Suzuki_Coupling_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(X)L₂ Pd(0)L₂->Oxidative_Addition + Ar-X Transmetalation Ar-Pd(II)(Ar')L₂ Oxidative_Addition->Transmetalation + Ar'B(OH)₂ - B(OH)₂X Transmetalation->Pd(0)L₂ Reductive Elimination + Ar-Ar' Reductive_Elimination Ar-Ar'

References

Solid-Phase Synthesis of 2-Methylpyrimidine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols and quantitative data for the solid-phase synthesis (SPS) of 2-methylpyrimidine derivatives, a class of compounds with significant interest in drug discovery due to their diverse biological activities. These protocols are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The solid-phase synthesis approach offers significant advantages for the rapid generation of libraries of such compounds, facilitating streamlined purification and automation. This document outlines a general methodology for the synthesis of this compound derivatives on a solid support, focusing on the use of readily available starting materials and reagents.

General Synthetic Strategy

The solid-phase synthesis of this compound derivatives typically involves the immobilization of a suitable building block onto a solid support, followed by the construction of the pyrimidine ring and subsequent cleavage of the final product from the resin. A common and effective strategy utilizes a polymer-bound β-dicarbonyl compound which undergoes condensation with acetamidine (B91507) to form the desired this compound core.

A schematic representation of a typical solid-phase synthesis workflow is provided below.

Solid-Phase Synthesis Workflow resin Solid Support (e.g., Merrifield Resin) linker_attachment Linker Attachment resin->linker_attachment Functionalization building_block Building Block Immobilization linker_attachment->building_block cyclization Pyrimidine Ring Formation (with Acetamidine) building_block->cyclization Reagents cleavage Cleavage from Resin cyclization->cleavage Cleavage Cocktail purification Purification cleavage->purification final_product This compound Derivative purification->final_product

A general workflow for the solid-phase synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 2-Methyl-4,6-disubstituted Pyrimidine Derivative

This protocol describes a general procedure for the synthesis of a 2-methyl-4,6-disubstituted pyrimidine on Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Ethyl acetoacetate (B1235776)

  • Sodium ethoxide (NaOEt)

  • Acetamidine hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell Merrifield resin (1.0 g) in anhydrous DMF (10 mL) for 1 hour at room temperature.

  • Attachment of Building Block:

    • In a separate flask, dissolve ethyl acetoacetate (3.0 eq) in anhydrous DMF (5 mL).

    • Add sodium ethoxide (3.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Add the activated ethyl acetoacetate solution to the swollen resin and shake the mixture at 60 °C for 24 hours.

    • Wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under vacuum.

  • Pyrimidine Ring Formation:

    • Swell the resin-bound β-keto ester in anhydrous DMF (10 mL).

    • Add acetamidine hydrochloride (5.0 eq) and sodium ethoxide (5.0 eq) to the resin suspension.

    • Shake the mixture at 80 °C for 48 hours.

    • Wash the resin as described in step 2.

    • Dry the resin under vacuum.

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5, 10 mL) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional DCM (3 x 5 mL).

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by preparative HPLC to obtain the desired 2-methyl-4,6-disubstituted pyrimidine derivative.

StepReagents and ConditionsTime
Resin SwellingDMF, Room Temperature1 hour
Building Block AttachmentEthyl acetoacetate, NaOEt, DMF, 60 °C24 hours
Pyrimidine Ring FormationAcetamidine hydrochloride, NaOEt, DMF, 80 °C48 hours
CleavageTFA/TIS/water (95:2.5:2.5), Room Temperature2 hours
Microwave-Assisted Solid-Phase Synthesis

Microwave irradiation can significantly reduce reaction times in solid-phase synthesis.[1]

StepConventional Method TimeMicrowave-Assisted Time
Building Block Attachment24 hours30 minutes
Pyrimidine Ring Formation48 hours60 minutes

Application in Drug Discovery: Inhibition of Aurora Kinase A

Certain pyrimidine derivatives have been identified as potent inhibitors of Aurora kinase A, a key regulator of cell division that is often overexpressed in cancer.[2] Specifically, a 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivative has been shown to inhibit Aurora A kinase, leading to the degradation of MYC oncoproteins (cMYC and MYCN).[2][3] This highlights the potential of this compound derivatives as anticancer agents.

The signaling pathway illustrating the mechanism of action is depicted below.

Aurora_A_Inhibition_Pathway cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by this compound Derivative AuroraA Aurora A Kinase MYC MYC Oncoproteins (cMYC, MYCN) AuroraA->MYC Stabilizes CellCycle Cell Cycle Progression & Proliferation MYC->CellCycle Promotes Inhibitor This compound Derivative InhibitedAuroraA Aurora A Kinase Inhibitor->InhibitedAuroraA Inhibits DegradedMYC MYC Oncoproteins InhibitedAuroraA->DegradedMYC Leads to Degradation Apoptosis Apoptosis DegradedMYC->Apoptosis Induces

Inhibition of Aurora A kinase by a this compound derivative leads to MYC degradation and apoptosis.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of pyrimidine derivatives using different methods. It is important to note that yields can vary significantly depending on the specific substrates, reagents, and reaction conditions employed.

Synthetic MethodProduct TypeReported YieldReference
Conventional Solid-Phase SynthesisTrisubstituted Pyrimidines79%[1]
Microwave-Assisted Solid-Phase SynthesisTrisubstituted Pyrimidines90%[1]
Solution-Phase Synthesis2,4-Diaminopyrimidine Derivatives85%[4]

Conclusion

The solid-phase synthesis of this compound derivatives provides a robust and efficient platform for the generation of diverse chemical libraries for drug discovery. The protocols and data presented herein offer a valuable resource for researchers targeting the development of novel therapeutics based on the pyrimidine scaffold. The demonstrated activity of a 6-methylpyrimidine derivative as an Aurora kinase A inhibitor underscores the potential of this compound class in oncology. Further exploration and optimization of these synthetic routes will undoubtedly accelerate the discovery of new and potent drug candidates.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Methylpyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the efficient synthesis of 2-methylpyrimidine analogs utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. The synthesized this compound scaffold is a key pharmacophore in numerous biologically active compounds, notably as inhibitors of critical cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted organic synthesis relies on the ability of polar molecules and ions within a reaction mixture to absorb microwave energy directly. This direct energy transfer leads to rapid and uniform heating of the reaction medium, a stark contrast to the slower and often uneven heat transfer of conventional oil baths.[1][2] The primary mechanisms of microwave heating are dipolar polarization and ionic conduction, which result in localized superheating and can accelerate reaction rates by orders of magnitude.[1][2] Consequently, reactions that may take several hours to complete using traditional methods can often be accomplished in just a few minutes with microwave irradiation, frequently with higher product yields and purity.[1][3]

Application: Synthesis of 2-Methyl-4,6-disubstituted Pyrimidines

A common and effective method for the synthesis of substituted pyrimidines is the Biginelli reaction, a one-pot multicomponent reaction that can be significantly enhanced by microwave irradiation. This approach allows for the rapid generation of a library of this compound analogs by varying the aldehyde and β-dicarbonyl components.

Comparative Data: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction times and yields with conventional heating methods for the synthesis of this compound analogs.

EntryProductConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
1Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate4 h, 69%8 min, 74%[4]
2Ethyl 4-(2-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate2 h, 65%10 min, 73%[4]
3Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate3 h, 67%12 min, 78%[4]
4Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate4 h, 62%11 min, 76%[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Biginelli-type Synthesis of 2-Methyl-4,6-diarylpyrimidines

This protocol describes a general procedure for the synthesis of 2-methyl-4,6-diarylpyrimidines from a substituted chalcone (B49325) and acetamidine (B91507) hydrochloride under microwave irradiation.

Materials:

  • Substituted chalcone (1 mmol)

  • Acetamidine hydrochloride (1.2 mmol)

  • Sodium hydroxide (B78521) (2 mmol)

  • Ethanol (B145695) or DMF (5 mL)

  • Microwave reactor vials (10 mL)

  • Magnetic stir bars

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted chalcone (1 mmol), acetamidine hydrochloride (1.2 mmol), and sodium hydroxide (2 mmol).

  • Add 5 mL of ethanol or DMF to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100-120°C for 5-15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water and stir for 15-20 minutes to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-methyl-4,6-diarylpyrimidine.

Expected Outcome: This method typically yields the desired products in the range of 70-95%, depending on the specific substrates used.

Protocol 2: Microwave-Assisted Synthesis of 4-Substituted 2-Methylthiopyrimidines

This protocol outlines a rapid and efficient synthesis of 4-substituted 2-methylthiopyrimidines from 4-chloro-2-methylthiopyrimidine (B146335).

Materials:

  • 4-chloro-2-methylthiopyrimidine (1 mmol)

  • Substituted amine or thiol (1.1 mmol)

  • Diisopropylethylamine (DIPEA) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (3 mL)

  • Microwave reactor vials (10 mL)

  • Magnetic stir bars

Procedure:

  • In a 10 mL microwave reactor vial containing a magnetic stir bar, dissolve 4-chloro-2-methylthiopyrimidine (1 mmol) in 3 mL of DMF.

  • Add the substituted amine or thiol (1.1 mmol) followed by DIPEA (1.5 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature ranging from 100°C to 140°C for 5-20 minutes. The optimal temperature and time should be determined for each substrate.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 4-substituted 2-methylthiopyrimidine.

Expected Outcome: This protocol typically provides moderate to excellent yields of the desired products in a significantly reduced reaction time compared to conventional heating methods.[5]

Biological Relevance and Signaling Pathways

This compound analogs are of significant interest in drug discovery due to their potential to modulate the activity of various protein kinases. A key signaling pathway often dysregulated in cancer and other diseases is the PI3K/Akt/mTOR pathway.[6][7][8] This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.[9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Inhibits (when unphosphorylated) PyrimidineInhibitor This compound Analog PyrimidineInhibitor->PI3K Inhibits PyrimidineInhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound analogs.

Many this compound derivatives have been designed as dual PI3K/mTOR inhibitors, effectively blocking the signaling cascade at two critical points and leading to potent anti-proliferative effects in cancer cells.[6] The rapid and efficient synthesis of a diverse library of these analogs through microwave-assisted techniques is therefore a powerful tool for structure-activity relationship (SAR) studies and the development of novel therapeutics.

Experimental Workflow

The general workflow for the microwave-assisted synthesis and subsequent evaluation of this compound analogs is outlined below.

workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_bioassay Biological Evaluation cluster_sar SAR & Lead Optimization start Reactants & Solvent in Microwave Vial mw Microwave Irradiation (Temp, Time, Power) start->mw workup Reaction Work-up (Precipitation/Extraction) mw->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization purity Purity Analysis (HPLC) characterization->purity screening In vitro Kinase Assay (e.g., PI3K/mTOR) purity->screening cell_based Cell-based Assays (Proliferation, Apoptosis) screening->cell_based sar Structure-Activity Relationship (SAR) cell_based->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and evaluation of this compound analogs.

This streamlined workflow, enabled by the speed of microwave synthesis, allows for rapid iterative cycles of design, synthesis, and testing, accelerating the drug discovery process.

References

Application Notes and Protocols for the Flow Chemistry Synthesis of 2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrimidine is a crucial heterocyclic building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Traditional batch synthesis methods for pyrimidines can suffer from long reaction times, scalability issues, and safety concerns associated with exothermic reactions. Continuous flow chemistry offers a compelling alternative, providing enhanced control over reaction parameters, improved heat and mass transfer, and the potential for safer, more efficient, and automated production.

Data Presentation: Flow Synthesis of Pyrimidine (B1678525) Derivatives

The following table summarizes representative quantitative data from the literature for the flow synthesis of various pyrimidine derivatives. This data provides context for the proposed this compound synthesis protocol, illustrating typical reaction conditions and achievable results in continuous flow systems.

ProductReagentsCatalyst/BaseSolventTemperature (°C)Residence TimeYield (%)Reference
Sugar-containing pyrimidine derivativesPyrimidine analogs, Diethylene-adipate, SugarsLipozyme® TL IMDMSO, tert-amyl alcohol30-4040 min (total)34.8–69.1[1]
3-Aminoimidazo[1,2-α]pyrimidines2-Aminopyrimidine, Aldehyde, IsocyanideZirconium chlorideMethanol (B129727)/DichloromethaneNot specifiedNot specifiedImproved over batch[2]
2-Aminopyrimidine derivativesImmobilized thiouronium chloride, EnaminonesN,N-Diisopropylethylamine (DIEA)Not specifiedNot specifiedNot specified"Catch-react-release"[3]
N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine(Precursor steps in flow)----48[3]

Experimental Protocol: Proposed Flow Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound via the condensation of malondialdehyde tetraethyl acetal (B89532) (a stable precursor to malondialdehyde) and acetamidine (B91507) hydrochloride in a continuous flow reactor.

Materials:

  • Malondialdehyde tetraethyl acetal

  • Acetamidine hydrochloride

  • Sodium methoxide (B1231860) (25 wt% in methanol)

  • Methanol (Anhydrous)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Two high-pressure liquid chromatography (HPLC) pumps or syringe pumps

  • T-mixer

  • Heated reactor coil (e.g., PFA or stainless steel tubing) of known volume

  • Oil bath or other suitable heating system

  • Back-pressure regulator (BPR)

  • Collection flask

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of malondialdehyde tetraethyl acetal in anhydrous methanol.

    • Solution B: Prepare a 0.55 M solution of acetamidine hydrochloride in anhydrous methanol. To this solution, add 1.1 equivalents of sodium methoxide (25 wt% in methanol) to neutralize the hydrochloride and generate the free base in situ. Stir until the solution is homogeneous.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram below.

    • Connect the outlets of the two pumps to the T-mixer.

    • Connect the outlet of the T-mixer to the inlet of the heated reactor coil.

    • Place the reactor coil in the oil bath pre-heated to the desired temperature (e.g., 100 °C).

    • Connect the outlet of the reactor coil to the back-pressure regulator (set to e.g., 10 bar or ~145 psi to prevent solvent boiling).

    • Place the outlet of the BPR into a collection flask.

  • Reaction Execution:

    • Set the flow rates of both pumps to deliver the reagent solutions to the T-mixer at a 1:1 ratio. For a 10 mL reactor coil and a desired residence time of 20 minutes, the total flow rate would be 0.5 mL/min (i.e., 0.25 mL/min for each pump).

    • Set the temperature of the oil bath to 100 °C.

    • Begin pumping the reagent solutions through the system. Initially, collect the output in a waste flask until the system has reached a steady state (approximately 3-5 reactor volumes).

    • Once at a steady state, switch to collecting the product stream in a collection flask.

  • Work-up and Purification:

    • Once the desired amount of product has been collected, stop the pumps.

    • Evaporate the methanol from the collected solution under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

    • If necessary, purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow for Flow Synthesis of this compound

Flow_Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reagents Reagent Preparation cluster_system Flow Reactor System cluster_workup Product Collection & Purification ReagentA Solution A: Malondialdehyde tetraethyl acetal in Methanol PumpA Pump A ReagentA->PumpA ReagentB Solution B: Acetamidine HCl + NaOMe in Methanol PumpB Pump B ReagentB->PumpB TMixer T-Mixer PumpA->TMixer PumpB->TMixer Reactor Heated Reactor Coil (100 °C) TMixer->Reactor BPR Back-Pressure Regulator (10 bar) Reactor->BPR Collection Collection of Product Stream BPR->Collection Evaporation Solvent Evaporation Collection->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification FinalProduct This compound Purification->FinalProduct Logical_Relationship Logical Flow of Synthesis cluster_inputs Inputs cluster_process Process Steps cluster_output Output Precursor1 1,3-Dicarbonyl Precursor (Malondialdehyde tetraethyl acetal) Mixing Continuous Mixing Precursor1->Mixing Precursor2 Amidine Source (Acetamidine) Precursor2->Mixing Reaction Heated Residence (Cyclocondensation) Mixing->Reaction Quenching Pressure Release & Collection Reaction->Quenching Product Crude this compound Solution Quenching->Product PurifiedProduct Pure this compound Product->PurifiedProduct Work-up & Purification

References

Troubleshooting & Optimization

Technical Support Center: 2-Methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylpyrimidine and its derivatives.

Troubleshooting Guide

Problem 1: Low yield of this compound or its precursor, 4,6-dihydroxy-2-methylpyrimidine (B75791).

Possible Cause Troubleshooting Steps
Incomplete reaction - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Verify the stoichiometry of the reactants. An excess of one reactant may be necessary to drive the reaction to completion. - For the Pinner synthesis, ensure the base is added correctly to generate the free amidine.
Hydrolysis of intermediates - The Pinner synthesis is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. Freshly distill solvents if necessary. - The imidate salt intermediate (Pinner salt) is particularly susceptible to hydrolysis, which can lead to the formation of esters as a byproduct.
Suboptimal reaction temperature - The optimal temperature can vary based on the specific reactants and solvent. If the reaction is sluggish, a moderate increase in temperature may be required. - Conversely, high temperatures can lead to the decomposition of intermediates and the formation of side products. For instance, in the Biginelli reaction, higher temperatures can promote the formation of Hantzsch-type dihydropyridine (B1217469) byproducts.
Poor quality of starting materials - Use high-purity starting materials. Acetamidine (B91507) hydrochloride can be hygroscopic and should be stored in a desiccator. - Diethyl malonate can undergo self-condensation, especially in the presence of a base. Use freshly distilled diethyl malonate.

Problem 2: Presence of significant impurities in the final product.

Observed Impurity Possible Cause Mitigation Strategies
Unreacted starting materials Incomplete reaction.See "Incomplete reaction" under Problem 1.
Side products from self-condensation Diethyl malonate can undergo self-condensation in the presence of a strong base.- Add the base slowly to the reaction mixture. - Maintain a controlled temperature during the addition of the base.
Open-chain intermediates Incomplete cyclization of the intermediate formed after the initial condensation.- Ensure a sufficient reaction time and optimal temperature to promote cyclization. - The choice of base can influence the rate of cyclization.
Esters (e.g., diethyl malonate) Hydrolysis of the Pinner salt intermediate by residual water in the reaction mixture.Maintain strict anhydrous conditions throughout the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common and industrially relevant synthetic route to this compound often proceeds through the formation of a substituted pyrimidine (B1678525) precursor, such as 4,6-dihydroxy-2-methylpyrimidine, followed by subsequent chemical modifications. The Pinner pyrimidine synthesis is a classical and versatile method for the initial construction of the pyrimidine ring. This involves the condensation of an amidine (in this case, acetamidine) with a 1,3-dicarbonyl compound (like diethyl malonate or malondialdehyde). Another related method is the Biginelli reaction, which is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea.

Q2: My NMR spectrum shows unexpected peaks. What are the likely side products in a Pinner synthesis of a this compound precursor?

A2: In the Pinner synthesis of 4,6-dihydroxy-2-methylpyrimidine from acetamidine and diethyl malonate, several side products can form. The most common include:

  • Unreacted diethyl malonate and acetamidine: If the reaction does not go to completion.

  • Self-condensation product of diethyl malonate: Diethyl malonate can react with itself under basic conditions.

  • Open-chain intermediate (diethyl 2-acetamidinomalonate): This results from the initial condensation of acetamidine and diethyl malonate without subsequent cyclization.

  • Hydrolysis products: If water is present, the intermediate imidate can be hydrolyzed to form esters.

Q3: How critical are anhydrous conditions for the Pinner synthesis?

A3: Strictly anhydrous conditions are crucial for the success of the Pinner synthesis. The key intermediate, the Pinner salt (an imidate salt), is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts and a significant reduction in the yield of the desired pyrimidine. It is essential to use oven-dried glassware, anhydrous solvents, and to run the reaction under an inert atmosphere.

Q4: Can I use other malonic esters besides diethyl malonate?

A4: Yes, other malonic esters, such as dimethyl malonate, can also be used in the Pinner synthesis.[1] The choice of the ester group can influence the reaction rate and the solubility of the intermediates and products. It is important to adjust the stoichiometry of the base accordingly, especially if you are using a different alkoxide base.

Data Presentation

The following table summarizes the common side products in the synthesis of 4,6-dihydroxy-2-methylpyrimidine via the Pinner condensation of acetamidine and diethyl malonate. The yields of these side products are highly dependent on the reaction conditions.

Side Product Formation Pathway Conditions Favoring Formation Expected Yield Range
Self-condensation product of diethyl malonateBase-catalyzed self-condensation of diethyl malonate.High concentration of base, elevated temperatures.Variable, can be significant with improper base addition.
Open-chain intermediate (diethyl 2-acetamidinomalonate)Incomplete cyclization.Insufficient reaction time or temperature.Can be a major byproduct in unoptimized reactions.
Ethyl acetateHydrolysis of the Pinner salt intermediate.Presence of water in the reaction mixture.Directly proportional to the amount of water contamination.

Experimental Protocols

Synthesis of 4,6-dihydroxy-2-methylpyrimidine (A Precursor to this compound)

This protocol is adapted from a literature procedure for the Pinner-type condensation of acetamidine hydrochloride with diethyl malonate.

Materials:

  • Acetamidine hydrochloride

  • Diethyl malonate

  • Sodium metal

  • Anhydrous methanol (B129727)

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • Preparation of Sodium Methoxide (B1231860): In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, carefully add 25.5 g of sodium metal to 400 mL of anhydrous methanol at 20°C. The reaction is exothermic and should be controlled.

  • Reaction: To the freshly prepared sodium methoxide solution, add 50 g of acetamidine hydrochloride and 81 mL of diethyl malonate at room temperature.

  • Stir the mixture under reflux for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Filter the solid and wash it with methanol.

  • Dissolve the solid in water.

  • Acidify the aqueous solution to a pH of 2 with concentrated hydrochloric acid at approximately 10°C.

  • The precipitate of 4,6-dihydroxy-2-methylpyrimidine is filtered, washed with water, and dried.

Expected Yield: A yield of up to 85% has been reported for this procedure.

Mandatory Visualization

Pinner_Synthesis_Side_Products cluster_reactants Reactants cluster_products Products & Side Products acetamidine Acetamidine pinner_salt Pinner Salt (Imidate Intermediate) acetamidine->pinner_salt Condensation diethyl_malonate Diethyl Malonate diethyl_malonate->pinner_salt Condensation self_condensation Self-Condensation Product diethyl_malonate->self_condensation Self-Condensation base Base (e.g., NaOMe) open_chain Open-Chain Intermediate (Incomplete Cyclization) pinner_salt->open_chain Stalls pyrimidine 4,6-Dihydroxy-2-methylpyrimidine (Desired Product) pinner_salt->pyrimidine Cyclization hydrolysis_product Ester Byproduct (Hydrolysis) pinner_salt->hydrolysis_product + H₂O

Caption: Pinner synthesis pathway and common side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_conditions Verify Reaction Conditions (Time, Temp, Stoichiometry) start->check_conditions check_reagents Assess Reagent Quality (Purity, Anhydrous) start->check_reagents incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction hydrolysis Evidence of Hydrolysis? check_conditions->hydrolysis side_products Other Side Products Present? check_conditions->side_products ensure_anhydrous Ensure Anhydrous Conditions check_reagents->ensure_anhydrous purify_reagents Purify/Dry Reagents check_reagents->purify_reagents optimize_time_temp Optimize Time & Temperature incomplete_reaction->optimize_time_temp Yes adjust_stoichiometry Adjust Stoichiometry incomplete_reaction->adjust_stoichiometry Yes hydrolysis->ensure_anhydrous Yes side_products->optimize_time_temp Yes

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of 2-Methylpyrimidine by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully performing the purification of 2-methylpyrimidine via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the preferred method for purifying this compound?

A1: Vacuum distillation is ideal for purifying this compound because it allows for distillation at a lower temperature than its atmospheric boiling point.[1] This is crucial for thermally sensitive compounds that may decompose at elevated temperatures, ensuring a higher purity and yield of the final product.[2]

Q2: What is the atmospheric boiling point of this compound, and how does vacuum affect it?

A2: The atmospheric boiling point of this compound is approximately 165.6°C (rough estimate). By reducing the pressure, the boiling point can be significantly lowered. While specific data for this compound is limited, for the structurally similar compound 2-methylpyridine (B31789), the boiling point is 128-129°C at atmospheric pressure.[1] Under vacuum, this temperature will decrease substantially.

Q3: What are the potential impurities in my this compound sample?

A3: Potential impurities can include unreacted starting materials from the synthesis, such as 1,1,3,3-tetraethoxypropane (B54473) and thiourea (B124793) if using that synthetic route, as well as byproducts from side reactions.[3] Solvents used during the synthesis and workup may also be present. The exact nature of impurities will depend on the specific synthetic pathway employed.[4][5]

Q4: How can I determine the optimal pressure and temperature for my vacuum distillation?

Troubleshooting Guide

Problem: Bumping or Uncontrolled Boiling

Q: My distillation is characterized by violent bumping, even with a stir bar. What can I do?

A: Bumping is a common issue in vacuum distillation due to the rapid boiling of the liquid under reduced pressure.

  • Ensure adequate stirring: A magnetic stir bar is essential. Make sure it is spinning at a sufficient speed to create a vortex. Boiling chips are ineffective under vacuum.[2]

  • Use a Claisen adapter: This piece of glassware helps to prevent any bumped material from contaminating your distillate.

  • Introduce a fine stream of air or nitrogen: A very fine capillary (e-bulliator) can be inserted to introduce a steady stream of bubbles, which provides nucleation sites for smooth boiling. Be cautious, as this will slightly raise the pressure in the system.

  • Gradual heating: Heat the distillation flask slowly and evenly to avoid superheating. An oil bath is recommended for uniform temperature control.

Problem: Product is Not Distilling or Distillation is Very Slow

Q: I have applied a vacuum and am heating the flask, but little to no product is distilling over. What's wrong?

A: This issue can arise from several factors related to pressure and temperature.

  • Vacuum leaks: Check all joints and connections for leaks. Ensure all glassware is properly greased and securely clamped. A hissing sound is a common indicator of a leak.

  • Insufficient vacuum: Your vacuum pump may not be reaching a low enough pressure to sufficiently lower the boiling point of this compound. Check the pump's performance and ensure the vacuum tubing is thick-walled and not collapsing.

  • Inadequate heating: The temperature of the heating bath may be too low for the achieved vacuum level. Gradually increase the temperature, but be mindful of potential decomposition.

  • Thermometer placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

Problem: Product Appears Discolored or Purity is Low

Q: The collected distillate is yellow or brown, and analysis shows low purity. What could be the cause?

A: Discoloration and low purity often indicate thermal decomposition or the co-distillation of impurities.

  • Thermal decomposition: The distillation temperature may be too high. To mitigate this, improve the vacuum to further lower the boiling point. The thermal decomposition of related N-heterocyclic compounds can be catalyzed by acidic or basic impurities.[6] Consider a pre-distillation wash with a dilute bicarbonate solution to neutralize any acidic residues, followed by thorough drying.

  • Co-distillation of impurities: If impurities have boiling points close to that of this compound at the operating pressure, they may co-distill. In this case, fractional distillation with a fractionating column (e.g., Vigreux or packed column) may be necessary to improve separation.

  • Contamination from grease: Using an excessive amount of vacuum grease on the joints can lead to contamination of the distillate. Apply a thin, even layer of grease.

Data Presentation

PropertyValueSource
Molecular FormulaC₅H₆N₂[9]
Molecular Weight94.11 g/mol [9]
AppearanceColorless to light yellow liquid
Density1.0132 g/mL at 25 °C[9]
Boiling Point (atm)~165.6 °C (rough estimate)
Flash Point37.8 °C (closed cup)[9]
Vapor Pressure (estimate)17.0 ± 0.2 mmHg at 25°C[10]

Estimated Boiling Point of 2-Methylpyridine (a similar compound) at Reduced Pressures:

Pressure (kPa)Temperature (°C)
1.9~55
4.0~70
5.3~77
10~95
100 (atm)128-129

Note: This data is for 2-methylpyridine and should be used as an estimation for this compound.[1][8][11][12][13]

Experimental Protocols

Standard Vacuum Distillation of this compound
  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using clean, dry glassware. All ground glass joints must be lightly greased with vacuum grease.

    • Use a round-bottom flask as the distillation pot, filled to no more than two-thirds of its volume.

    • Include a magnetic stir bar in the distillation flask.

    • A Claisen adapter is recommended to minimize bumping.

    • Place the thermometer with the bulb positioned just below the opening to the condenser.

    • Connect the condenser to a source of cold water.

    • Use a receiving flask to collect the purified product.

    • Connect the vacuum adapter to a cold trap and then to a vacuum pump. Use thick-walled vacuum tubing.

  • Procedure:

    • Add the crude this compound to the distillation flask.

    • Begin stirring.

    • Turn on the vacuum pump to slowly evacuate the system. Observe for any initial bubbling from volatile impurities.

    • Once a stable vacuum is achieved, begin to heat the distillation flask using an oil bath.

    • Slowly increase the temperature until the product begins to boil and distill.

    • Collect the fraction that distills at a constant temperature and pressure. This is your purified this compound.

    • Once the distillation is complete, remove the heating bath and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.

    • Turn off the vacuum pump.

Mandatory Visualization

G Troubleshooting Vacuum Distillation start Start Distillation issue Problem Encountered? start->issue bumping Bumping / Uncontrolled Boiling issue->bumping Yes no_distillate No / Slow Distillation issue->no_distillate Yes discoloration Discolored Distillate / Low Purity issue->discoloration Yes end Successful Purification issue->end No check_stirring Increase Stirring Speed / Use Claisen Adapter bumping->check_stirring check_heat Gradual & Even Heating bumping->check_heat check_leaks Check for Vacuum Leaks no_distillate->check_leaks check_pump Verify Pump Performance no_distillate->check_pump check_temp Increase Heating Bath Temperature Gradually no_distillate->check_temp check_decomp Lower Temperature / Improve Vacuum discoloration->check_decomp use_fractionation Use a Fractionating Column discoloration->use_fractionation check_stirring->issue check_heat->issue check_leaks->issue check_pump->issue check_temp->issue check_decomp->issue use_fractionation->issue

Caption: Troubleshooting flowchart for vacuum distillation.

G Experimental Workflow: Vacuum Distillation cluster_prep Preparation cluster_distillation Distillation cluster_shutdown Shutdown setup Assemble & Grease Apparatus add_sample Add Crude this compound & Stir Bar setup->add_sample evacuate Evacuate the System add_sample->evacuate heat Gradually Heat the Flask evacuate->heat collect Collect Pure Fraction heat->collect cool Cool Apparatus to Room Temp collect->cool vent Slowly Vent to Atmosphere cool->vent shutdown_pump Turn Off Vacuum Pump vent->shutdown_pump

References

Technical Support Center: Troubleshooting Low Yield in 2-Methylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylpyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and which one is recommended for high yield?

A1: this compound can be synthesized through several routes. A widely used method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with acetamidine (B91507). Another common approach is the modification of a pre-existing pyrimidine (B1678525) ring, for instance, through dehalogenation of a substituted this compound.[1]

The choice of method often depends on the available starting materials and the scale of the reaction. For instance, the reaction of malonic ester with acetamidine in the presence of a base like sodium methylate can be effective.[2] Optimization of reaction conditions is crucial for achieving high yields in any of these methods.

Q2: I am observing a significant amount of unreacted starting materials in my reaction mixture. What are the likely causes and solutions?

A2: Low conversion rates can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reagent purity.[3]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active and used in the appropriate concentration. For reactions involving acid or base catalysts, verify the concentration and consider screening different catalysts.[4]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate adjustment in temperature to proceed to completion. It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][4]

  • Solvent Choice: The solvent can significantly impact reactant solubility and reaction rate. Experimenting with different solvents may improve yields.[4]

  • Reagent Purity: Impurities in starting materials can inhibit the reaction or lead to unwanted side reactions. Ensure all reagents are of high purity and are properly dried.[5]

Q3: My reaction produces a complex mixture of byproducts. What are the common side reactions in this compound synthesis?

A3: Side reactions are a common cause of low yields in pyrimidine synthesis. Depending on the specific reaction, you may encounter:

  • Self-condensation of reactants: Aldehydes or ketones used as starting materials can undergo self-condensation.[6]

  • Competing cyclization pathways: In reactions like the Biginelli synthesis, a competing Hantzsch-type reaction can lead to the formation of dihydropyridine (B1217469) byproducts.[3][6]

  • Knoevenagel Condensation: This can occur between an aldehyde and a β-ketoester, leading to an α,β-unsaturated dicarbonyl compound that may not cyclize as desired.[6]

  • Hydrolysis: If water is present, hydrolysis of intermediates or the final product can occur, especially under acidic or basic conditions.

To minimize these, ensure precise stoichiometry, control the reaction temperature, and consider the order of reagent addition.[3][6]

Troubleshooting Guides

Issue 1: Low Yield After Purification

Even with good initial conversion, significant product loss can occur during workup and purification.

Possible Causes & Solutions:

Problem Possible Cause Recommended Solution
Product Loss During Extraction The product may have some water solubility.Minimize aqueous washes or perform a back-extraction of the aqueous layers with an appropriate organic solvent.
Difficulty with Crystallization The product may be an oil or may be too soluble in the recrystallization solvent.Try different solvents or solvent mixtures. Scratching the inside of the flask or adding a seed crystal can induce crystallization. If the product consistently oils out, consider purification by column chromatography.[7]
Poor Separation in Column Chromatography The polarity of the product and impurities may be too similar.Experiment with different eluent systems. Ensure the column is not overloaded. Dry-loading the sample onto silica (B1680970) gel can sometimes improve separation.[7]
Issue 2: Inconsistent Yields Between Batches

Reproducibility is key in chemical synthesis. If you are experiencing significant variations in yield between seemingly identical reactions, consider the following:

Troubleshooting Workflow for Inconsistent Yields

start Inconsistent Yields Observed reagents Verify Reagent Purity and Stoichiometry start->reagents conditions Standardize Reaction Conditions (Temp, Time, Stirring) reagents->conditions atmosphere Control Reaction Atmosphere (e.g., Inert Gas) conditions->atmosphere analysis Analyze Batches by TLC/HPLC at Key Stages atmosphere->analysis outcome Consistent Yields Achieved analysis->outcome

Caption: Troubleshooting workflow for inconsistent reaction yields.

Experimental Protocols

General Protocol for the Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a three-necked flask equipped with a stirrer and under an inert atmosphere, dissolve sodium methoxide (B1231860) in methanol (B129727) under an ice bath.[8]

  • Reagent Addition: To the cooled solution, add dimethyl malonate followed by acetamidine hydrochloride.[8]

  • Reaction: Remove the ice bath and allow the reaction to warm to 18-25°C. Stir for 3-5 hours. The solution should become a creamy white.[8]

  • Workup: After the reaction is complete, remove the methanol under reduced pressure. Dissolve the residue in water.[8]

  • Precipitation: Adjust the pH to 1-2 with hydrochloric acid to precipitate the product.[8]

  • Isolation and Purification: Stir the mixture at 0°C for 3-5 hours to complete crystallization. Filter the solid, wash with cold water and cold methanol, and dry to obtain the product.[8]

General Troubleshooting Logic for Low Yield

start Low Yield Observed check_conversion Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) start->check_conversion incomplete_reaction Incomplete Reaction? check_conversion->incomplete_reaction side_products Major Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) incomplete_reaction->optimize_conditions Yes purification_issue Purification Loss? side_products->purification_issue No troubleshoot_side_reactions Identify and Minimize Side Reactions side_products->troubleshoot_side_reactions Yes optimize_purification Optimize Purification Method purification_issue->optimize_purification Yes yield_improved Yield Improved optimize_conditions->yield_improved troubleshoot_side_reactions->yield_improved optimize_purification->yield_improved

Caption: A logical workflow for troubleshooting low reaction yields.[5]

Data Summary

While specific yields are highly dependent on the exact substrates and conditions used, the following table provides an illustrative comparison of factors affecting yield in pyrimidine synthesis.

Parameter Condition A Condition B Expected Outcome on Yield
Catalyst Strong Brønsted Acid (e.g., HCl)Lewis Acid (e.g., FeCl₃)Lewis acids may reduce side reactions and improve yield in some cases.[4]
Temperature RefluxRoom TemperatureHigher temperatures can increase reaction rate but may also promote side reactions and decomposition.[3]
Solvent EthanolSolvent-freeSolvent-free conditions can sometimes lead to higher yields and shorter reaction times.[4]
Purification RecrystallizationColumn ChromatographyThe choice of purification method can significantly impact the final isolated yield, depending on the product's properties.[7]

References

Technical Support Center: Recrystallization of 2-Methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recrystallizing 2-Methylpyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of my this compound derivative?

A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1] A general guideline is to match the polarity of the solvent with your compound. For many pyrimidine (B1678525) derivatives, common and effective solvents include ethanol, methanol (B129727), ethyl acetate, and acetone.[1][2] Solvent mixtures, such as ethyl acetate/hexane, can also be employed to achieve the desired solubility characteristics.[3]

Q2: My this compound derivative is only soluble in high-boiling point solvents like DMSO or DMF. How can I recrystallize it?

A2: For compounds that are only soluble in high-boiling point solvents, a technique called anti-solvent vapor diffusion is often effective. In this method, the this compound derivative is dissolved in a minimal amount of the high-boiling point solvent (e.g., DMSO or DMF) in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble (e.g., diethyl ether or pentane). The vapor from the anti-solvent slowly diffuses into the solution of your compound, reducing its solubility and promoting the gradual formation of crystals.

Q3: What is the impact of the cooling rate on the quality of the crystals?

A3: The rate of cooling significantly affects the size and purity of the resulting crystals. Slow cooling generally allows for the formation of larger, more well-defined crystals with higher purity, as it provides sufficient time for the molecules to arrange themselves into a crystal lattice while excluding impurities.[4] Rapid cooling, on the other hand, can lead to the formation of smaller crystals and may trap impurities within the crystal structure.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Try a more polar or less polar solvent. Consider using a solvent mixture.
Insufficient solvent is being used.Add more of the hot solvent in small portions until the compound dissolves.
The compound "oils out" or precipitates as an amorphous solid instead of forming crystals. The solution is too concentrated, and the compound is coming out of solution above its melting point.Reheat the solution and add a small amount of additional hot solvent to dissolve the oil. Allow the solution to cool more slowly.[6]
The cooling rate is too fast.Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also slow the cooling rate.[6]
Significant impurities are present.Consider a preliminary purification step, such as passing the crude material through a short plug of silica (B1680970) gel.
No crystals form upon cooling. Too much solvent was used, and the solution is not saturated.Boil off some of the solvent to increase the concentration and then allow the solution to cool again.[6]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of the pure compound.[6]
The recrystallized product is still impure. The chosen solvent did not effectively differentiate between the compound and the impurities.Attempt a second recrystallization using a different solvent or solvent system.
The impurities have very similar solubility profiles to the desired compound.If recrystallization is ineffective, consider using an alternative purification technique such as column chromatography.[1]
Low recovery of the recrystallized product. Too much solvent was used, and a significant amount of the product remains in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[7]
The crystals were washed with a solvent that was not cold, leading to redissolving of the product.Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[7]

Quantitative Data: Solubility of Pyrimidine Derivatives

The following tables provide solubility data for pyrimidine derivatives in various organic solvents at different temperatures. While specific data for a broad range of this compound derivatives is limited, this information can serve as a useful starting point for solvent selection. It is important to note that solubility is highly dependent on the specific substitutions on the pyrimidine ring.[8][9][10][11][12]

Table 1: Solubility of Selected Pyrimidine Derivatives in Different Solvents [9][10]

CompoundSolventTemperature (°C)Solubility (mole fraction)
Pyrimidine Derivative 1Methanol25Data not available
Pyrimidine Derivative 1DMF25Data not available
Pyrimidine Derivative 1CCl425Data not available
Pyrimidine Derivative 2Methanol25Data not available
Pyrimidine Derivative 2DMF25Data not available
Pyrimidine Derivative 2CCl425Data not available
Note: Specific mole fraction values from the cited literature require access to the full-text articles. The general trend observed is that solubility increases with temperature, and for the studied derivatives, the solubility order is generally DMF > methanol > CCl4.

Table 2: General Solubility of Pyrimidine Derivatives in Common Organic Solvents

SolventGeneral SolubilityNotes
EthanolOften a good choice for many pyrimidine derivatives.[1]
MethanolSimilar to ethanol, effective for more polar derivatives.[1][9]
Ethyl AcetateA moderately polar solvent that can be used alone or in mixtures.[1]
AcetoneAnother useful solvent for a range of pyrimidine compounds.[3]
Hexane/Ethyl AcetateA common mixture for adjusting polarity to achieve optimal recrystallization.[3]
ChloroformCan be effective for less polar derivatives.[8]
N,N-Dimethylformamide (DMF)High solubility for many pyrimidine derivatives, often used when other solvents fail.[8][9]
Tetrahydrofuran (THF)A moderately polar ether that can be a suitable recrystallization solvent.[8]
1,4-DioxaneAnother ether that can be used for the recrystallization of pyrimidine derivatives.[8]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is suitable for this compound derivatives that are significantly more soluble in a hot solvent than in the same solvent when cold.[1]

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.[1]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

Protocol 2: Two-Solvent Recrystallization

This method is useful when a single solvent with the desired solubility properties cannot be found. It involves a "good" solvent in which the compound is soluble and a "poor" (or "anti-") solvent in which the compound is insoluble. The two solvents must be miscible.[1]

  • Dissolution: Dissolve the crude this compound derivative in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).[1]

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.[1]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold "poor" solvent or a cold mixture of the two solvents.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Wnt Signaling Pathway Inhibition by 2-Aminopyrimidine (B69317) Derivatives

The following diagram illustrates the canonical Wnt signaling pathway and the inhibitory action of certain 2-aminopyrimidine derivatives. Dysregulation of this pathway is implicated in various diseases, and small molecule inhibitors are of significant interest in drug development.[14]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Ligand Wnt Ligand Frizzled Frizzled Wnt Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5_6 LRP5_6->Dishevelled GSK3b GSK3b Dishevelled->GSK3b | Beta_Catenin Beta_Catenin GSK3b->Beta_Catenin Phosphorylation (Degradation) Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin TCF_LEF TCF_LEF Beta_Catenin->TCF_LEF Inhibitor 2-Aminopyrimidine Derivative Inhibitor->Beta_Catenin Inhibition Target_Genes Target_Genes TCF_LEF->Target_Genes Transcription

Caption: Inhibition of the Wnt signaling pathway by 2-aminopyrimidine derivatives.

Experimental Workflow for Recrystallization

The following diagram outlines the general workflow for the purification of this compound derivatives via recrystallization.

Recrystallization_Workflow start Crude this compound Derivative dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry end Pure this compound Derivative dry->end

Caption: General experimental workflow for the recrystallization of this compound derivatives.

References

Technical Support Center: Analysis of 2-Methylpyrimidine NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2-Methylpyrimidine NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

A1: The typical chemical shifts for this compound in CDCl₃ are summarized below. Please note that these values can vary slightly depending on the solvent, concentration, and instrument.

This compound 1H NMR (ppm) 13C NMR (ppm)
H4, H6~8.67 (d)~157.5
H5~7.15 (t)~119.5
CH₃~2.75 (s)~26.0

Q2: What are some common impurities I might encounter in my this compound sample?

A2: Impurities in a this compound sample can originate from starting materials, by-products of the synthesis, or solvents used during the reaction and purification process. Common synthesis routes can introduce the following potential impurities:

  • Starting Materials:

    • 4,6-dichloro-2-methylpyrimidine

    • Acetamidine hydrochloride

    • Dimethyl malonate

  • Intermediates/By-products:

    • 4,6-dihydroxy-2-methylpyrimidine

    • Partially dechlorinated intermediates

  • Solvents:

Q3: My NMR spectrum shows broad peaks. What could be the cause?

A3: Peak broadening in your NMR spectrum can be attributed to several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the instrument is recommended.[1]

  • High Sample Concentration: A highly concentrated sample can lead to increased viscosity and molecular aggregation, resulting in broader signals. Diluting the sample may resolve this issue.[1]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic materials (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample can help remove dissolved oxygen.[2]

  • Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale can lead to broadened peaks. This is common for acidic protons like those in carboxylic acids or alcohols.[3]

Q4: I see unexpected signals in the solvent region of my spectrum. What should I do?

A4: Signals in the solvent region often correspond to residual protonated solvent or water.

  • Residual Solvents: Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample. If a solvent like ethyl acetate is difficult to remove, co-evaporation with a more volatile solvent like dichloromethane can be effective.[1]

  • Water: Deuterated solvents can absorb moisture from the atmosphere. Using a freshly opened ampule of deuterated solvent or drying the solvent over molecular sieves can minimize the water signal.

Troubleshooting Guide: Identifying Impurities

This section provides a step-by-step guide to help you identify unknown peaks in your this compound NMR spectrum.

Step 1: Verify the Purity of Your NMR Solvent

Before analyzing your sample's spectrum, it's good practice to run a spectrum of the deuterated solvent you are using. This will help you identify any inherent impurities in the solvent itself.

Step 2: Compare Your Spectrum to a Reference Spectrum of this compound

Compare the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration values of the signals in your spectrum with the known values for pure this compound.

Step 3: Consult the Impurity Chemical Shift Table

The table below summarizes the approximate 1H and 13C NMR chemical shifts for common impurities that may be present in a sample of this compound.

Impurity 1H NMR (ppm) 13C NMR (ppm) Comments
Starting Materials
4,6-dichloro-2-methylpyrimidine~7.6 (s, 1H), ~2.8 (s, 3H)~168, ~162, ~122, ~25The singlet in the aromatic region is characteristic.
Acetamidine hydrochloride~2.3 (s)~168, ~20Chemical shift can be concentration and solvent dependent.
Dimethyl malonate~3.7 (s, 6H), ~3.4 (s, 2H)~167, ~52, ~41Two distinct singlets with a 3:1 integration ratio.
By-products/Intermediates
4,6-dihydroxy-2-methylpyrimidine~5.2 (s, 1H), ~2.2 (s, 3H)~165, ~163, ~85, ~20Tautomerism can lead to different observable shifts.
Common Solvents
Methanol~3.49 (s), ~4.8 (br s, OH)~49.0
Ethanol~3.6 (q), ~1.2 (t)~57.0, ~17.5
Acetone~2.17 (s)~206.7, ~30.6
Dichloromethane~5.30 (s)~54.0
Ethyl Acetate~4.12 (q), ~2.05 (s), ~1.26 (t)~171.1, ~60.5, ~21.1, ~14.2
Hexanes~1.25 (m), ~0.88 (m)Various signals between ~14-32

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

Troubleshooting Workflow for Impurity Identification

Impurity_Identification_Workflow Troubleshooting Workflow for NMR Impurity Identification start Start: Observe Unexpected Peaks in NMR Spectrum check_solvent Run NMR of Pure Solvent start->check_solvent compare_reference Compare Sample Spectrum to this compound Reference check_solvent->compare_reference consult_table Consult Impurity Chemical Shift Table compare_reference->consult_table is_solvent Peak matches known solvent? consult_table->is_solvent is_starting_material Peak matches a starting material? is_solvent->is_starting_material No solvent_impurity Conclusion: Solvent Impurity. Action: Use fresh/purified solvent. is_solvent->solvent_impurity Yes is_byproduct Peak matches a known by-product? is_starting_material->is_byproduct No starting_material_impurity Conclusion: Unreacted Starting Material. Action: Re-purify sample. is_starting_material->starting_material_impurity Yes byproduct_impurity Conclusion: Synthesis By-product. Action: Optimize reaction/purification. is_byproduct->byproduct_impurity Yes unknown_impurity Unknown Impurity. Further Analysis Required (e.g., 2D NMR, MS). is_byproduct->unknown_impurity No end End solvent_impurity->end starting_material_impurity->end byproduct_impurity->end unknown_impurity->end

A step-by-step workflow for troubleshooting impurities.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-20 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, brief sonication can be used.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

  • Capping: Cap the NMR tube securely.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: Purification of this compound by Distillation

If your NMR analysis indicates the presence of non-volatile impurities, purification by distillation may be effective.

  • Apparatus Setup: Assemble a simple distillation apparatus. Ensure all glassware is clean and dry.

  • Sample Charging: Place the impure this compound sample into the distillation flask, along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approximately 154-156 °C at atmospheric pressure).

  • Analysis: Re-analyze the purified sample by NMR to confirm the removal of impurities.

Disclaimer: Always follow appropriate laboratory safety procedures when handling chemicals and performing experiments.

References

Technical Support Center: Purification of 2-Methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-methylpyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound derivatives?

A1: The primary challenges in purifying this compound derivatives often relate to their polarity, which can lead to difficulties in both crystallization and chromatographic separation.[1] Key issues include:

  • Poor retention in reverse-phase chromatography.[1]

  • Peak tailing in High-Performance Liquid Chromatography (HPLC).[1]

  • Difficulty in crystallization due to high solubility in polar solvents.[1]

  • The presence of closely related impurities from the synthesis, such as unreacted starting materials, byproducts, and residual catalysts.[2]

Q2: What are the initial steps to take when a purification protocol for a this compound derivative is failing?

A2: When a purification protocol is unsuccessful, a systematic approach is crucial. The first step is to accurately identify the nature of the impurity. Techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing impurities.[2] Once the impurities are identified, you can select a more appropriate purification strategy, whether it be optimizing the current method or choosing an alternative one.

Q3: Which chromatographic techniques are generally most effective for this compound derivatives?

A3: The choice of chromatographic technique depends on the specific properties of the this compound derivative.[1]

  • Silica (B1680970) Gel Column Chromatography: This is a common starting point, often using a hexane/ethyl acetate (B1210297) eluent system.[2]

  • Reverse-Phase Chromatography (RPC): While challenging for highly polar derivatives, it can be optimized using polar-endcapped columns or ion-pairing agents.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is often preferred for highly polar compounds as it promotes the retention of polar analytes.[1]

  • Ion-Exchange Chromatography (IEC): This is effective for ionizable this compound derivatives, separating them based on their net charge.[1]

Q4: How can I identify the impurities present in my this compound derivative sample?

A4: A combination of analytical techniques is typically used to identify impurities.[] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can quantify the level of impurities.[4] Mass Spectrometry (MS) provides information about the molecular weight of the impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy helps in elucidating their chemical structure.[]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound derivatives.

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize upon cooling. - The solution is not supersaturated (too much solvent was used).[2]- The compound is highly soluble, even at low temperatures.[2]- Impurities are inhibiting crystallization.[2]- Evaporate some of the solvent to increase the concentration.[2]- Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the current solvent).[2][5]- Scratch the inside of the flask with a glass rod to create nucleation sites.[2]- Add a seed crystal of the pure compound.[2]
Product "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.[2]- The rate of cooling is too rapid.[2]- A high concentration of impurities is present.[2]- Use a solvent with a lower boiling point.[2]- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[2]- Perform a preliminary purification by another method, like column chromatography, to remove excess impurities.[2]
Low recovery of the purified product. - The compound has significant solubility in the cold solvent.[2]- Premature crystallization occurred during hot filtration.[2]- Cool the solution in an ice bath to minimize solubility.[2]- Use the minimum amount of solvent necessary for dissolution.[2]- Pre-heat the filtration apparatus (funnel, filter paper) before hot filtration.[2]
Colored impurities are present in the final crystals. - Impurities are co-crystallizing with the product.[1]- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1][6]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities. - The solvent system (eluent) is inappropriate.[2]- The column is overloaded with the sample.[2]- The column was not packed properly.[2]- Optimize the eluent system using Thin-Layer Chromatography (TLC) first. A hexane/ethyl acetate mixture is a good starting point for many pyrimidine (B1678525) derivatives.[2]- Reduce the amount of sample loaded onto the column.[2]- Ensure the column is packed uniformly to avoid cracks or channels.[2]
The product elutes too quickly or too slowly. - The polarity of the eluent is too high or too low.[2]- If the product elutes too quickly (high Rf on TLC), decrease the polarity of the eluent (e.g., increase the proportion of hexane).[2]- If the product elutes too slowly (low Rf on TLC), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).[2]
Streaking or tailing of bands on the column. - The compound is interacting too strongly with the stationary phase.[2]- The compound is not very soluble in the eluent.[2]- Acidic or basic impurities are present.[2]- Add a small amount of a polar solvent like methanol (B129727) or a modifier such as triethylamine (B128534) for basic compounds or acetic acid for acidic compounds to the eluent.[2]
Low or no recovery of the compound from the column. - The compound may be decomposing on the acidic silica gel.[7]- The eluent is not polar enough to elute the compound.[7]- Consider using a different stationary phase, such as neutral alumina.- Re-evaluate your TLC analysis. An ideal Rf value for good separation is around 0.2-0.4. If the Rf is too low, increase the eluent polarity.[7]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent in which the this compound derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[8] Common solvents include ethanol, isopropanol, and acetone.[2]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.[8]

  • Decolorization (if necessary): If colored impurities are present, remove the flask from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization

This method is useful when a single solvent is not ideal.

  • Solvent Selection: Choose a primary solvent in which the compound is soluble at its boiling point. Select a second solvent (anti-solvent) in which the compound is insoluble but is miscible with the primary solvent.[9]

  • Dissolution: Dissolve the impure compound in a minimum amount of the hot primary solvent.[9]

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent dropwise until the solution becomes slightly cloudy, indicating the point of saturation.[9]

  • Clarification: Add a few drops of the hot primary solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the general recrystallization protocol.[9]

Protocol 3: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity as needed to move the compounds down the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes no_crystals No Crystals Form crystals_form->no_crystals No oils_out Product Oils Out crystals_form->oils_out Oils Out low_recovery Low Recovery? collect_crystals->low_recovery troubleshoot_no_crystals Troubleshoot: - Evaporate Solvent - Add Anti-Solvent - Scratch Flask - Add Seed Crystal no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_oiling Troubleshoot: - Use Lower Boiling Solvent - Slower Cooling - Pre-purify oils_out->troubleshoot_oiling troubleshoot_oiling->cool troubleshoot_recovery Troubleshoot: - Cool in Ice Bath - Minimize Solvent - Pre-heat Funnel low_recovery->troubleshoot_recovery Yes end Pure Product low_recovery->end No troubleshoot_recovery->collect_crystals

Caption: Troubleshooting workflow for recrystallization issues.

G Experimental Workflow for Column Chromatography start Start tlc Optimize Eluent with TLC start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions with TLC collect_fractions->analyze_fractions separation_good Good Separation? analyze_fractions->separation_good combine_pure Combine Pure Fractions separation_good->combine_pure Yes adjust_eluent Adjust Eluent Polarity separation_good->adjust_eluent No evaporate Evaporate Solvent combine_pure->evaporate end Purified Product evaporate->end adjust_eluent->elute

Caption: Experimental workflow for column chromatography purification.

G Logical Relationships in Troubleshooting Chromatography problem Purification Issue Identified poor_separation Poor Separation problem->poor_separation bad_recovery Low/No Recovery problem->bad_recovery peak_shape Peak Tailing/Streaking problem->peak_shape cause_poor_sep Cause: - Wrong Eluent - Overloading - Bad Packing poor_separation->cause_poor_sep cause_bad_recovery Cause: - Decomposition - Eluent too Weak bad_recovery->cause_bad_recovery cause_peak_shape Cause: - Strong Interaction - Low Solubility - pH Issues peak_shape->cause_peak_shape solution_poor_sep Solution: - Optimize Eluent via TLC - Reduce Load - Repack Column cause_poor_sep->solution_poor_sep solution_bad_recovery Solution: - Use Alumina - Increase Eluent Polarity cause_bad_recovery->solution_bad_recovery solution_peak_shape Solution: - Add Modifier (e.g., TEA) - Change Eluent cause_peak_shape->solution_peak_shape

Caption: Logical relationships in troubleshooting chromatography.

References

Technical Support Center: Improving Regioselectivity of 2-Methylpyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing challenges in the regioselective functionalization of 2-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental issues, and offer detailed protocols to enhance the precision and efficiency of your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective functionalization of this compound?

A1: The primary challenges in the functionalization of this compound stem from its inherent electronic and steric properties. The pyrimidine (B1678525) ring is electron-deficient, which influences its reactivity in different positions. The nitrogen atoms can also coordinate with metal catalysts, potentially inhibiting their activity. Furthermore, the 2-methyl group exerts a steric influence that can direct incoming reagents to or away from adjacent positions. Achieving regioselectivity between the C4, C5, and C6 positions is a significant hurdle, often resulting in mixtures of isomers, which complicates purification and lowers the yield of the desired product.

Q2: How do the electronic properties of the this compound ring influence regioselectivity?

A2: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the carbon atoms electron-deficient and susceptible to nucleophilic attack or radical addition. The C4 and C6 positions are generally more electron-deficient than the C5 position. This electronic bias often directs functionalization to the C4 and C6 positions in reactions like the Minisci reaction.

Q3: What is the role of the 2-methyl group in directing functionalization?

A3: The 2-methyl group primarily exerts a steric hindrance effect. This can disfavor functionalization at the adjacent C6 position, making the C4 position more accessible for sterically demanding reagents or catalysts. However, the methyl group can also have a slight electron-donating effect through hyperconjugation, which can subtly modulate the reactivity of the ring positions.

Q4: Which functionalization methods are commonly used for this compound, and what are the expected regioselectivities?

A4: Common methods include:

  • Direct C-H Arylation: Often catalyzed by palladium, this method can be tuned to favor different positions depending on the ligands, directing groups, and reaction conditions. Without a directing group, a mixture of isomers is common.

  • Minisci Reaction: This radical alkylation typically favors the most electron-deficient positions, C4 and C6. Due to the steric hindrance of the 2-methyl group, functionalization at C4 is often preferred over C6.

  • Directed Ortho-Metalation (DoM): By introducing a directing group at a specific position, it is possible to achieve highly regioselective lithiation and subsequent functionalization. For instance, a directing group at C5 could potentially direct metalation to the C4 or C6 position.

  • Suzuki-Miyaura Coupling: This requires the pre-functionalization of this compound with a halide (e.g., at the C4 position) to be coupled with a boronic acid. This is a powerful method for achieving high regioselectivity if the halogenated starting material is available.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Palladium-Catalyzed Direct C-H Arylation

Symptoms:

  • Formation of a mixture of C4, C5, and C6-arylated products.

  • Low yield of the desired regioisomer.

Possible Causes and Solutions:

Possible Cause Solution
Suboptimal Ligand The steric and electronic properties of the phosphine (B1218219) ligand are crucial. Bulky, electron-rich ligands (e.g., XPhos, SPhos) can favor specific regioisomers by influencing the geometry of the transition state. Perform a ligand screen to identify the optimal ligand for your desired selectivity.
Incorrect Solvent Solvent polarity can affect the reaction pathway. Screen a range of solvents with varying polarities (e.g., dioxane, toluene, DMF, DMAc).
Inappropriate Base The choice of base is critical for the C-H activation step. Common bases include K₂CO₃, Cs₂CO₃, and KOAc. A base screen is recommended to find the optimal conditions.
Reaction Temperature Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer duration to favor the thermodynamically more stable product, or vice versa for the kinetically favored one.
Problem 2: Low Yield in Minisci Reaction

Symptoms:

  • Low conversion of the starting material.

  • Formation of multiple byproducts.

Possible Causes and Solutions:

Possible Cause Solution
Inefficient Radical Generation Ensure the radical precursor is appropriate and that the initiation conditions (e.g., temperature, initiator concentration) are optimal. For decarboxylative approaches, ensure the carboxylic acid is pure.
Incorrect Acidic Conditions The Minisci reaction requires acidic conditions to protonate the pyrimidine nitrogen, which activates the ring towards radical attack. Ensure the acid (e.g., TFA, H₂SO₄) is present in the correct stoichiometry.
Oxidant Issues The choice and amount of oxidant (e.g., ammonium (B1175870) persulfate) are critical. Too little oxidant will result in low conversion, while too much can lead to side reactions. Optimize the oxidant loading.
Solvent Choice The reaction is often performed in a biphasic system (e.g., DCM/water) or in a polar aprotic solvent. The choice of solvent can influence the solubility of reagents and the reaction rate.
Problem 3: Failure of Directed Ortho-Metalation (DoM)

Symptoms:

  • No lithiation or functionalization occurs.

  • Decomposition of the starting material.

Possible Causes and Solutions:

Possible Cause Solution
Ineffective Directing Group (DG) The chosen DG may not be coordinating strongly enough with the organolithium reagent. Ensure the DG is a potent Lewis base (e.g., amide, methoxy, tertiary amine).[1][2][3][4][5]
Inappropriate Organolithium Reagent Strong, non-nucleophilic bases like LDA or LiTMP are often preferred over n-BuLi or t-BuLi to avoid nucleophilic addition to the pyrimidine ring.
Reaction Temperature DoM reactions are typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate. Ensure strict temperature control.[1]
Presence of Water or Air Organolithium reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).

Experimental Protocols

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 4-Chloro-2-methylpyrimidine (B1348355)

This protocol provides a method for the selective synthesis of 4-aryl-2-methylpyrimidines starting from the corresponding chloro-substituted pyrimidine.[6][7][8][9]

Materials:

  • 4-Chloro-2-methylpyrimidine

  • Arylboronic acid

  • Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))

  • K₃PO₄ (Potassium phosphate)

  • 1,4-Dioxane (B91453)

  • Water

Procedure:

  • To a Schlenk flask, add 4-chloro-2-methylpyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data (Representative Examples):

Arylboronic AcidProductYield (%)
Phenylboronic acid4-Phenyl-2-methylpyrimidine85
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-methylpyrimidine92
3-Tolylboronic acid4-(3-Tolyl)-2-methylpyrimidine88

Note: Yields are representative and may vary depending on the specific arylboronic acid and reaction conditions.

Protocol 2: General Procedure for Minisci Alkylation of this compound

This protocol describes a general procedure for the radical alkylation of this compound, which typically favors the C4 position.

Materials:

  • This compound

  • Carboxylic acid (as radical precursor)

  • AgNO₃ (Silver nitrate)

  • (NH₄)₂S₂O₈ (Ammonium persulfate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and the carboxylic acid (2.0 mmol).

  • Add DCM and water to form a biphasic system.

  • Add AgNO₃ (0.1 mmol, 10 mol%) and TFA (2.0 mmol).

  • While stirring vigorously, add a solution of (NH₄)₂S₂O₈ (2.0 mmol) in water dropwise.

  • Heat the reaction to 40-60 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expected Regioselectivity: The reaction is expected to yield a mixture of C4 and C6 alkylated products, with the C4 isomer generally being the major product due to the steric hindrance of the 2-methyl group. The C4:C6 ratio will depend on the specific carboxylic acid used.

Visualizations

Troubleshooting_Regioselectivity Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity Observed check_ligand Is a ligand being used? start->check_ligand screen_ligands Screen a panel of ligands (e.g., bulky, electron-rich phosphines) check_ligand->screen_ligands Yes directing_group Is a directing group present? check_ligand->directing_group No check_solvent Screen different solvents (polar vs. non-polar) screen_ligands->check_solvent check_temp Vary reaction temperature (low T for kinetic, high T for thermodynamic) check_solvent->check_temp check_base Screen different bases (e.g., carbonates, phosphates, acetates) check_temp->check_base end Improved Regioselectivity check_base->end directing_group->check_solvent Yes consider_dg Consider installing a directing group to achieve desired regioselectivity directing_group->consider_dg No consider_dg->end

Caption: Troubleshooting workflow for poor regioselectivity in C-H functionalization.

Pd_Catalytic_Cycle Simplified Palladium-Catalyzed C-H Arylation Cycle PdL2 Pd(0)L₂ OxAdd Oxidative Addition PdL2->OxAdd Ar-X Pd_complex1 Ar-Pd(II)(X)L₂ OxAdd->Pd_complex1 CH_Activation C-H Activation Pd_complex1->CH_Activation This compound Pd_complex2 (Pyrimidine)-Pd(II)(Ar)L₂ CH_Activation->Pd_complex2 - HX RedElim Reductive Elimination Pd_complex2->RedElim RedElim->PdL2 Regeneration Product Aryl-Pyrimidine RedElim->Product

Caption: Simplified catalytic cycle for Pd-catalyzed direct C-H arylation.

References

Technical Support Center: Overcoming Poor Solubility of 2-Methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 2-methylpyrimidine derivatives, poor aqueous solubility is a frequent and significant hurdle. This challenge can impede accurate biological evaluation, complicate formulation development, and ultimately hinder the progression of promising therapeutic candidates. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address these solubility issues head-on.

Troubleshooting Guides

This section offers practical, question-and-answer-formatted guidance to troubleshoot common solubility problems encountered during laboratory experiments.

Issue: My this compound derivative is poorly soluble in aqueous buffers for my in vitro assay.

  • Question: What are the first steps I should take to dissolve my compound for an in vitro assay?

    • Answer: Start by preparing a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] For in vitro assays, this stock solution is then diluted into your aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough (typically ≤1%) to not affect the biological assay.[1] Before proceeding with your experiment, always visually inspect the final solution for any signs of precipitation, both with the naked eye and under a microscope.[1]

  • Question: I'm still seeing precipitation after diluting my DMSO stock. What's my next step?

    • Answer: If direct dilution fails, consider using a co-solvent system. A mixture of DMSO with another solvent like polyethylene (B3416737) glycol 400 (PEG 400) can create a more favorable microenvironment for your compound.[1] You can prepare your stock solution in a 1:1 (v/v) mixture of DMSO and PEG 400 before diluting it into the aqueous medium.[1]

  • Question: Can I use pH modification to improve the solubility of my this compound derivative?

    • Answer: Yes, if your derivative has ionizable functional groups. The solubility of such compounds can be highly pH-dependent.[1] First, determine the pKa of your compound. For basic compounds, lowering the pH of your buffer (making it more acidic) will generally increase solubility. Conversely, for acidic compounds, a higher pH (more basic) will improve solubility.[1]

Issue: I need to improve the aqueous solubility of my this compound derivative for oral formulation development.

  • Question: What are the primary strategies to consider for enhancing the aqueous solubility of a this compound derivative for oral delivery?

    • Answer: The main approaches can be categorized into physical and chemical modifications.

      • Physical Modifications: These include techniques like particle size reduction (micronization and nanosuspension), and, more commonly for significant enhancements, creating amorphous solid dispersions or co-crystals.

      • Chemical Modifications: Salt formation is a widely used and effective method for ionizable compounds.[2][3][4][5]

  • Question: How do I choose between salt formation, co-crystallization, and solid dispersion?

    • Answer: The choice depends on the physicochemical properties of your this compound derivative.

      • Salt formation is suitable for compounds with ionizable groups (i.e., acidic or basic centers).[3][4][5]

      • Co-crystallization is a versatile option for non-ionizable compounds or when salt formation does not yield a stable or significantly more soluble form. It involves combining the active pharmaceutical ingredient (API) with a benign co-former in a crystalline lattice.

      • Amorphous solid dispersions are effective for a broad range of poorly soluble compounds. This technique involves dispersing the drug in a polymeric carrier, which can lead to a significant increase in apparent solubility and dissolution rate.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles and practices of solubility enhancement for this compound derivatives.

General Solubility Questions
  • What is the difference between kinetic and thermodynamic solubility?

    • Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock to an aqueous buffer. It's a high-throughput method useful in early discovery.[6] Thermodynamic solubility, on the other hand, is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in a solvent over a longer period. This is a more critical parameter for formulation and development.[6]

  • How does the chemical structure of a this compound derivative influence its solubility?

    • The overall solubility is a balance between the lipophilic pyrimidine (B1678525) core and the polarity of its substituents. The introduction of polar functional groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups generally increases aqueous solubility. Conversely, adding non-polar moieties will decrease aqueous solubility.

Salt Formation
  • How do I know if my this compound derivative is a good candidate for salt formation?

    • Your compound needs to have an ionizable functional group, meaning it should be either a weak acid or a weak base. The pKa of the drug and the counter-ion are important factors. A general rule of thumb is that for a basic drug, the pKa of the acidic counter-ion should be at least 2 pH units lower than the pKa of the drug. For an acidic drug, the pKa of the basic counter-ion should be at least 2 pH units higher.[5]

  • What are common counter-ions used for salt formation?

    • For basic drugs, common acidic counter-ions include hydrochloride, hydrobromide, sulfate, mesylate, and tartrate. For acidic drugs, common basic counter-ions include sodium, potassium, calcium, and tromethamine.

Co-crystallization
  • How do I select a suitable co-former for my this compound derivative?

    • Co-former selection is a critical step and can be guided by several principles, including:

      • Supramolecular Synthon Approach: This involves identifying complementary functional groups on your API and potential co-formers that can form robust intermolecular interactions, such as hydrogen bonds.[7]

      • Hansen Solubility Parameters (HSP): Co-formers with similar HSPs to your API are more likely to form co-crystals.[8]

      • pKa Rule: For co-crystals (as opposed to salts), the difference in pKa between the API and the co-former should ideally be less than 1 (ΔpKa < 1).

  • What are some common methods to prepare co-crystals?

    • Common laboratory-scale methods include:

      • Solvent Evaporation: The API and co-former are dissolved in a common solvent, which is then slowly evaporated to induce co-crystallization.[9]

      • Liquid-Assisted Grinding: A small amount of solvent is added to a physical mixture of the API and co-former, which is then ground together.[9]

Solid Dispersions
  • What are the key components of a solid dispersion?

    • A solid dispersion consists of the poorly soluble drug (the this compound derivative) dispersed in a hydrophilic carrier, which is typically a polymer.[10]

  • How do I select a suitable polymer for my solid dispersion?

    • The choice of polymer is crucial for the stability and performance of the solid dispersion. Important factors to consider include:

      • Miscibility with the drug: The drug and polymer should be miscible to form a homogenous dispersion.

      • Ability to inhibit crystallization: The polymer should prevent the drug from crystallizing back out of the amorphous state.

      • Solubility and dissolution rate: The polymer should be readily soluble in the target physiological fluid.

      • Commonly used polymers include polyvinylpyrrolidone (B124986) (PVP), polyvinyl acetate (B1210297) (PVA), hydroxypropyl methylcellulose (B11928114) (HPMC), and Soluplus®.[8][11]

  • What are the common methods for preparing solid dispersions?

    • The two most common methods are:

      • Solvent Evaporation/Spray Drying: The drug and polymer are dissolved in a common solvent, and the solvent is then rapidly removed by evaporation or spray drying.[12]

      • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated to a molten state, then extruded and cooled. This is a solvent-free method.[12]

Data Summary

The following tables summarize key quantitative data related to the solubility of pyrimidine derivatives. Due to the limited availability of data specifically for this compound derivatives, information on related pyrimidine structures is included to provide general guidance.

Table 1: Solubility of Pyrimidine Derivatives in Various Solvents

Compound ClassSolventTemperature (°C)Solubility ( g/100g solvent)Reference
Pyrimidine DerivativesMethanol (B129727)25Varies by derivative[13]
Pyrimidine DerivativesMethanol40Varies by derivative[13]

Note: Specific solubility values are highly dependent on the exact structure of the derivative. This table indicates that solubility generally increases with temperature.

Table 2: Examples of Excipients for Amorphous Solid Dispersions

PolymerCommon AcronymKey PropertiesSuitable Preparation Methods
PolyvinylpyrrolidonePVPGood solubilizer, crystallization inhibitorSpray Drying, Hot-Melt Extrusion
Polyvinylpyrrolidone/vinyl acetate copolymerPVP-VAGood for solid solutionsSpray Drying, Hot-Melt Extrusion
Hydroxypropyl methylcelluloseHPMCForms strong hydrogen bonds with drugsSpray Drying, Hot-Melt Extrusion
Soluplus®Graft copolymer with amphiphilic propertiesHot-Melt Extrusion, Spray Drying

Experimental Protocols

This section provides detailed methodologies for key experiments related to solubility assessment and enhancement.

Protocol 1: Kinetic Solubility Assay[6]

Objective: To determine the kinetic solubility of a this compound derivative in an aqueous buffer.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plate

  • 96-well UV-compatible collection plate

  • Plate shaker

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

  • Sample Preparation: To each well of the 96-well filter plate, add 190 µL of PBS (pH 7.4).

  • Add 10 µL of the 10 mM DMSO stock solution to each well, resulting in a final concentration of 500 µM in 5% DMSO.

  • Incubation: Cover the plate and shake at room temperature for 1.5 to 2 hours.

  • Filtration: Place the filter plate on a vacuum manifold and filter the contents into a 96-well UV-compatible collection plate.

  • Quantification:

    • Prepare a standard calibration curve of the compound in a 50:50 mixture of acetonitrile (B52724) and PBS.

    • Measure the UV absorbance of the filtered samples and the standards.

    • Calculate the concentration of the dissolved compound in the samples based on the calibration curve. This value represents the kinetic solubility.

Protocol 2: Co-solvent Solubility Enhancement for In Vitro Assays[1]

Objective: To improve the solubility of a this compound derivative for in vitro assays using a co-solvent.

Materials:

  • This compound derivative

  • DMSO

  • Polyethylene glycol 400 (PEG 400)

  • Aqueous buffer or cell culture medium

Procedure:

  • Prepare Co-solvent Mixture: Prepare a 1:1 (v/v) mixture of DMSO and PEG 400.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in the DMSO:PEG 400 mixture.

  • Dilution: Dilute this co-solvent stock solution into your aqueous buffer or cell culture medium to the final desired concentration.

  • Verification: Visually inspect the final solution for any signs of precipitation before use. Ensure the final concentration of the co-solvent mixture is compatible with your assay (typically ≤1%).

Protocol 3: Solid Dispersion Preparation by Solvent Evaporation[12]

Objective: To prepare a solid dispersion of a this compound derivative with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound derivative

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol (or another suitable common solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the this compound derivative and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4 by weight). Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) until a clear, solvent-free film is formed.

  • Drying: Transfer the solid film to a vacuum oven and dry at 40 °C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a sieve of a specific mesh size to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure drug.

Visualizations

The following diagrams illustrate key concepts and workflows for overcoming the poor solubility of this compound derivatives.

Solubility_Enhancement_Workflow start Poorly Soluble This compound Derivative screening Solubility Screening (Kinetic & Thermodynamic) start->screening decision Is Solubility Sufficient for Intended Use? screening->decision formulation_dev Proceed to Formulation decision->formulation_dev Yes enhancement_strategy Select Solubility Enhancement Strategy decision->enhancement_strategy No ionizable Is the Compound Ionizable? enhancement_strategy->ionizable salt_screening Salt Screening ionizable->salt_screening Yes cocrystal Co-crystallization ionizable->cocrystal No solid_dispersion Solid Dispersion ionizable->solid_dispersion Alternative characterization Physicochemical Characterization (PXRD, DSC, etc.) salt_screening->characterization cocrystal->characterization solid_dispersion->characterization dissolution Comparative Dissolution Testing characterization->dissolution end Optimized Formulation dissolution->end

Decision workflow for selecting a solubility enhancement strategy.

Solid_Dispersion_Preparation start This compound Derivative + Polymer solvent_method Solvent Evaporation Method start->solvent_method hme_method Hot-Melt Extrusion Method start->hme_method dissolve Dissolve in Common Solvent solvent_method->dissolve melt Heat and Mix to Molten State hme_method->melt evaporate Remove Solvent (e.g., Spray Drying) dissolve->evaporate milling Milling and Sieving evaporate->milling extrude Extrude and Cool melt->extrude extrude->milling end Amorphous Solid Dispersion Powder milling->end

Common preparation methods for amorphous solid dispersions.

Signaling_Pathway_of_Solubility crystalline Crystalline this compound Derivative (Low Solubility) dissolution_barrier High Lattice Energy (Dissolution Barrier) crystalline->dissolution_barrier amorphous Amorphous Form (e.g., Solid Dispersion) crystalline->amorphous  Solid Dispersion   salt Salt Form crystalline->salt  Salt Formation   cocrystal Co-crystal Form crystalline->cocrystal  Co-crystallization   increased_dissolution Increased Dissolution Rate reduced_barrier Reduced Lattice Energy or Favorable Solvation amorphous->reduced_barrier salt->reduced_barrier cocrystal->reduced_barrier reduced_barrier->increased_dissolution supersaturation Supersaturation increased_dissolution->supersaturation absorption Enhanced Absorption & Bioavailability supersaturation->absorption

Conceptual pathway of solubility enhancement.

References

Interpreting fragmentation patterns in the mass spectrum of 2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the fragmentation patterns observed in the mass spectrum of 2-Methylpyrimidine.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is the molecular ion peak (m/z 94) the most intense peak (base peak) in the electron ionization (EI) mass spectrum of this compound?

A1: The molecular ion of this compound is observed at a mass-to-charge ratio (m/z) of 94, corresponding to its molecular weight.[1] In many cases, the molecular ion is also the base peak due to the stability of the pyrimidine (B1678525) ring. Aromatic and heteroaromatic systems like pyrimidine can delocalize the positive charge effectively, making the molecular ion relatively stable and less prone to immediate fragmentation under standard Electron Ionization (EI) conditions.

Q2: What fragmentation pathway leads to the significant peak at m/z 67?

A2: The prominent ion at m/z 67 is a characteristic fragment for pyrimidine-containing compounds. It is formed by the loss of a neutral hydrogen cyanide (HCN) molecule (mass 27) from the molecular ion (m/z 94). This is a common fragmentation process for nitrogen-containing heterocyclic rings.

Q3: I am observing a small peak at m/z 93. What does this represent?

A3: A peak at m/z 93 corresponds to the [M-1]⁺ ion. This ion is typically formed by the loss of a single hydrogen radical (H•) from the molecular ion. This is a common fragmentation event, though often of lower intensity compared to more significant fragmentation pathways.

Q4: What are the likely structures for smaller fragments observed at m/z values below 67?

A4: Smaller fragments arise from the further breakdown of the pyrimidine ring. For instance, the fragment at m/z 67 can undergo further fragmentation, such as the loss of another molecule of HCN or acetylene (B1199291), to produce smaller charged species. The peak at m/z 26 is likely due to the cyanide cation (CN⁺) or acetylene (C₂H₂⁺).

Q5: My experimental mass spectrum for this compound does not perfectly match the reference data. What could be the cause?

A5: Discrepancies between experimental and reference spectra can arise from several factors:

  • Instrumental Variations: Different mass spectrometers (e.g., quadrupole, time-of-flight) may yield slightly different relative abundances for the fragments.

  • Ionization Energy: The standard EI energy is 70 eV. Using a different energy will alter the fragmentation pattern. Lower energies will result in less fragmentation, while higher energies will increase it.

  • Sample Purity: Impurities in your sample will produce their own characteristic peaks in the mass spectrum.

  • Instrument Calibration: An improperly calibrated instrument can lead to shifts in the measured m/z values.

  • Source Temperature: The temperature of the ion source can influence the degree of fragmentation.

Quantitative Fragmentation Data

The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound.

m/zProposed Fragment IonProposed Neutral LossRelative Abundance
94[C₅H₆N₂]⁺• (Molecular Ion)-Base Peak (100%)
93[C₅H₅N₂]⁺•HMajor
67[C₄H₃N]⁺•HCNMajor
41[C₃H₃]⁺ or [C₂HN]⁺C₂H₃N or C₃H₂Minor
26[CN]⁺ or [C₂H₂]⁺C₄H₆N or C₃H₄N₂Major

Experimental Protocol: GC-MS Analysis of this compound

This section provides a standard methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Working Solutions: Create a series of working standard solutions by serially diluting the stock solution to the desired concentration range for analysis.

2. Gas Chromatography (GC) Conditions:

  • Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[2]

  • Ionization Energy: 70 eV.[2]

  • Mass Range: Scan from m/z 20 to 200.[2]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Mode: Full scan for qualitative analysis.

Visualizations

The following diagrams illustrate the logical workflow for mass spectrometry analysis and the primary fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL in Methanol) working 2. Prepare Working Solution (Serial Dilution) stock->working injection 3. Inject Sample into GC-MS working->injection separation 4. GC Separation injection->separation ionization 5. EI Ionization (70 eV) separation->ionization detection 6. Mass Analysis & Detection ionization->detection spectrum 7. Generate Mass Spectrum detection->spectrum interpretation 8. Interpret Fragmentation spectrum->interpretation

Figure 1. General experimental workflow for GC-MS analysis.

fragmentation_pathway mol_ion This compound [C₅H₆N₂]⁺• m/z = 94 frag1 [C₅H₅N₂]⁺ m/z = 93 mol_ion->frag1 - H• frag2 [C₄H₃N]⁺• m/z = 67 mol_ion->frag2 - HCN frag3 [C₂H₂]⁺• m/z = 26 frag2->frag3 - C₂HN

Figure 2. Proposed EI fragmentation pathway for this compound.

References

Technical Support Center: Pyrimidine Synthesis via Biginelli-Type Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing byproduct formation during Biginelli-type reactions for pyrimidine (B1678525) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Biginelli reaction?

A1: The Biginelli reaction, a one-pot condensation of a β-ketoester, an aldehyde, and urea (B33335) (or thiourea), can be accompanied by several side reactions. The most frequently encountered byproducts include:

  • Knoevenagel Condensation Products: These arise from the reaction between the aldehyde and the β-ketoester, forming an α,β-unsaturated dicarbonyl compound that may not cyclize correctly or could polymerize.[1]

  • Hantzsch Dihydropyridine-Type Byproducts: Formation of dihydropyridines can occur, particularly when ammonia (B1221849) or ammonium (B1175870) salts are present as a nitrogen source instead of or alongside urea.[1]

  • Michael Addition Side Products: The enolate of the β-ketoester can undergo a Michael addition with the Knoevenagel condensation product, leading to open-chain adducts that fail to cyclize into the desired pyrimidine.[1]

  • Oxidized Pyrimidines: The intended dihydropyrimidine (B8664642) product can be oxidized to the corresponding aromatic pyrimidine, especially under harsh reaction conditions or during workup.[1]

  • Self-Condensation of Reactants: Aldehydes, particularly aliphatic ones, are prone to self-condensation (aldol reaction) under acidic or basic conditions.[1]

Q2: How can I minimize the formation of Knoevenagel condensation byproducts?

A2: Minimizing the Knoevenagel condensation is a critical step for achieving high yields. Effective strategies include:

  • Catalyst Selection: The choice of catalyst is crucial. While strong Brønsted acids like HCl have been traditionally used, they can sometimes promote the Knoevenagel pathway.[1][2] Modern Lewis acids such as ZnCl₂, FeCl₃, Yb(OTf)₃, or InCl₃ often provide superior yields and selectivity by favoring the formation of the N-acyliminium ion intermediate from the aldehyde and urea.[1][2]

  • Stoichiometry Adjustment: Using a slight excess of urea (typically 1.2 to 1.5 equivalents) can shift the reaction equilibrium towards the formation of the desired iminium ion, thereby outcompeting the Knoevenagel condensation.

  • Solvent-Free Conditions: Conducting the reaction neat (without a solvent), often coupled with microwave irradiation, can dramatically increase the reaction rate and improve the yield of the dihydropyrimidine.

  • Order of Addition: In some cases, pre-forming the iminium intermediate by reacting the aldehyde and urea before the addition of the β-ketoester can be advantageous.[2]

Q3: My reaction has a low yield of the desired dihydropyrimidinone (DHPM). What are the likely causes and how can I improve it?

A3: Low yields are a common challenge in the Biginelli reaction and can often be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. It is advisable to screen different catalysts, both Brønsted and Lewis acids, and optimize their concentration for your specific substrates. In the absence of a suitable catalyst, product formation is often difficult, resulting in poor yields.

  • Inappropriate Reaction Conditions: Temperature and reaction time are key parameters. While refluxing in ethanol (B145695) is a common practice, some reactions may benefit from milder conditions, whereas others might require higher temperatures under solvent-free conditions. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and prevent product degradation.

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents are generally preferred. Experimenting with solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to better outcomes.

  • Purity of Reagents: The use of high-purity aldehyde, β-ketoester, and urea/thiourea (B124793) is essential. Impurities in the starting materials can lead to undesired side reactions and lower the yield of the target product.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during Biginelli-type reactions.

Problem Potential Cause Suggested Solution Expected Outcome
Low Yield / Incomplete Reaction Insufficient activation of reactants.Increase reaction time or temperature. Optimize catalyst loading.Increased conversion of starting materials to the desired product.
Steric hindrance from bulky substituents.Prolong the reaction time or consider a less sterically hindered substrate if possible.Improved yield for sterically challenging substrates.
Dominant Knoevenagel Byproduct Inappropriate catalyst choice (e.g., strong Brønsted acid).Switch to a Lewis acid catalyst (e.g., ZnCl₂, FeCl₃, Yb(OTf)₃).[2] Consider using a milder catalyst or optimizing the catalyst loading.Reduced formation of the α,β-unsaturated byproduct and an increased yield of the dihydropyrimidine.[2]
Formation of Hantzsch-type Byproducts Presence of ammonia or ammonium salts.Ensure the purity of the urea. Avoid using ammonium-based catalysts if feasible. If ammonia is necessary, carefully control the stoichiometry.Minimized formation of dihydropyridine (B1217469) impurities.[1]
Formation of Oxidized Pyrimidine Impurity Harsh reaction or workup conditions.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Employ a milder workup procedure, avoiding strong oxidizing agents.Preservation of the dihydropyrimidine ring and a purer final product.[1]
Unreacted Starting Materials in Final Product Suboptimal stoichiometry or incomplete reaction.Optimize the stoichiometry of the reactants. Monitor the reaction progress by TLC or LC-MS to ensure completion. Purify the crude product via recrystallization or column chromatography.A purer final product with no starting material contamination.[2]
Precipitate Forms During Reaction (Not the Product) Polymerization of the aldehyde.Use a milder catalyst or add the aldehyde slowly to the reaction mixture.Reduced polymerization and improved yield of the desired product.

Data Presentation: Impact of Catalysts and Solvents

The selection of an appropriate catalyst and solvent system is paramount for a successful Biginelli reaction. The following tables summarize representative data on their effects on product yield.

Table 1: Comparison of Various Catalysts on Product Yield

CatalystLoading (mol%)SolventTemperature (°C)Time (h)Yield (%)
HClCatalyticEthanolReflux1820-60
FeCl₃·6H₂O10Acetonitrile9010~95
ZnCl₂1EthanolReflux5~90
Yb(OTf)₃10DichloromethaneRoom Temp24~85
InCl₃15DichloromethaneRoom Temp18~92
BF₃·OEt₂/CuClCatalyticTHF/AcOHRoom Temp12~96

Note: Yields are representative and can vary based on the specific substrates used.

Table 2: Effect of Different Solvents on Product Yield

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolHClReflux18Moderate
AcetonitrileFeCl₃·6H₂O9010High
DichloromethaneYb(OTf)₃Room Temp24High
Tetrahydrofuran (THF)BF₃·OEt₂/CuClRoom Temp12High
Solvent-freeVarious80-1000.5-2Often Excellent
WaterHCl900.5High

Note: The choice of solvent can significantly influence reaction kinetics and selectivity.[3]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Biginelli Reaction using Ferric Chloride

This protocol is optimized to minimize side reactions and maximize the yield of the desired dihydropyrimidinone.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) (0.1 mmol, 10 mol%)

  • Acetonitrile (CH₃CN) (5 mL)

Procedure:

  • To a solution of the aldehyde and β-ketoester in acetonitrile, add urea (or thiourea) and ferric chloride hexahydrate.

  • Reflux the reaction mixture at 90°C with stirring for the required time (typically 10 hours). For microwave-assisted synthesis, irradiate the mixture at a suitable power and temperature to expedite the reaction.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting solid precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

Protocol 2: Optimized Biginelli Reaction using Zinc Chloride

This protocol is designed for high yield and purity of the dihydropyrimidinone product.

Materials:

  • Aromatic aldehyde (10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea (15 mmol)

  • Anhydrous Zinc Chloride (ZnCl₂) (1 mmol)

  • Ethanol (20 mL)

Procedure:

  • Combine the aromatic aldehyde, β-ketoester, urea, and anhydrous zinc chloride in a round-bottom flask equipped with a reflux condenser.

  • Add ethanol and stir the mixture at reflux temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into crushed ice.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Visualizations

Reaction Mechanism and Side Reactions

Biginelli_Mechanism Reactants Aldehyde + Urea + β-Ketoester Iminium N-Acyliminium Ion Reactants->Iminium Catalyst Knoevenagel Knoevenagel Adduct (Byproduct) Reactants->Knoevenagel Side Reaction Ureide Open-Chain Ureide Iminium->Ureide + β-Ketoester Michael Michael Adduct (Byproduct) Knoevenagel->Michael + β-Ketoester (Michael Addition) DHPM Dihydropyrimidinone (Product) Ureide->DHPM Cyclization & Dehydration Oxidized Oxidized Pyrimidine (Byproduct) DHPM->Oxidized Oxidation

Caption: Biginelli reaction pathway and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Identify Identify Byproduct (NMR, MS) Start->Identify IsByproduct Byproduct Identified? Identify->IsByproduct Knoevenagel Knoevenagel Adduct IsByproduct->Knoevenagel Yes Hantzsch Hantzsch-type Adduct IsByproduct->Hantzsch Yes Oxidized Oxidized Product IsByproduct->Oxidized Yes NoByproduct Incomplete Reaction or Starting Material Contamination IsByproduct->NoByproduct No SolveKnoevenagel Change Catalyst (Lewis Acid) Increase Urea Stoichiometry Solvent-Free Conditions Knoevenagel->SolveKnoevenagel SolveHantzsch Purify Urea Avoid NH4+ Catalysts Hantzsch->SolveHantzsch SolveOxidized Inert Atmosphere Milder Workup Oxidized->SolveOxidized End Pure Product, Improved Yield SolveKnoevenagel->End SolveHantzsch->End SolveOxidized->End SolveIncomplete Increase Temperature/Time Optimize Catalyst Loading Purify Product NoByproduct->SolveIncomplete SolveIncomplete->End

Caption: A logical workflow for troubleshooting Biginelli reactions.

References

Technical Support Center: Optimization of Catalyst Loading for 2-Methylpyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalyst loading in 2-Methylpyrimidine cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?

A1: For heteroaromatic substrates like this compound, which can coordinate to the metal center and inhibit catalysis, a higher initial catalyst loading compared to simple aryl halides is often necessary. A typical starting point for optimization is 1-2 mol% of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).[1] If you observe low reactivity, the loading can be incrementally increased to 5 mol% or even higher in particularly challenging cases.[1] However, be aware that excessively high catalyst loadings can lead to an increase in side product formation and should be carefully evaluated.

Q2: Why are cross-coupling reactions with this compound challenging?

A2: The primary challenge arises from the Lewis basic nitrogen atoms in the pyrimidine (B1678525) ring. These nitrogens can coordinate with the palladium catalyst, leading to the formation of stable, inactive complexes. This phenomenon, often referred to as catalyst poisoning, can halt the catalytic cycle and result in low product yields. The 2-position of the pyrimidine ring is particularly susceptible to this issue.

Q3: What are the common side reactions to look out for?

A3: Common side reactions in the Suzuki-Miyaura cross-coupling of this compound include:

  • Homocoupling: The coupling of two boronic acid molecules. This can be minimized by ensuring a thoroughly degassed reaction mixture to remove oxygen.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom from the solvent or trace water. Using anhydrous conditions and a suitable base can mitigate this.

  • Dehalogenation: The replacement of the halide on the coupling partner with a hydrogen atom. Optimizing the ligand and base, and sometimes lowering the reaction temperature, can reduce dehalogenation.

Q4: How does the choice of ligand affect the optimization of catalyst loading?

A4: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For electron-rich heteroaromatics like this compound, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands) are often recommended. These ligands can promote the desired reductive elimination step and sterically hinder the coordination of the pyrimidine nitrogen to the palladium center, thus preventing catalyst deactivation and allowing for potentially lower catalyst loadings.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Catalyst Deactivation: The nitrogen atoms of the this compound are coordinating to the palladium center, inhibiting its catalytic activity.- Increase catalyst loading in increments (e.g., from 1 mol% to 3 mol%, then 5 mol%).- Switch to a more sterically hindered and electron-rich phosphine ligand (e.g., Buchwald-type ligands).- Consider using a pre-formed palladium catalyst to ensure the active catalytic species is present from the start.
Reaction Stalls After Initial Conversion Catalyst Degradation: The catalyst may not be stable under the reaction conditions for extended periods, especially at higher temperatures.- Instead of a single high loading, try adding the catalyst in portions over the course of the reaction.- Lower the reaction temperature and extend the reaction time.
Formation of Side Products (e.g., Homocoupling) Incorrect Catalyst to Ligand Ratio: An improper ratio can lead to undesired side reactions.- Screen different catalyst-to-ligand ratios (e.g., 1:1, 1:1.5, 1:2) to find the optimal balance for your specific reaction.
Inconsistent Results Between Batches Variability in Reagent Purity: Trace impurities in starting materials, solvents, or base can poison the catalyst.Atmospheric Contamination: Oxygen can deactivate palladium catalysts.- Ensure all reagents are of high purity and solvents are anhydrous and degassed.- Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.

Data Presentation

Table 1: Effect of Catalyst Loading on the Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-methylpyrimidine with Phenylboronic Acid

Entry Catalyst Catalyst Loading (mol%) Ligand Base Solvent Temperature (°C) Time (h) Yield (%)
1Pd(OAc)₂1SPhosK₃PO₄Toluene/H₂O1001245
2Pd(OAc)₂2SPhosK₃PO₄Toluene/H₂O1001278
3Pd(OAc)₂3SPhosK₃PO₄Toluene/H₂O1001285
4Pd(OAc)₂5SPhosK₃PO₄Toluene/H₂O1001286
5Pd₂(dba)₃1XPhosCs₂CO₃1,4-Dioxane1101065
6Pd₂(dba)₃2XPhosCs₂CO₃1,4-Dioxane1101092

This table presents representative data to illustrate the effect of catalyst loading.

Experimental Protocols

General Procedure for the Optimization of Catalyst Loading in the Suzuki-Miyaura Cross-Coupling of a Halogenated this compound:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the halogenated this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the desired molar percentage.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Catalyst Loading Optimization reagents 1. Add this compound derivative, Boronic Acid, and Base to Schlenk Tube inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert catalyst 3. Add Pd Precursor and Ligand (Varying mol%) inert->catalyst solvent 4. Add Degassed Anhydrous Solvent catalyst->solvent reaction 5. Heat and Stir Reaction Mixture solvent->reaction monitoring 6. Monitor Progress (TLC/LC-MS) reaction->monitoring workup 7. Quench, Extract, and Dry monitoring->workup purification 8. Purify by Column Chromatography workup->purification analysis 9. Analyze Yield and Purity purification->analysis

Caption: A general experimental workflow for optimizing catalyst loading.

troubleshooting_workflow Troubleshooting Low Yield in this compound Cross-Coupling start Low Yield Observed check_catalyst Is Catalyst Loading Optimized? start->check_catalyst increase_loading Increase Catalyst Loading (e.g., 1% -> 3% -> 5%) check_catalyst->increase_loading No check_ligand Is the Ligand Appropriate? check_catalyst->check_ligand Yes increase_loading->check_ligand change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., Buchwald-type) check_ligand->change_ligand No check_conditions Are Reaction Conditions Optimal? check_ligand->check_conditions Yes change_ligand->check_conditions optimize_conditions Screen Base, Solvent, and Temperature check_conditions->optimize_conditions No check_reagents Are Reagents Pure and Dry? check_conditions->check_reagents Yes optimize_conditions->check_reagents purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale 2-Methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing reaction exotherms during the large-scale synthesis of 2-Methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the common synthesis routes for this compound?

A1: The primary exothermic events in this compound synthesis typically occur during the condensation and cyclization steps. For instance, in the synthesis involving the reaction of an amidine with a β-dicarbonyl compound, the formation of the pyrimidine (B1678525) ring is often accompanied by a significant release of heat. It is crucial to identify and control these steps to prevent thermal runaway.

Q2: What are the signs of a potential thermal runaway reaction?

A2: Key indicators of a thermal runaway include a rapid and accelerating increase in reaction temperature that is unresponsive to standard cooling measures, a sudden rise in pressure within the reactor, unexpected gas evolution, and visible changes in the reaction mixture such as darkening or boiling.[1] Continuous monitoring of temperature and pressure is essential for early detection.

Q3: How can I mitigate the risk of an exothermic event during scale-up?

A3: To mitigate risks during scale-up, a thorough thermal hazard assessment is necessary. This includes:

  • Reaction Calorimetry: To determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).

  • Controlled Addition: Slow, controlled addition of the limiting reagent (semi-batch process) allows for the rate of heat generation to be managed.[1]

  • Efficient Cooling: Ensuring the reactor's cooling system is capable of removing the heat generated at the desired production rate.[1]

  • Proper Agitation: Maintaining good agitation is crucial to ensure even temperature distribution and prevent the formation of localized hot spots.[1]

Q4: What immediate actions should be taken if a temperature excursion occurs?

A4: In the event of a temperature excursion, the following steps should be taken immediately:

  • Stop Reagent Addition: Immediately cease the addition of any reagents to the reactor.[1]

  • Maximize Cooling: Ensure the cooling system is operating at its maximum capacity.[1]

  • Increase Agitation: If safe to do so, increase the agitation speed to improve heat transfer to the cooling surfaces.[1]

  • Emergency Quenching: If the temperature continues to rise, initiate the emergency quenching protocol by adding a pre-determined quenching agent to stop the reaction. Be aware that the quenching process itself can be exothermic.[1]

  • Evacuation: If the situation cannot be brought under control, evacuate the area immediately and activate emergency protocols.[1]

Troubleshooting Guide: Managing Unexpected Exotherms

Symptom Possible Cause Immediate Action
Rapid, unexpected temperature increase beyond the set point. Loss of cooling, addition rate too high, incorrect reagent concentration.1. Stop all reagent addition immediately. 2. Maximize cooling. 3. If the temperature continues to rise, proceed to the "Emergency Quenching" protocol.[1]
Localized boiling or fuming from the reaction mixture. Hot spot formation due to poor mixing.1. Stop all reagent addition. 2. Increase agitation rate if safe to do so. 3. Maximize cooling.[1]
Sudden increase in reactor pressure. Gas evolution from the reaction or boiling of the solvent.1. Follow all steps for a rapid temperature increase. 2. Vent the reactor to a safe location (e.g., a scrubber) if the pressure approaches the vessel's limit and you are trained to do so.[1]
Visible decomposition (e.g., charring, rapid color change). The reaction has reached a temperature where a secondary, more energetic decomposition has begun.IMMEDIATE EVACUATION. Activate emergency alarms and evacuate the area. Do not attempt to control the reaction.[1]

Quantitative Data on Reaction Exotherms

Due to the limited availability of specific public data on the heat of reaction for this compound synthesis, the following table provides illustrative data from analogous exothermic reactions in organic synthesis to highlight the importance of thermal management.

Table 1: Illustrative Thermal Hazard Data for Similar Exothermic Reactions

Reaction Type Example Reactants Solvent Approximate Heat of Reaction (kJ/mol) Key Considerations
Condensation / Cyclization Aldehyde, β-ketoester, Urea (Biginelli Reaction)Ethanol-80 to -120Highly exothermic; requires controlled addition and efficient cooling.
Nitration Aromatic Compound, Nitrating AgentSulfuric Acid-100 to -150Very rapid and highly exothermic; risk of thermal runaway is high.
Grignard Reaction Alkyl/Aryl Halide, Magnesium, Carbonyl CompoundDiethyl Ether / THF-200 to -300Highly exothermic and moisture-sensitive; requires strict temperature control.

Disclaimer: The data in this table are for illustrative purposes only and may not be representative of the actual values for this compound synthesis. A thorough calorimetric study is essential for each specific process.

Experimental Protocols

Key Experiment: Synthesis of 4,6-dihydroxy-2-methylpyrimidine (B75791) (A common precursor)

This protocol is adapted from a known procedure and highlights critical temperature control steps.

Materials:

Procedure:

  • Initial Cooling: In a suitable reactor equipped with stirring and temperature monitoring, add methanol and cool the vessel to 0-5 °C using an ice bath.

  • Base Addition: While maintaining the temperature below 10 °C, slowly add sodium methoxide to the methanol with vigorous stirring.

  • Reagent Addition: Once the sodium methoxide is fully dissolved, add dimethyl malonate followed by the portion-wise addition of acetamidine hydrochloride. Maintain the temperature at 0-5 °C throughout the addition.

  • Controlled Warming and Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to 18-25 °C. Stir at this temperature for 3-5 hours, monitoring the internal temperature closely. An exotherm may be observed during this phase.

  • Quenching and Work-up: After the reaction is complete, cool the mixture back to 0-5 °C. The subsequent work-up, including distillation of methanol and pH adjustment, should be performed with careful temperature control.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Acetamidine Acetamidine Condensation Condensation Acetamidine->Condensation Beta-dicarbonyl compound Beta-dicarbonyl compound Beta-dicarbonyl compound->Condensation Cyclization Cyclization Condensation->Cyclization Exothermic Step This compound This compound Cyclization->this compound Exothermic Step

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Start Monitor Temperature Monitor Temperature Start->Monitor Temperature Temperature Stable? Temperature Stable? Monitor Temperature->Temperature Stable? Continue Process Continue Process Temperature Stable?->Continue Process Yes Stop Reagent Addition Stop Reagent Addition Temperature Stable?->Stop Reagent Addition No Maximize Cooling Maximize Cooling Stop Reagent Addition->Maximize Cooling Increase Agitation Increase Agitation Maximize Cooling->Increase Agitation Temperature Controlled? Temperature Controlled? Increase Agitation->Temperature Controlled? Temperature Controlled?->Continue Process Yes Emergency Quench Emergency Quench Temperature Controlled?->Emergency Quench No Evacuate Evacuate Emergency Quench->Evacuate

Caption: Troubleshooting workflow for thermal runaway.

Logical_Relationships cluster_Parameters Reaction Parameters cluster_ControlMeasures Control Measures cluster_Outcome Process Outcome Parameters Parameters ControlMeasures ControlMeasures Parameters->ControlMeasures influences Outcome Outcome ControlMeasures->Outcome determines Reagent Concentration Reagent Concentration Addition Rate Addition Rate Reaction Temperature Reaction Temperature Cooling Capacity Cooling Capacity Agitation Speed Agitation Speed Quenching System Quenching System Safe Operation Safe Operation Thermal Runaway Thermal Runaway

Caption: Relationship between parameters and exotherm control.

References

Technical Support Center: Analytical Method Development for 2-Methylpyrimidine Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the analytical method development for the purity assessment of 2-Methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for assessing the purity of this compound?

A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for assessing the purity of this compound. The choice depends on the specific requirements of the analysis. GC is often preferred for its ability to analyze volatile impurities, while HPLC is excellent for non-volatile and thermally labile compounds.[1]

Q2: What are the potential impurities in this compound?

A2: Potential impurities can originate from the synthesis process or degradation. Common impurities from synthesis may include unreacted starting materials like 4,6-dichloro-2-methyl-pyrimidine, and by-products from solvents such as methanol.[2] Degradation products can form under stress conditions like acid or base hydrolysis, oxidation, and exposure to heat or light.[3][4][5][6][7]

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is developed by subjecting a sample of this compound to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light).[3][4][5][6][7][8] The analytical method must be able to separate the intact this compound from all the degradation products formed, thus demonstrating specificity.[9]

Q4: What are the key parameters to consider during the validation of an analytical method for this compound purity?

A4: According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of potential impurities and degradation products.[1]

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

Experimental Protocols

Gas Chromatography (GC-FID) Method for Purity Assessment

This protocol describes a representative Gas Chromatography method with Flame Ionization Detection (FID) for the purity assessment of this compound.

1. Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent Intuvo 9000 GC or equivalent
Detector Flame Ionization Detector (FID)
Column HP-5, 30 m x 0.32 mm, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Detector Temperature 300 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C (hold for 5 min)

2. Reagents and Sample Preparation:

  • Diluent: Dichloromethane (HPLC Grade)

  • Standard Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Chromatographic Procedure:

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and response of this compound.

  • Inject the sample solution.

  • Calculate the purity of the sample by area normalization.

4. Data Presentation:

CompoundRetention Time (min) (Representative)Limit of Detection (LOD) (µg/mL) (Representative)Limit of Quantitation (LOQ) (µg/mL) (Representative)
This compound5.80.10.3
Impurity 14.20.050.15
Impurity 27.10.080.24
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment

This protocol outlines a representative Reversed-Phase HPLC method with UV detection for the purity assessment of this compound.[2]

1. Instrumentation and Conditions:

ParameterValue
HPLC System Waters Alliance HPLC system or equivalent
Detector UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

2. Reagents and Sample Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v)

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Chromatographic Procedure:

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and response of this compound.

  • Inject the sample solution.

  • Calculate the purity of the sample by area normalization.

4. Data Presentation:

CompoundRetention Time (min) (Representative)Limit of Detection (LOD) (µg/mL) (Representative)Limit of Quantitation (LOQ) (µg/mL) (Representative)
This compound8.50.050.15
Impurity 16.20.020.06
Impurity 29.80.030.09

Troubleshooting Guides

GC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No peaks or very small peaks - No sample injected- Syringe issue- Inlet leak- Detector not lit (FID)- Verify sample injection.- Check the syringe for blockage or damage.- Perform a leak check on the inlet.- Ensure the FID flame is lit.
Ghost peaks - Contamination in the inlet or column- Septum bleed- Clean the inlet liner and replace the septum.- Bake out the column at a high temperature (within column limits).
Peak tailing - Active sites in the inlet liner or column- Column contamination- Use a deactivated inlet liner.- Trim the first few centimeters of the column.- Condition the column.
Split peaks - Improper column installation- Sample solvent incompatibility- Reinstall the column, ensuring a clean, square cut.- Dissolve the sample in a more volatile and compatible solvent.
Shifting retention times - Fluctuations in oven temperature or carrier gas flow rate- Check the oven temperature stability.- Verify the carrier gas flow rate with a flowmeter.
HPLC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No peaks or very small peaks - No sample injected- Air bubbles in the pump or detector- Leak in the system- Verify sample injection.- Purge the pump and detector to remove air bubbles.- Check for leaks at all fittings.[4]
Baseline noise or drift - Contaminated mobile phase- Detector lamp aging- Air bubbles in the system- Prepare fresh mobile phase and degas thoroughly.- Replace the detector lamp if near the end of its lifespan.- Purge the system.[1]
Peak fronting - Sample overload- Sample solvent stronger than the mobile phase- Dilute the sample.- Dissolve the sample in the initial mobile phase.
Peak tailing - Secondary interactions with the stationary phase- Column contamination- Add a competing base (e.g., triethylamine) to the mobile phase for basic analytes.- Wash the column with a strong solvent.
High backpressure - Blockage in the column or tubing- Precipitated buffer in the system- Replace the in-line filter and column frit.- Flush the system with water to dissolve any precipitated salts.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dissolve in Dichloromethane Sample->Dilution Standard Reference Standard Standard->Dilution Injection Inject 1 µL into GC Dilution->Injection Sample/Standard Solution Separation Separation on HP-5 Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Workflow for GC Purity Assessment of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dissolve in Mobile Phase Sample->Dilution Standard Reference Standard Standard->Dilution Injection Inject 10 µL into HPLC Dilution->Injection Sample/Standard Solution Separation Gradient Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Workflow for HPLC Purity Assessment of this compound.

Troubleshooting_Logic Problem Chromatographic Problem Identified CheckSystem Check System Parameters (Flow, Temp, Pressure) Problem->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckConsumables Check Consumables (Column, Liner, Septum, Mobile Phase) ConsumablesOK Consumables OK? CheckConsumables->ConsumablesOK CheckSample Check Sample Preparation (Concentration, Solvent) SampleOK Sample Prep OK? CheckSample->SampleOK SystemOK->CheckConsumables Yes FixSystem Adjust/Fix System Parameters SystemOK->FixSystem No ConsumablesOK->CheckSample Yes ReplaceConsumables Replace/Clean Consumables ConsumablesOK->ReplaceConsumables No RemakeSample Prepare Fresh Sample SampleOK->RemakeSample No Resolved Problem Resolved SampleOK->Resolved Yes FixSystem->Resolved ReplaceConsumables->Resolved RemakeSample->Resolved

Caption: Logical Flow for Troubleshooting Chromatographic Issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methylpyrimidine and 4-Methylpyrimidine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of the chemical reactivity of 2-methylpyrimidine and 4-methylpyrimidine (B18481), two isomeric heterocyclic compounds of significant interest in medicinal chemistry and drug development. Understanding the nuanced differences in their reactivity is crucial for the strategic design and synthesis of novel therapeutic agents. This document synthesizes available data and theoretical principles to offer a comparative analysis of their behavior in key chemical transformations.

Overview of Pyrimidine (B1678525) Reactivity

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature dictates its general reactivity:

  • Electrophilic Aromatic Substitution (EAS): Generally disfavored due to the electron-deficient ring, which is deactivated towards attack by electrophiles. Such reactions typically require harsh conditions and the presence of strong electron-donating groups on the ring.

  • Nucleophilic Aromatic Substitution (SNAr): Favored, particularly at the 2-, 4-, and 6-positions, which are electronically activated for nucleophilic attack. The presence of a good leaving group at these positions facilitates the reaction.

The introduction of a methyl group, an electron-donating substituent, modulates the reactivity of the pyrimidine ring. Its effect, however, is highly dependent on its position.

Data Presentation: Physicochemical Properties

A key indicator of the electron density on the nitrogen atoms, and thus the overall reactivity of the pyrimidine ring towards electrophiles, is the basicity, as quantified by the pKa of the conjugate acid.

CompoundpKa of Conjugate AcidReference
4-Methylpyrimidine2.02 (Predicted)[1]
2-Methylpyridine (B31789)5.94 (Experimental)[2]
Pyridine (B92270)~5.25 (Experimental)[2]

Comparative Reactivity Analysis

Reactivity towards Electrophiles

The methyl group, being electron-donating, increases the electron density of the pyrimidine ring, thereby making it more susceptible to electrophilic attack compared to the unsubstituted pyrimidine. The position of the methyl group influences which ring atoms are most activated.

  • This compound: The methyl group at the 2-position is expected to increase the electron density primarily at the adjacent nitrogen (N1) and the C4/C6 positions through inductive effects. This would suggest that this compound is more basic and potentially more reactive towards electrophiles than an unsubstituted pyrimidine. The pKa of the conjugate acid of 2-methylpyridine (5.94) being higher than that of pyridine (~5.25) supports the notion that a 2-methyl group increases the basicity of the adjacent nitrogen.[2]

  • 4-Methylpyrimidine: The methyl group at the 4-position will similarly increase the electron density of the ring through induction. The predicted pKa of 2.02 for the conjugate acid of 4-methylpyrimidine suggests it is a weak base.[1]

Comparison: Based on the available pKa data and general electronic principles, this compound is anticipated to be more reactive towards electrophiles than 4-methylpyrimidine. The stronger activating effect of the methyl group at the 2-position leads to a greater increase in the nucleophilicity of the ring system.

Reactivity towards Nucleophiles

Nucleophilic aromatic substitution on the pyrimidine ring is generally facile at the 2, 4, and 6 positions, assuming the presence of a suitable leaving group. The electron-donating methyl group can influence the rate of these reactions.

  • This compound: A methyl group at the 2-position will slightly deactivate the ring towards nucleophilic attack due to its electron-donating nature. If a leaving group is present at the 4- or 6-position, the reaction will still proceed, but likely at a slower rate compared to an unsubstituted halopyrimidine.

  • 4-Methylpyrimidine: Similarly, a methyl group at the 4-position will have a deactivating effect on nucleophilic substitution at the 2- and 6-positions.

Comparison: The deactivating effect of the methyl group on nucleophilic aromatic substitution is expected to be comparable for both isomers, with minor differences depending on the specific position of the leaving group and the attacking nucleophile. In both cases, the inherent activation of the pyrimidine ring towards SNAr is the dominant factor.

Visualization of Reactivity Principles

The following diagram illustrates the influence of the methyl group's position on the reactivity of the pyrimidine ring.

G Reactivity Comparison: this compound vs. 4-Methylpyrimidine cluster_0 This compound cluster_1 4-Methylpyrimidine 2-Me 2-Methyl Group (Electron-Donating) 2-EAS Enhanced Reactivity towards Electrophiles 2-Me->2-EAS Activates Ring 2-SNAr Slightly Reduced Reactivity towards Nucleophiles 2-Me->2-SNAr Deactivates Ring Conclusion This compound is generally more reactive towards electrophiles. 2-EAS->Conclusion 4-Me 4-Methyl Group (Electron-Donating) 4-EAS Moderately Enhanced Reactivity towards Electrophiles 4-Me->4-EAS Activates Ring 4-SNAr Slightly Reduced Reactivity towards Nucleophiles 4-Me->4-SNAr Deactivates Ring 4-EAS->Conclusion

Figure 1. Influence of methyl group position on reactivity.

Experimental Protocols

The following are generalized protocols for key reactions involving methylpyrimidines. Researchers should optimize conditions for their specific substrates and reagents.

General Protocol for Electrophilic Nitration of a Methylpyrimidine

This protocol describes a typical procedure for the nitration of an activated aromatic ring.[3][4]

Materials:

  • Methylpyrimidine (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, cool concentrated sulfuric acid in an ice bath.

  • Slowly add the methylpyrimidine to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.

  • In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the methylpyrimidine in sulfuric acid, ensuring the temperature does not exceed 10-15 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium (B1175870) hydroxide) until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

G start Start dissolve Dissolve Methylpyrimidine in cold conc. H₂SO₄ start->dissolve prepare_nitrating_mix Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) dissolve->prepare_nitrating_mix add_nitrating_mix Add Nitrating Mixture dropwise to substrate solution prepare_nitrating_mix->add_nitrating_mix react Stir at Room Temperature (Monitor by TLC/LC-MS) add_nitrating_mix->react quench Pour onto Ice react->quench neutralize Neutralize with Base quench->neutralize filter Filter and Wash Precipitate neutralize->filter purify Purify Product filter->purify end End purify->end

Figure 2. Workflow for Electrophilic Nitration.
General Protocol for Nucleophilic Aromatic Substitution on a Halo-Methylpyrimidine

This protocol outlines a general procedure for the reaction of a halo-methylpyrimidine with a nucleophile.[5][6][7]

Materials:

  • Halo-methylpyrimidine (e.g., 2-chloro-4-methylpyrimidine (B15830) or 4-chloro-2-methylpyrimidine) (1.0 eq)

  • Nucleophile (e.g., amine, alkoxide, thiol) (1.1 - 2.0 eq)

  • Base (if required, e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, DMSO, acetonitrile, ethanol)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • To a solution of the halo-methylpyrimidine in a suitable solvent, add the nucleophile and a base (if necessary) under an inert atmosphere.

  • Heat the reaction mixture to a temperature appropriate for the specific reaction (ranging from room temperature to reflux), and stir for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

G start Start combine Combine Halo-methylpyrimidine, Nucleophile, Base, and Solvent start->combine heat Heat Reaction Mixture (Monitor by TLC/LC-MS) combine->heat workup Aqueous Work-up heat->workup extract Extract with Organic Solvent workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify end End purify->end

Figure 3. Workflow for Nucleophilic Aromatic Substitution.

Conclusion

The reactivity of this compound and 4-methylpyrimidine is a nuanced interplay of the inherent electronic properties of the pyrimidine ring and the positioning of the electron-donating methyl group. While both isomers are generally more susceptible to electrophilic attack than unsubstituted pyrimidine, the available data suggests that This compound is the more reactive of the two in this regard . Conversely, both isomers are expected to exhibit slightly attenuated reactivity towards nucleophilic aromatic substitution compared to their non-methylated counterparts. This comparative guide provides a foundational understanding to aid researchers in the strategic selection and utilization of these important building blocks in synthetic chemistry. Further experimental studies are warranted to provide more quantitative comparisons of their reactivity.

References

A Comparative Analysis of Synthetic Routes to 2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 2-methylpyrimidine, a key structural motif in numerous biologically active compounds, is a critical aspect of pharmaceutical research and development. This guide provides a comparative analysis of prominent synthetic methodologies, offering experimental data and detailed protocols to inform the selection of the most suitable route for various research and manufacturing needs.

Method 1: Multi-Step Pinner-Type Synthesis

This robust and high-yielding three-step approach commences with the synthesis of 4,6-dihydroxy-2-methylpyrimidine (B75791) from common starting materials, followed by chlorination and subsequent catalytic hydrogenation.

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

The initial step involves the condensation of acetamidine (B91507) hydrochloride and diethyl malonate in the presence of a base. This reaction proceeds with high efficiency, providing a solid foundation for the subsequent steps. A convenient synthesis of 4,6-dihydroxy-2-methylpyrimidine can be achieved by the cyclization reaction of acetamidine hydrochloride and diethyl malonate in the presence of sodium methoxide (B1231860), affording a yield of 91.2%.[1]

Step 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine (B42779)

The dihydroxy intermediate is then converted to the corresponding dichloro derivative. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride or thionyl chloride. A general procedure for this synthesis involves reacting 4,6-dihydroxy-2-methylpyrimidine with thionyl chloride in acetonitrile (B52724) at 80°C for 3 hours, which after workup and purification, yields 4,6-dichloro-2-methylpyrimidine as a white solid with a 94% yield.[2] Another method utilizing triphosgene (B27547) in dichloroethane also reports high yields of 90-92%.

Step 3: Catalytic Hydrogenation to this compound

The final step involves the reductive dehalogenation of 4,6-dichloro-2-methylpyrimidine to the target molecule. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for the dehalogenation of (hetero)aryl halides. This method offers mild reaction conditions and high functional group tolerance. While a specific yield for the reduction of 4,6-dichloro-2-methylpyrimidine is not explicitly documented in the provided literature, similar catalytic hydrogenations of chloropyrimidines proceed with high efficiency.

Method 2: Direct Condensation (Hypothetical)

A more direct, one-pot approach would involve the condensation of a 1,3-dicarbonyl equivalent, such as malondialdehyde or its acetal, with acetamidine. While conceptually simpler, this method may present challenges in terms of yield and purification.

Performance Comparison

The following table summarizes the quantitative data for the multi-step Pinner-type synthesis, providing a clear comparison of its efficiency.

StepMethodKey ReagentsCatalyst/ReagentSolventTimeTemperatureYield (%)
1Pinner-Type CondensationAcetamidine hydrochloride, Diethyl malonateSodium methoxideMethanol (B129727)3-5 h18-25 °C86-91.2[1]
2Chlorination4,6-Dihydroxy-2-methylpyrimidine, Thionyl chloride-Acetonitrile3 h80 °C94[2]
3Catalytic Hydrogenation4,6-Dichloro-2-methylpyrimidine, Hydrogen SourcePd/C---High (inferred)

Experimental Protocols

Method 1: Multi-Step Pinner-Type Synthesis

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

  • To a stirred solution of methanol, add sodium methoxide under an ice bath.

  • After complete dissolution, add dimethyl malonate and acetamidine hydrochloride.

  • Remove the ice bath and allow the reaction to proceed at 18-25°C for 3-5 hours.

  • After completion, remove methanol by distillation under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 1-2 with hydrochloric acid.

  • Stir the mixture at 0°C for 3-5 hours to facilitate crystallization.

  • Collect the white solid by suction filtration, wash with cold water and cold methanol, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine [2]

  • To a solution of acetonitrile, add 4,6-dihydroxy-2-methylpyrimidine (1.0 eq).

  • Add thionyl chloride (4.0 eq) to the mixture.

  • Stir the reaction mixture at 80°C for 3 hours, monitoring completion by TLC.

  • After completion, remove excess thionyl chloride by distillation under reduced pressure.

  • Slowly pour the residue into ice water.

  • Filter the precipitated solid and purify by column chromatography to yield 4,6-dichloro-2-methylpyrimidine.

Step 3: Catalytic Hydrogenation to this compound (General Procedure)

  • Dissolve 4,6-dichloro-2-methylpyrimidine in a suitable solvent (e.g., ethanol, THF).

  • Add a catalytic amount of 10% Pd/C.

  • Introduce a hydrogen source, such as hydrogen gas (at a specified pressure) or a transfer hydrogenation reagent (e.g., triethylsilane, ammonium (B1175870) formate).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, filter the catalyst through a pad of celite.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation or chromatography.

Visualizing the Synthetic Pathways

Pinner_Type_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Reduction Acetamidine HCl Acetamidine HCl Condensation Condensation (Sodium Methoxide) Acetamidine HCl->Condensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Condensation Dihydroxy 4,6-Dihydroxy- This compound Condensation->Dihydroxy Chlorination Chlorination (Thionyl Chloride) Dihydroxy->Chlorination Dichloro 4,6-Dichloro- This compound Chlorination->Dichloro Reduction Catalytic Hydrogenation (Pd/C, H2) Dichloro->Reduction Product This compound Reduction->Product

Caption: Workflow for the multi-step Pinner-type synthesis of this compound.

Direct_Condensation Acetamidine Acetamidine Condensation Direct Condensation Acetamidine->Condensation Malondialdehyde Malondialdehyde (or equivalent) Malondialdehyde->Condensation Product This compound Condensation->Product

Caption: Logical relationship for the direct condensation synthesis of this compound.

References

A Comparative Analysis of the Biological Activities of 2-Methylpyrimidine and Pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2-Methylpyrimidine and its parent compound, pyrimidine (B1678525). While both molecules are foundational scaffolds in medicinal chemistry, the addition of a methyl group at the 2-position can significantly influence their biological profiles. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to offer a clear comparative perspective.

At a Glance: Comparative Biological Activity

Direct comparative studies quantifying the biological activities of this compound and pyrimidine are limited in publicly available literature. Much of the research focuses on more complex derivatives. However, based on the general understanding of pyrimidine pharmacology and data from related compounds, we can infer certain trends. The methyl group in this compound can influence its lipophilicity, metabolic stability, and interaction with biological targets, potentially leading to altered efficacy and potency compared to the unsubstituted pyrimidine ring.

Biological ActivityThis compoundPyrimidineKey Observations
Anticancer Activity Data on the parent compound is scarce. However, derivatives of this compound have shown cytotoxic activity against various cancer cell lines.[1] The methyl group may enhance binding to specific enzymatic targets.The pyrimidine scaffold is a core component of many anticancer drugs (e.g., 5-Fluorouracil) that function as antimetabolites, interfering with DNA and RNA synthesis.[2][3]The anticancer activity is highly dependent on further substitutions on the pyrimidine ring. The methyl group at the 2-position in more complex derivatives has been associated with significant cytotoxic activity.[1]
Antimicrobial Activity Limited specific data available for the parent compound. Some derivatives of this compound have been investigated for their antibacterial properties.The pyrimidine nucleus is found in several antibacterial and antifungal agents.[4]The antimicrobial efficacy is largely determined by the nature and position of substituent groups on the pyrimidine core.
Enzyme Inhibition No specific IC50 values for the parent compound were found. However, pyrimidine derivatives are known to inhibit a wide range of enzymes.Pyrimidine derivatives are well-established inhibitors of various enzymes, including kinases and dihydrofolate reductase.[4]The inhibitory potential and target specificity are dictated by the overall molecular structure of the derivative, not just the core pyrimidine or this compound moiety.

Note: The table above is a qualitative summary due to the lack of direct quantitative comparative data for the parent compounds in the available literature. The cited activities are generally observed in more complex derivatives.

Key Biological Activities: A Deeper Dive

Anticancer Activity

The pyrimidine scaffold is a cornerstone in the development of anticancer agents, primarily due to its structural similarity to the nucleobases of DNA and RNA.[2] Pyrimidine antagonists can disrupt the synthesis of nucleic acids, leading to the inhibition of cell division and apoptosis in rapidly proliferating cancer cells.[3]

Antimicrobial Activity

Pyrimidine derivatives have a long history as antimicrobial agents.[4] Their mechanism of action often involves the inhibition of essential metabolic pathways in bacteria and fungi, such as folic acid synthesis.[4]

Direct comparisons of the minimum inhibitory concentrations (MICs) of this compound and pyrimidine are not well-documented. However, the antimicrobial spectrum and potency of pyrimidine-based compounds are known to be heavily influenced by the substituents on the pyrimidine ring.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound and pyrimidine) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds (this compound and pyrimidine) in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in broth.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrimidine derivatives are often mediated through their interaction with various cellular signaling pathways. While specific pathways for the parent this compound and pyrimidine are not extensively detailed, the general mechanisms of their more complex derivatives often involve the modulation of key cellular processes.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of chemical compounds.

Experimental Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound Synthesis Compound Synthesis Purification & Characterization Purification & Characterization Compound Synthesis->Purification & Characterization Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Purification & Characterization->Cytotoxicity Assay (MTT) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Cytotoxicity Assay (MTT)->Antimicrobial Assay (MIC) Enzyme Inhibition Assay Enzyme Inhibition Assay Antimicrobial Assay (MIC)->Enzyme Inhibition Assay IC50 Determination IC50 Determination Enzyme Inhibition Assay->IC50 Determination MIC Determination MIC Determination IC50 Determination->MIC Determination Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) MIC Determination->Structure-Activity Relationship (SAR) SAR SAR Lead Optimization Lead Optimization SAR->Lead Optimization

A general workflow for screening the biological activity of compounds.
Hypothetical Inhibition of a Kinase Signaling Pathway

Many pyrimidine derivatives function as kinase inhibitors. The following diagram illustrates a simplified, hypothetical kinase signaling cascade that could be targeted by such compounds.

Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->RAF Inhibition

Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.

References

A Comparative Spectroscopic Guide to 2-, 4-, and 5-Methylpyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of three key methyl-substituted pyrimidine (B1678525) isomers: 2-methylpyrimidine, 4-methylpyrimidine, and 5-methylpyrimidine. As foundational structures in numerous biologically active molecules, a clear understanding of their distinct spectroscopic signatures is crucial for identification, characterization, and quality control in research and drug development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables provide a comparative overview of the key spectroscopic data for 2-methyl-, 4-methyl-, and 5-methylpyrimidine.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-2H-4H-5H-6Methyl ProtonsSolvent
This compound -8.68 (d)7.23 (t)8.68 (d)2.62 (s)Acetone
4-Methylpyrimidine 9.08 (s)-7.25 (d)8.55 (d)2.55 (s)CDCl₃
5-Methylpyrimidine 9.00 (s)8.55 (s)-8.55 (s)2.35 (s)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-2C-4C-5C-6Methyl CarbonSolvent
This compound 166.8157.0119.4157.025.5DMSO-d₆
4-Methylpyrimidine 158.8167.3122.2156.424.1DMSO-d₆
5-Methylpyrimidine 158.5156.9131.5156.916.5CDCl₃

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

CompoundC-H stretch (aromatic)C-H stretch (methyl)C=N/C=C stretch (ring)C-H bend (methyl)Ring Vibrations
This compound ~3050~2950~1580, 1550, 1470~1440, 1380-
4-Methylpyrimidine 30302980, 29301590, 1550, 14801440, 1380990, 790, 740
5-Methylpyrimidine 304029201570, 1550, 14701430, 1380980, 850, 720

Note: An experimental IR spectrum for this compound was not available. The provided values are based on theoretical calculations and comparison with similar substituted pyrimidines.

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

CompoundMolecular Ion (M⁺)[M-H]⁺[M-CH₃]⁺[M-HCN]⁺Pyrimidine Ring Fragments
This compound 9493796753, 52, 51
4-Methylpyrimidine 9493796753, 52, 51
5-Methylpyrimidine 9493796753, 52, 51

Table 5: UV-Vis Spectroscopic Data

Compoundλmax (nm)Solvent
This compound ~243, 265Ethanol
4-Methylpyrimidine 243, 260Water
5-Methylpyrimidine ~250, 270Ethanol

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the methylpyrimidine sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz or 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Spectra were acquired with a spectral width of approximately 12 ppm, a relaxation delay of 1 second, and 16-32 scans. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition: Spectra were acquired with a spectral width of approximately 200 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 512-2048) to achieve a good signal-to-noise ratio. Proton decoupling was applied to simplify the spectra. Chemical shifts were referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet was prepared by grinding approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra were typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). For direct infusion, the sample was dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Data Acquisition: The EI energy was typically set to 70 eV. The mass analyzer (e.g., a quadrupole) was scanned over a mass-to-charge (m/z) range of approximately 10-200 amu.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the methylpyrimidine sample was prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water) at a concentration of approximately 1 mg/mL. This stock solution was then serially diluted to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: UV-Vis spectra were recorded on a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The spectrum was scanned over a wavelength range of 200-400 nm. A baseline was first recorded using a cuvette filled with the pure solvent. The wavelength of maximum absorbance (λmax) was then determined from the sample's spectrum.

Visualizing the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the three methylpyrimidine isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Methylpyrimidine Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Isomer1 This compound Acquire Acquire Spectra Isomer2 4-Methylpyrimidine Isomer3 5-Methylpyrimidine NMR NMR (¹H & ¹³C) Process Process & Analyze Spectra (Chemical Shifts, Frequencies, m/z, λmax) NMR->Process IR IR IR->Process MS Mass Spec MS->Process UVVis UV-Vis UVVis->Process Acquire->NMR Acquire->IR Acquire->MS Acquire->UVVis Compare Compare Spectroscopic Data Process->Compare Identify Identify Unique Spectroscopic Signatures Compare->Identify

Caption: Logical workflow for the spectroscopic comparison of methylpyrimidine isomers.

2-Methylpyrimidine: A Viable Alternative to Picoline in Specialized Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of complex synthetic endeavors. While 2-picoline (2-methylpyridine) has long been a staple in the chemist's toolkit as a base and ligand, 2-methylpyrimidine is emerging as a compelling alternative, offering distinct advantages in specific applications where nuanced control of basicity and steric environment is critical.

This guide provides an objective comparison of this compound and 2-picoline, supported by physicochemical data and outlining potential synthetic scenarios where the unique properties of this compound can be leveraged.

Physicochemical Properties: A Tale of Two Heterocycles

A fundamental point of differentiation lies in the basicity of these two molecules. The presence of a second nitrogen atom in the pyrimidine (B1678525) ring significantly reduces the electron density on the nitrogen atoms, rendering this compound a much weaker base than 2-picoline. This difference is quantitatively reflected in their pKa values.

PropertyThis compound2-Picoline (2-Methylpyridine)
Molecular Formula C₅H₆N₂C₆H₇N
Molar Mass 94.11 g/mol 93.13 g/mol
Boiling Point ~166 °C[1]128-129 °C[2]
pKa of Conjugate Acid 1.85 (Predicted)[1]5.94 - 5.96[2][3]
Structure A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, and a methyl group at position 2.A six-membered aromatic ring with one nitrogen atom and a methyl group at the adjacent carbon (position 2).

The significantly lower pKa of this compound indicates that it is less likely to protonate under mildly acidic conditions, a property that can be exploited in reactions where a non-nucleophilic, weak base is required to scavenge protons without interfering with other functionalities.

Performance in Synthesis: A Comparative Overview

While direct, head-to-head comparative studies are limited, the distinct electronic and steric profiles of this compound and 2-picoline suggest their suitability for different synthetic applications.

Basicity and Nucleophilicity

Due to its higher pKa, 2-picoline is a more effective general base for a wide range of reactions, such as dehydrohalogenations and as an acid scavenger in acylation reactions. However, its greater nucleophilicity can sometimes lead to undesired side reactions.

This compound, with its attenuated basicity, is a more suitable choice when a "proton sponge" is needed without the risk of nucleophilic attack on sensitive electrophilic centers.[4][5] This is particularly relevant in multi-step syntheses of complex molecules where functional group tolerance is a key consideration.

Steric Hindrance

The presence of the methyl group at the 2-position in both molecules introduces steric bulk around the nitrogen atom(s). In this compound, this steric hindrance can be more pronounced due to the proximity of the second nitrogen atom. This feature can be advantageous in preventing coordination to certain metal centers or in directing the regioselectivity of reactions. For instance, in ligation reactions involving the azidomethyl group at the 5-position of this compound, the steric hindrance from the 2-methyl group can influence the approach of the ligation partner.[6]

Reactivity of the Methyl Group

The methyl group of 2-picoline is known to be reactive, with the protons exhibiting acidity that allows for deprotonation by strong bases to form a nucleophilic anion.[2] This anion can then participate in various carbon-carbon bond-forming reactions. The reactivity of the methyl group in this compound is less documented in this context, but the overall electron-withdrawing nature of the pyrimidine ring may influence its acidity.

Experimental Protocols

Experimental Protocol 1: Typical Use of 2-Picoline as an Acid Scavenger in an Acylation Reaction

Objective: To synthesize an ester from an alcohol and an acid chloride using 2-picoline as an acid scavenger.

Materials:

  • Alcohol (e.g., benzyl (B1604629) alcohol)

  • Acid chloride (e.g., acetyl chloride)

  • 2-Picoline

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in anhydrous DCM.

  • Add 2-picoline (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ester.

Experimental Protocol 2: Hypothetical Use of this compound as a Mild, Non-Nucleophilic Base in a Reaction with a Sensitive Substrate

Objective: To effect a proton transfer in the presence of a highly electrophilic center without nucleophilic attack, using this compound.

Materials:

  • Substrate with a sensitive electrophilic center and an acidic proton

  • This compound

  • Anhydrous, non-polar solvent (e.g., toluene)

  • Standard laboratory glassware and stirring equipment under inert atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substrate (1.0 eq) in anhydrous toluene.

  • Add this compound (1.5 eq) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical method (e.g., NMR or LC-MS).

  • The mild basicity of this compound is intended to facilitate the desired proton transfer without competing nucleophilic addition to the electrophilic site.

  • Upon completion, the reaction mixture can be worked up by removing the solvent in vacuo.

  • Purification would be dependent on the nature of the product, but could involve crystallization or chromatography, taking advantage of the non-ionic nature of the base for easier removal.

Visualizing the Comparison: Logical Relationships

The decision to use this compound over 2-picoline is guided by a clear set of logical considerations based on their inherent properties.

G cluster_properties Physicochemical Properties cluster_reagents Reagents cluster_applications Synthetic Applications pKa pKa GeneralBase General Base/ Acid Scavenger pKa->GeneralBase Favors High pKa WeakBase Weak, Non-Nucleophilic Base pKa->WeakBase Favors Low pKa Sterics Steric Hindrance Ligand Ligand in Catalysis Sterics->Ligand Influences Coordination Picoline 2-Picoline Picoline->pKa High (5.96) Picoline->Sterics Moderate Pyrimidine This compound Pyrimidine->pKa Low (1.85) Pyrimidine->Sterics Potentially Higher GeneralBase->Picoline WeakBase->Pyrimidine Ligand->Picoline Common Ligand->Pyrimidine Specialized

Caption: Logical workflow for selecting between 2-picoline and this compound.

Conclusion

References

Comparative Efficacy of Pyrimidine-Derived Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of Pazopanib (B1684535), Pralsetinib (B610190), Fedratinib (B1684426), and Ruxolitinib, supported by experimental data and pathway analysis.

The 2-methylpyrimidine scaffold and its derivatives are foundational structures in the development of targeted cancer therapies. This guide provides a comparative analysis of four prominent kinase inhibitors derived from or containing a pyrimidine (B1678525) core: Pazopanib, Pralsetinib, Fedratinib, and Ruxolinib. These drugs have demonstrated significant efficacy in treating various malignancies by targeting specific signaling pathways crucial for tumor growth and proliferation. This report outlines their comparative efficacy through quantitative data, details the experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.

Comparative Efficacy Data

The in vitro potency of these drugs is a key indicator of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Pazopanib, Pralsetinib, Fedratinib, and Ruxolitinib against their primary kinase targets and in various cancer cell lines.

DrugTarget KinaseIC50 (nM)Reference
Pazopanib VEGFR-110[1]
VEGFR-230[1][2]
VEGFR-347[1][2]
PDGFR-α71[1]
PDGFR-β84[1][2]
c-Kit74[1][2]
Pralsetinib Wild-type RET0.4
RET V804L0.92[3]
RET V804M0.4
Fedratinib JAK23
FLT315
Ruxolitinib JAK15.9
JAK25.7
JAK3>400
TYK253

Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50)

DrugCell LineCancer TypeIC50 (µM)Reference
Pazopanib Caki-1Renal Cell Carcinoma51.9[4]
HK-2 (non-tumoral)-52.9[4]
Pralsetinib BaF3/KIF5B-RET--
Fedratinib BaF3-JAK2 V617F (Ruxolitinib-sensitive)-0.65[5]
BaF3-JAK2 V617F (Ruxolitinib-resistant)-1.552[5]
Ruxolitinib BaF3-JAK2 V617F (Ruxolitinib-sensitive)-0.12[5]

Table 2: Comparative Cell Viability (IC50) in Cancer Cell Lines

Clinical Efficacy Highlights

  • Pazopanib vs. Sunitinib (B231) in Renal Cell Carcinoma (RCC): Clinical trials have shown that pazopanib is non-inferior to sunitinib in terms of progression-free survival for patients with metastatic RCC. While both are effective first-line treatments, they exhibit different toxicity profiles, with pazopanib generally associated with a better quality of life.[4][6]

  • Pralsetinib in RET Fusion-Positive NSCLC: In the ARROW clinical trial, pralsetinib demonstrated robust and durable responses in patients with RET fusion-positive non-small cell lung cancer (NSCLC), with an overall response rate (ORR) of 72% in treatment-naive patients and 59% in patients who had received prior platinum-based chemotherapy.[7] An indirect comparison with selpercatinib (B610774) suggested similar outcomes, though progression-free survival was significantly prolonged with selpercatinib in one analysis.[8]

  • Fedratinib vs. Ruxolitinib in Myelofibrosis: Fedratinib has shown efficacy in patients with myelofibrosis who are resistant or intolerant to ruxolitinib.[5] In the FREEDOM2 study, fedratinib demonstrated superior spleen volume reduction and symptom response rates compared to the best available therapy, which in most cases was ruxolitinib.[9] This suggests that fedratinib is a valuable second-line treatment option.

Signaling Pathways and Mechanisms of Action

These pyrimidine-derived drugs exert their therapeutic effects by inhibiting key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.

Pazopanib: This multi-targeted tyrosine kinase inhibitor primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit. By blocking these receptors, pazopanib disrupts downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for angiogenesis and tumor cell growth.[1][10][11]

Pazopanib_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR->PI3K PDGFR->RAS cKit->PI3K cKit->RAS Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR AKT->Angiogenesis MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Pazopanib's inhibition of key receptor tyrosine kinases.

Pralsetinib: This drug is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Genetic alterations in the RET gene can lead to the constitutive activation of its kinase activity, driving the growth of certain cancers. Pralsetinib binds to the ATP-binding site of the RET kinase domain, inhibiting its autophosphorylation and downstream signaling through pathways such as MAPK/ERK and PI3K/AKT.[12][13]

Pralsetinib_Signaling_Pathway RET_ligand GDNF family ligands RET_receptor RET Receptor (Wild-type) RET_ligand->RET_receptor RAS RAS RET_receptor->RAS PI3K PI3K RET_receptor->PI3K RET_fusion RET Fusion Protein (e.g., KIF5B-RET) RET_fusion->RAS Constitutive activation RET_fusion->PI3K Constitutive activation Pralsetinib Pralsetinib Pralsetinib->RET_receptor Pralsetinib->RET_fusion RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Pralsetinib's inhibition of the RET signaling pathway.

Fedratinib and Ruxolitinib: Both drugs are inhibitors of the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK2. The JAK-STAT signaling pathway is a primary route for cytokine and growth factor signaling that regulates hematopoiesis and immune responses. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms. By inhibiting JAKs, these drugs block the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby preventing their translocation to the nucleus and the subsequent transcription of genes involved in cell proliferation and inflammation.[10][14][15][16]

JAK_STAT_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT phosphorylates Inhibitors Fedratinib Ruxolitinib Inhibitors->JAK pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus Gene_Expression Gene Expression (Proliferation, Inflammation) pSTAT->Gene_Expression Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Serial Dilution of Inhibitor C 3. Add Inhibitor, Kinase, Substrate to 384-well plate A->C B 2. Prepare Kinase, Substrate, and ATP B->C D 4. Initiate with ATP and Incubate C->D E 5. Add ADP-Glo™ Reagent (Stop Reaction) D->E F 6. Add Kinase Detection Reagent (Generate Signal) E->F G 7. Read Luminescence F->G H 8. Calculate IC50 G->H Western_Blot_Workflow cluster_sample Sample Preparation cluster_immuno Immunodetection A 1. Cell Treatment & Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE & Transfer B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Chemiluminescent Detection F->G H 8. Image Analysis & Quantification G->H

References

Validating the Structure of Novel 2-Methylpyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For the promising class of 2-Methylpyrimidine derivatives, which have shown considerable potential in various therapeutic areas, including as kinase inhibitors and antimicrobial agents, unambiguous structural confirmation is paramount.[1][2][3] This guide provides a comparative overview of the essential analytical techniques for validating the structure of novel this compound derivatives, alongside hypothetical performance data and detailed experimental protocols.

Comparative Data of Novel this compound Derivatives

To objectively assess the characteristics of a newly synthesized this compound derivative (termed Novel Compound 1 ), its analytical and biological data should be compared against a known alternative or a previously synthesized derivative (Alternative Compound 2 ). The following tables summarize typical data obtained during such a validation process.

Table 1: Spectroscopic and Physical Data Comparison

PropertyNovel Compound 1 (Hypothetical)Alternative Compound 2 (Reference)TechniquePurpose
Molecular Weight 245.27 g/mol 231.24 g/mol Mass Spectrometry (HRMS)Confirms molecular formula.
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 8.52 (d, 1H), 7.89 (d, 1H), 7.15 (t, 1H), 3.98 (s, 3H), 2.51 (s, 3H)8.45 (d, 1H), 7.78 (d, 1H), 7.05 (t, 1H), 2.48 (s, 3H)¹H Nuclear Magnetic ResonanceElucidates the proton environment and connectivity in the molecule.[4]
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 164.8, 160.2, 158.5, 123.7, 115.9, 55.4, 25.9164.5, 159.8, 158.2, 123.1, 115.2, 25.7¹³C Nuclear Magnetic ResonanceDetermines the carbon skeleton of the molecule.[5]
IR (KBr) ν (cm⁻¹) 3280 (N-H), 3050 (C-H, aromatic), 1685 (C=O), 1600 (C=N)3295 (N-H), 3065 (C-H, aromatic), 1690 (C=O), 1605 (C=N)Infrared SpectroscopyIdentifies characteristic functional groups.[6][7]
Melting Point 178-180 °C172-174 °CMelting Point ApparatusAssesses purity and provides a physical characteristic.

Table 2: Biological Activity Comparison

ParameterNovel Compound 1 (Hypothetical)Alternative Compound 2 (Reference)Assay TypePurpose
IC₅₀ (Kinase X) 15 nM50 nMKinase Inhibition AssayMeasures the potency of the compound against a specific enzyme target.[8]
MIC ( S. aureus ) 8 µg/mL32 µg/mLMinimum Inhibitory Concentration AssayDetermines the lowest concentration of the compound that inhibits visible growth of a microorganism.[9]
Cytotoxicity (HepG2) > 100 µM> 100 µMCell Viability Assay (e.g., MTT)Evaluates the toxicity of the compound to a human cell line.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following are standard protocols for the key analytical techniques used in the structural elucidation of this compound derivatives.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[4]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum.

    • Use proton decoupling to simplify the spectrum.

    • A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC):

    • If the structure is complex, acquire two-dimensional NMR spectra to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons over two to three bonds (HMBC).[4][10]

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling constants to deduce the structure.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact molecular weight and elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.

  • Data Analysis: Determine the monoisotopic mass of the molecular ion with high precision (typically to four decimal places). Use software to calculate the elemental composition that matches the observed mass.[11]

Protocol 3: Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid Samples: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique.

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C=O, C=N, C-H).[12]

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, depict a general experimental workflow, a hypothetical signaling pathway, and a logical comparison.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_activity Biological Evaluation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Kinase_Assay Kinase Inhibition Assay NMR->Kinase_Assay MS->Kinase_Assay IR->Kinase_Assay Antimicrobial_Assay Antimicrobial Assay Kinase_Assay->Antimicrobial_Assay

Caption: Experimental workflow for the synthesis and validation of novel this compound derivatives.

signaling_pathway Receptor Receptor Tyrosine Kinase KinaseX Kinase X Receptor->KinaseX Compound This compound Derivative Compound->KinaseX Substrate Substrate Protein KinaseX->Substrate ATP -> ADP Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response

Caption: Hypothetical signaling pathway showing inhibition of Kinase X by a this compound derivative.

logical_comparison Novel_Compound_1 Novel Compound 1 + High Potency (IC₅₀ = 15 nM) + Improved Antimicrobial Activity + Favorable Physicochemical Properties Alternative_Compound_2 Alternative Compound 2 - Lower Potency (IC₅₀ = 50 nM) - Moderate Antimicrobial Activity - Established Synthesis Route Shared_Features {Shared Features | Pyrimidine (B1678525) Core Structure | Kinase X Inhibition | Low Cytotoxicity} Shared_Features->Novel_Compound_1 Shared_Features->Alternative_Compound_2

Caption: Logical comparison of Novel Compound 1 and an alternative compound.

References

A Comparative Guide to the Cross-Reactivity of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in the design of kinase inhibitors, owing to its structural resemblance to the adenine (B156593) core of ATP. This mimicry, however, can also lead to a lack of selectivity, resulting in off-target effects. Understanding the cross-reactivity profile of these inhibitors is therefore critical for the development of safe and effective therapeutics. This guide provides a comparative analysis of the selectivity of several key pyrimidine-based kinase inhibitors, supported by experimental data and detailed methodologies.

Comparative Cross-Reactivity Data

The following tables summarize the inhibitory activity (IC50 or Kd values) of selected pyrimidine-based kinase inhibitors against a panel of kinases. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in assay conditions. Therefore, the data presented here should be considered a guide to the relative selectivity of each compound.

Table 1: Selectivity Profile of Selumetinib (AZD6244)

Selumetinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[1][2][3]

Target KinaseIC50 / Kd (nM)Assay TypeReference
MEK114 (IC50)Cell-free[1][2][3]
MEK2530 (Kd)Cell-free[3]
ERK1/2 phosphorylation10 (IC50)Cell-based[1][3]
p38αNo activityNot specified[3]
MKK6No activityNot specified[3]
EGFRNo activityNot specified[3]
ErbB2No activityNot specified[3]
ERK2No activityNot specified[3]
B-RafNo activityNot specified[1]

Table 2: Selectivity Profile of Ruxolitinib

Ruxolitinib is a potent inhibitor of the Janus kinases JAK1 and JAK2, which are central to the JAK-STAT signaling pathway.[4][5]

Target KinaseKd (nM)Assay TypeReference
JAK2 (JH1 domain-catalytic)0.0KINOMEscan[4]
TYK2 (JH1 domain-catalytic)0.9KINOMEscan[4]
JAK3 (JH1 domain-catalytic)2.0KINOMEscan[4]
JAK1 (JH1 domain-catalytic)3.4KINOMEscan[4]
MAP3K241.0KINOMEscan[4]
CAMK2A46.0KINOMEscan[4]
ROCK252.0KINOMEscan[4]
ROCK160.0KINOMEscan[4]
DCAMKL168.0KINOMEscan[4]
DAPK172.0KINOMEscan[4]

Table 3: Selectivity Profile of Lapatinib

Lapatinib is a dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[6][7][8][9][10]

Target KinaseIC50 (nM)Assay TypeReference
EGFR10.8Cell-free[7][9][10]
ErbB2 (HER2)9.2Cell-free[10]
ErbB4367Cell-free[10]
c-Src>300-fold selective over EGFR/ErbB2Not specified[10]
c-Raf>300-fold selective over EGFR/ErbB2Not specified[10]
MEK>300-fold selective over EGFR/ErbB2Not specified[10]
ERK>300-fold selective over EGFR/ErbB2Not specified[10]
VEGFR2>300-fold selective over EGFR/ErbB2Not specified[10]

Table 4: Selectivity Profile of Gefitinib (B1684475)

Gefitinib is a selective inhibitor of the tyrosine kinase domain of EGFR.[11][12][13][14] While comprehensive kinome-wide screening data is less publicly available, studies have identified several off-targets.

Target KinaseInteractionMethodReference
EGFRPrimary TargetMultiple[11][13]
MAPK10Off-targetIn silico analysis[12]
PIM-1Off-targetIn silico analysis[12]
CHEK1Off-targetIn silico analysis[12]
ERBB4Off-targetIn silico analysis[12]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine the cross-reactivity of kinase inhibitors.

ADP-Glo™ Kinase Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase of interest

  • Substrate (peptide or protein)

  • ATP

  • Test compounds (2-methylpyrimidine-based inhibitors)

  • Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a mixture containing the kinase and its substrate in assay buffer to each well.

    • Incubate the plate for 10 minutes at room temperature.

  • Initiation of Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate for 1 hour at 30°C.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Radiometric Kinase Assay (32P-ATP Filter Binding Assay)

This "gold standard" assay directly measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-32P]ATP into a substrate.

Materials:

  • Kinase of interest

  • Peptide substrate

  • [γ-32P]ATP

  • Non-radiolabeled ATP

  • Test compounds

  • Kinase assay buffer

  • Phosphocellulose filter plates (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter or phosphorimager

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, peptide substrate, and test compound in the kinase assay buffer.

  • Reaction Initiation: Add a mixture of non-radiolabeled ATP and [γ-32P]ATP to initiate the reaction. The final ATP concentration should be optimized for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Spotting: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of the reaction mixture onto the phosphocellulose filter paper.

  • Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-32P]ATP. The phosphorylated peptide will bind to the filter paper.

  • Quantification:

    • For scintillation counting, place the dried filter paper in a vial with scintillation fluid and measure the radioactivity.

    • For phosphorimaging, expose the dried filter paper to a phosphor screen and quantify the signal.

  • Data Analysis: Determine the amount of phosphate incorporated and calculate the percent inhibition for each compound concentration. Determine the IC50 value from the dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the phosphorylation of a biotinylated substrate peptide by a kinase.

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate

  • ATP

  • Test compounds

  • TR-FRET detection reagents: Europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-labeled acceptor fluorophore (e.g., XL665).

  • Assay buffer

  • Low-volume, black 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, dispense the test compound, kinase, and biotinylated substrate peptide in the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add the TR-FRET detection reagents (Europium-labeled antibody and streptavidin-labeled acceptor).

    • Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The signal is proportional to the amount of phosphorylated substrate. Determine the percent inhibition and IC50 values.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the logic of experimental procedures is crucial for understanding the context of kinase inhibitor cross-reactivity.

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Compound Dilution Series Plate_Setup Assay Plate Setup (Compound + Kinase + Substrate) Compound->Plate_Setup Kinase_Panel Kinase Panel Selection Kinase_Panel->Plate_Setup Reagents Assay Reagent Preparation (ATP, Substrate, Buffer) Reagents->Plate_Setup Initiation Initiate Reaction with ATP Plate_Setup->Initiation Incubation Incubation at 30°C Initiation->Incubation Stop Stop Reaction Incubation->Stop Detection Signal Detection (Luminescence, Fluorescence, Radioactivity) Stop->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Normalization to Controls Raw_Data->Normalization IC50 IC50 Curve Fitting Normalization->IC50 Selectivity Generation of Selectivity Profile IC50->Selectivity

A generalized workflow for an in vitro kinase inhibition assay.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Differentiation, Survival) Transcription->Response Selumetinib Selumetinib Selumetinib->MEK

The MAPK/ERK signaling pathway and the point of intervention by Selumetinib.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocation Response Cellular Response (Inflammation, Immunity, Hematopoiesis) Gene_Expression->Response Ruxolitinib Ruxolitinib Ruxolitinib->JAK

The JAK-STAT signaling pathway and the point of intervention by Ruxolitinib.

References

A Comparative Guide to the Synthesis of 2-Methylpyrimidine: Benchmarking New Routes Against Classical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine (B1678525) scaffolds is a critical aspect of discovery and manufacturing. This guide provides an objective comparison of classical and modern synthetic routes to 2-Methylpyrimidine, a key heterocyclic motif. By presenting available experimental data, detailed protocols, and pathway visualizations, this document aims to inform the selection of the most suitable method based on factors such as yield, reaction conditions, and scalability.

Executive Summary

The synthesis of this compound can be broadly categorized into classical condensation reactions and modern catalytic and energy-assisted methods. Traditional approaches, such as the Pinner synthesis, are well-established but can be limited by harsh conditions and moderate yields. Newer methodologies, including microwave-assisted organic synthesis (MAOS) and flow chemistry, offer significant advantages in terms of reaction speed, efficiency, and greener profiles. This guide will delve into a comparative analysis of these techniques, providing a clear overview to aid in methodological selection for research and development.

Data Presentation: A Comparative Analysis

The following table summarizes quantitative data for various synthetic routes to this compound and its closely related derivatives. It is important to note that direct side-by-side comparisons for the synthesis of the parent this compound are not always available in the literature, and thus, data from substituted analogues are included to provide a broader perspective on the efficiency of each method.

Synthesis MethodKey ReagentsCatalyst/ConditionsReaction TimeTemperature (°C)Yield (%)Purity
Classical Methods
Pinner-type SynthesisAcetamidine (B91507) hydrochloride, Diethyl malonateSodium methoxide (B1231860), Methanol (B129727)3-5 h18-2586 (for 4,6-dihydroxy derivative)High
Dehalogenation4,6-dichloro-2-methyl-pyrimidine10% Pd/C, H₂, MgO1 h2028Not specified
Modern Methods
Microwave-Assisted Synthesis (Biginelli-type)Aldehyde, β-ketoester, Urea (B33335)/Guanidine (B92328)Various catalysts (e.g., CAN, Yb(OTf)₃)2-40 min80-13080-95 (for dihydropyrimidines)High
Flow Chemistry (α-Methylation analogue)Pyrimidine, 1-Propanol (B7761284)Raney® nickel~10 min residence time>180Near quantitative conversion (for 2-methylpyridine)High

Experimental Protocols

Classical Method: Pinner-type Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This protocol is adapted from a procedure for a key precursor to this compound derivatives.

Materials:

  • Methanol

  • Sodium methoxide

  • Dimethyl malonate

  • Acetamidine hydrochloride

  • Hydrochloric acid (4M)

  • Ice

Procedure:

  • In a three-necked flask equipped with a stirrer and placed in an ice bath, add 150ml of methanol.

  • While stirring, add 18.4g (0.34mol) of sodium methoxide.

  • Once the sodium methoxide is dissolved, add 13.2g (0.1mol) of dimethyl malonate and 9.45g (0.1mol) of acetamidine hydrochloride.

  • Remove the ice bath and allow the reaction to warm to 18-25°C. Stir for 4 hours. The solution will become creamy white.

  • After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35°C).

  • Dissolve the residue in 50mL of water and adjust the pH to 1-2 with 4M hydrochloric acid. A white solid will precipitate.

  • Stir the mixture at 0°C for 4 hours to complete crystallization.

  • Collect the solid by suction filtration, wash with ice-cold water and then with ice-cold methanol (0-5°C).

  • Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine.

Modern Method: General Protocol for Microwave-Assisted Biginelli-type Reaction

This generalized protocol is based on numerous reports of microwave-assisted synthesis of dihydropyrimidine (B8664642) derivatives, which can be oxidized to pyrimidines.[1]

Materials:

  • An appropriate aldehyde

  • A β-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Urea or guanidine hydrochloride

  • Catalyst (e.g., ceric ammonium (B1175870) nitrate, ytterbium triflate)

  • Ethanol (B145695)

Procedure:

  • In a microwave reaction vial, combine the aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), urea or guanidine (1.5 mmol), and a catalytic amount of the chosen catalyst.

  • Add ethanol (2-3 mL) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 10 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Modern Method: Continuous Flow Synthesis of 2-Methylpyridines (Analogous Protocol)

This protocol for the synthesis of 2-methylpyridines is presented as a potential high-throughput route for 2-methylpyrimidines, given the structural similarities.[2][3]

Materials:

  • Pyrimidine substrate

  • 1-Propanol

  • Raney® nickel

Experimental Setup:

  • A continuous flow system with a pump, a packed-bed reactor (e.g., a stainless steel column), a heating system (e.g., sand bath), and a back-pressure regulator.

Procedure:

  • Pack a stainless steel column with Raney® nickel (e.g., 5.5 g in a 150 x 4.6 mm column).[2]

  • Prepare a solution of the pyrimidine substrate in 1-propanol (e.g., 0.05 M).[2]

  • Heat the catalyst column to >180°C.[2]

  • Pump the solution through the heated column at a specific flow rate (e.g., 0.1 mL/min).[2]

  • The residence time in the column should be calculated based on the column volume and flow rate (e.g., ~10 minutes).[2]

  • Collect the product stream after it passes through the back-pressure regulator.

  • The solvent can be removed by evaporation to yield the this compound product, which is often of sufficient purity for further use.[3]

Mandatory Visualizations

Classical_Synthesis cluster_pinner Pinner-type Synthesis acetamidine Acetamidine condensation Condensation acetamidine->condensation dicarbonyl 1,3-Dicarbonyl (e.g., Diethyl Malonate) dicarbonyl->condensation cyclization Cyclization condensation->cyclization methylpyrimidine This compound Derivative cyclization->methylpyrimidine

A simplified workflow for the classical Pinner-type synthesis.

Modern_Synthesis cluster_flow Flow Chemistry Synthesis reagents Pyrimidine Substrate + 1-Propanol pump Pump reagents->pump reactor Heated Packed-Bed Reactor (Raney® Ni Catalyst) pump->reactor product This compound Product reactor->product

Experimental workflow for continuous flow synthesis.

Discussion and Conclusion

The choice of a synthetic route for this compound is highly dependent on the specific requirements of the researcher or organization.

Classical methods , such as the Pinner synthesis, remain valuable for their simplicity and the accessibility of starting materials. They are often suitable for small-scale laboratory synthesis where reaction time and high throughput are not the primary concerns. However, the yields can be variable, and the reaction conditions may not be environmentally friendly.

Modern methods offer significant advantages. Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and can lead to improved yields.[4][5] This makes it an excellent choice for rapid library synthesis and optimization studies in drug discovery. Flow chemistry represents a paradigm shift for larger-scale production.[2][3][6] Its benefits include enhanced safety due to the small reaction volumes at any given time, superior heat and mass transfer leading to better control and reproducibility, and the potential for continuous manufacturing.[2][3][6] The near-quantitative conversion reported for the analogous synthesis of 2-methylpyridine (B31789) suggests that this could be a highly efficient route for this compound as well.[2]

For professionals in drug development, the scalability and efficiency of flow chemistry make it a particularly attractive option for process development and manufacturing. For academic researchers and those in early-stage discovery, the speed and versatility of microwave-assisted synthesis can accelerate the pace of research. While classical methods are still relevant, the adoption of modern techniques is likely to increase as the demand for more efficient, safer, and greener chemical syntheses grows.

References

A Comparative Analysis of 2-Methylpyrimidine and 2-Aminopyrimidine Derivatives as UVA Filters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of UVA Filtering Performance with Supporting Experimental Data.

This guide provides a detailed comparative study of two avobenzone (B1665848) derivatives, 2-methyl pyrimidine (B1678525) (2-MPDA) and 2-amino pyrimidine (2-APDA), focusing on their efficacy as Ultraviolet A (UVA) filtering agents. The data presented is derived from experimental studies investigating their spectral properties, photostability, and the underlying mechanisms influencing their performance under various conditions.

Data Summary: Quantitative Comparison

The following table summarizes the key performance indicators of 2-MPDA and 2-APDA as UVA filters, based on spectroscopic and photodegradation studies.

Parameter2-Methylpyrimidine Derivative (2-MPDA)2-Aminopyrimidine Derivative (2-APDA)Reference Compound (Avobenzone)
UV Absorbance λmax (Ethanol) ~320 nm~332 nm~353 nm
UV Absorbance λmax (Acetonitrile) Not specifiedNot specifiedNot specified
UV Absorbance λmax with TFA (Ethanol) 364 nm365 nm353 nm
Shift in λmax with TFA (Ethanol) 51 nm27 nmNo shift
Photostability (Sunlight Exposure) Photostable[1][2][3]Undergoes degradation[1][2][3]Photostable with TFA
Photodegradation (Acidic Conditions) Degrades less than avobenzone[1][2]Degrades more than avobenzone[1][2]Photostable
Fluorescence (with TFA) Strong fluorescence[1][4]Intense visible fluorescenceNot specified
Key Mechanistic Feature StableUndergoes amino-to-imino tautomerization[1][4]Not applicable

Experimental Protocols

The evaluation of 2-MPDA and 2-APDA involved the following key experimental methodologies:

UV-Visible Spectroscopy
  • Objective: To determine the UV absorbance spectra and maximum absorbance wavelength (λmax) of the compounds.

  • Methodology: UV-Vis spectra of avobenzone, 2-MPDA, and 2-APDA were recorded in ethanol (B145695) and acetonitrile. To investigate the effect of acidic conditions, trifluoroacetic acid (TFA) was added to the solutions, and the change in λmax was recorded. The reversibility of this change was confirmed by the addition of diisopropylethylamine (DIPEA).[2]

Photodegradation Study
  • Objective: To assess the photostability of the compounds under simulated sunlight.

  • Methodology: Freshly prepared solutions of 2-MPDA and 2-APDA in ethanol, both with and without TFA, were exposed to sunlight. Avobenzone was used as a control. The UV spectra of the solutions were recorded at regular time intervals to monitor the degradation of the compounds. The intensity of UV radiation reaching the test solutions was approximately 10–25 W/m².[1]

Computational Analysis
  • Objective: To understand the electronic transitions and protonated species in acidic media.

  • Methodology: Time-dependent density functional theory (TD-DFT) calculations were performed to compute the UV spectra of potential protonated species of 2-MPDA and 2-APDA. These computational results were then compared with the experimental data to confirm the formation of singly protonated species in the presence of TFA.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the structural and tautomeric forms of the compounds.

  • Methodology: To overcome the limitations of conventional ¹H NMR, fluorinated analogues (2-MPDA-F and 2-APDA-F) were synthesized. ¹⁹F-NMR spectroscopy, in conjunction with computational methods, was used to identify the key structural and tautomeric forms in the presence of TFA.[1][4]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for evaluating the UVA filtering compounds and the proposed mechanistic differences in their photodegradation pathways.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Comparison A Prepare solutions of 2-MPDA, 2-APDA, Avobenzone in Ethanol/Acetonitrile B Split samples into two groups: Neutral and Acidic (with TFA) A->B C UV-Vis Spectroscopy (Measure initial λmax) B->C D Sunlight Exposure B->D I Analyze Spectral Shifts C->I E UV-Vis Spectroscopy (Measure λmax at intervals) D->E H Compare Photodegradation Rates E->H F Computational Analysis (TD-DFT) J Elucidate Structural Forms F->J G 19F-NMR Spectroscopy (Fluorinated Analogues) G->J K Determine Superior UVA Filter H->K I->K J->K

Caption: Experimental workflow for the comparative study.

G cluster_mpda 2-MPDA Pathway cluster_apda 2-APDA Pathway MPDA_initial 2-MPDA MPDA_protonated Singly Protonated 2-MPDA MPDA_initial->MPDA_protonated + H+ (TFA) MPDA_excited Excited State MPDA_protonated->MPDA_excited UVA Exposure MPDA_stable Photostable MPDA_excited->MPDA_stable Energy Dissipation APDA_initial 2-APDA (Amino form) APDA_tautomer Imino Tautomer APDA_initial->APDA_tautomer Tautomerization APDA_protonated Singly Protonated 2-APDA APDA_tautomer->APDA_protonated + H+ (TFA) APDA_excited Excited State APDA_protonated->APDA_excited UVA Exposure APDA_degraded Photodegradation APDA_excited->APDA_degraded

References

The Tale of Two Pyrimidines: A Comparative Guide to In-Vitro and In-Vivo Efficacy of 2-Methylpyrimidine-Based Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless battle against antimicrobial resistance, the scientific community continues to explore novel chemical scaffolds with the potential to yield effective new drugs. Among these, 2-methylpyrimidine derivatives have emerged as a promising class of antimicrobials. This guide provides a comparative analysis of the in-vitro and in-vivo efficacy of two notable this compound-based compounds, PC206 and DPTM, offering valuable insights for researchers, scientists, and drug development professionals.

At a Glance: In-Vitro vs. In-Vivo Performance

The journey of a potential antimicrobial from a laboratory curiosity to a clinical candidate is fraught with challenges, a primary one being the translation of in-vitro potency to in-vivo effectiveness. The following tables summarize the performance of PC206 and DPTM in controlled laboratory settings and within living organisms.

Table 1: In-Vitro Antimicrobial Activity of PC206 and DPTM
CompoundTarget Organism(s)In-Vitro AssayKey Findings (MIC)Reference
PC206 Staphylococcus aureus (including bovine mastitis strains)Broth MicrodilutionMIC50: 8 µg/mL, MIC90: 16 µg/mL[1]
DPTM Methicillin-Resistant Staphylococcus aureus (MRSA)Not SpecifiedMIC range: 0.0625 - 2 µg/mL (outperforming tiamulin (B153960) fumarate)[2][3]

MIC: Minimum Inhibitory Concentration. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: In-Vivo Efficacy of PC206 and DPTM
CompoundAnimal ModelInfectionDosing and AdministrationKey FindingsReference
PC206 Bovine Mastitis ModelStaphylococcus aureusIntramammary infusionStatistically significant reduction in bacterial load.[1]
DPTM Murine Skin Wound Infection ModelMethicillin-Resistant Staphylococcus aureus (MRSA)Topical application of 2% and 3% ointmentSignificantly promoted wound healing and reduced bacterial burden, comparable to retapamulin.[2][3]

Visualizing the Path to Efficacy: From Lab Bench to Animal Model

The progression of an antimicrobial candidate from initial screening to preclinical evaluation follows a structured workflow. The following diagram illustrates this typical pathway.

antimicrobial_workflow cluster_in_vitro In-Vitro Screening cluster_in_vivo In-Vivo Evaluation compound_synthesis Compound Synthesis (this compound Derivatives) mic_determination MIC Determination (Broth Dilution/Disk Diffusion) compound_synthesis->mic_determination Primary Screening cytotoxicity_assay Cytotoxicity Assays (e.g., MTT Assay) mic_determination->cytotoxicity_assay Lead Identification animal_model Animal Infection Model (e.g., Murine Sepsis, Skin Infection) cytotoxicity_assay->animal_model Preclinical Candidate Selection dosing_regimen Dosing & Regimen Determination animal_model->dosing_regimen efficacy_assessment Efficacy Assessment (Bacterial Load, Survival) dosing_regimen->efficacy_assessment

Antimicrobial Drug Discovery Workflow

Delving into the Data: A Closer Look at PC206 and DPTM

PC206: A Targeted Approach Against Staphylococcus aureus

PC206, a rationally designed 2,5,6-triaminopyrimidine-4-one derivative, has demonstrated promising activity against Staphylococcus aureus, a notorious pathogen responsible for a wide range of infections, including bovine mastitis.

In-Vitro Efficacy: In laboratory tests, PC206 exhibited significant inhibitory effects on a panel of S. aureus strains, including those isolated from cases of bovine mastitis. The Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of the tested isolates was determined to be 8 µg/mL and 16 µg/mL, respectively[1].

In-Vivo Efficacy: The real-world potential of PC206 was evaluated in a bovine mastitis model. Following intramammary infusion, the compound led to a statistically significant reduction in the bacterial load of S. aureus in the infected mammary glands[1]. This successful translation from in-vitro activity to in-vivo efficacy underscores the potential of PC206 as a therapeutic candidate for treating this economically significant veterinary disease.

DPTM: A Potent Weapon Against Resistant Staphylococci

14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (B591076) (DPTM) is another this compound derivative that has shown considerable promise, particularly against challenging drug-resistant strains of Staphylococcus aureus.

In-Vitro Efficacy: DPTM displayed potent in-vitro activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital- and community-acquired infections. In comparative studies, DPTM outperformed the established veterinary antibiotic tiamulin fumarate, with MIC values ranging from 0.0625 to 2 µg/mL[2][3].

In-Vivo Efficacy: The therapeutic potential of DPTM was further investigated in a murine skin wound infection model using MRSA. When formulated as a topical ointment (2% and 3%), DPTM significantly accelerated wound healing and reduced the bacterial burden in the infected tissue. Notably, its efficacy was comparable to that of retapamulin, a commercially available topical antibiotic[2][3].

Experimental Protocols: The Foundation of Reliable Data

The validity of the efficacy data presented relies on the meticulous execution of standardized experimental protocols. Below are detailed methodologies for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterial strain (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The this compound-based antimicrobial is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.

Murine Skin Wound Infection Model
  • Animal Preparation: Mice are anesthetized, and a full-thickness excisional wound is created on the dorsal side.

  • Infection: A standardized inoculum of the pathogenic bacteria (e.g., MRSA) is applied to the wound.

  • Treatment: The test compound, typically formulated as a topical cream or ointment, is applied to the wound at specified concentrations and intervals. A control group receiving a placebo or a standard-of-care antibiotic is included for comparison.

  • Evaluation of Efficacy: The efficacy of the treatment is assessed by monitoring wound healing (e.g., wound size reduction) and by quantifying the bacterial load in the wound tissue at specific time points post-infection.

Bovine Mastitis Model
  • Animal Selection and Preparation: Healthy lactating dairy cows are selected for the study.

  • Induction of Mastitis: A standardized dose of a mastitis-causing pathogen (e.g., S. aureus) is infused into the mammary gland via the teat canal to induce an intramammary infection.

  • Treatment: The test antimicrobial compound is administered via intramammary infusion at a predetermined dose and frequency.

  • Efficacy Assessment: The effectiveness of the treatment is evaluated by monitoring clinical signs of mastitis (e.g., udder inflammation, changes in milk appearance) and by quantifying the bacterial count in milk samples collected over a period of time.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel antimicrobial agents. The case studies of PC206 and DPTM highlight the successful progression from potent in-vitro activity to tangible in-vivo efficacy against clinically relevant pathogens. The data presented in this guide underscore the importance of robust preclinical evaluation in both laboratory and animal models to identify promising candidates for further drug development. As the threat of antimicrobial resistance continues to grow, the continued exploration of this and other novel chemical classes will be paramount in replenishing our arsenal (B13267) of effective treatments.

References

A Head-to-Head Comparison of 2-Methylpyrimidine and Quinoline Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a core scaffold is a foundational element in modern drug discovery, profoundly influencing a compound's biological activity, physicochemical properties, and pharmacokinetic profile. Among the myriad of heterocyclic structures employed in medicinal chemistry, the 2-methylpyrimidine and quinoline (B57606) scaffolds have emerged as privileged frameworks, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. This guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their respective strengths and weaknesses to inform rational drug design.

Physicochemical Properties: A Tale of Two Scaffolds

The inherent structural differences between the monocyclic this compound and the bicyclic quinoline give rise to distinct physicochemical properties that are critical for drug development. These properties, including molecular weight, lipophilicity (LogP), and polar surface area (PSA), directly impact a compound's solubility, permeability, and ultimately, its bioavailability.

PropertyThis compoundQuinolineGeneral Implications in Drug Design
Molecular Weight ( g/mol ) ~94.11 (core)~129.16 (core)Lower molecular weight often correlates with better absorption and diffusion.
LogP (calc.) ~ -0.05 (core)~2.04 (core)Quinoline's higher lipophilicity can enhance membrane permeability but may also lead to lower solubility and higher metabolic clearance. This compound's lower lipophilicity suggests better aqueous solubility.
Polar Surface Area (PSA) ~25.78 Ų (core)~12.89 Ų (core)The higher PSA of pyrimidine (B1678525) can improve solubility and hydrogen bonding potential but may hinder cell membrane penetration.
Hydrogen Bond Acceptors 21The two nitrogen atoms in the pyrimidine ring offer more opportunities for hydrogen bonding interactions with biological targets.
Aqueous Solubility Generally higherGenerally lowerHigher aqueous solubility is advantageous for formulation and administration.

Biological Activity: A Focus on Kinase Inhibition

Both this compound and quinoline scaffolds have been extensively utilized in the design of potent kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This section provides a comparative analysis of the inhibitory activities of representative compounds from each scaffold against key kinases in two major signaling pathways: PI3K/Akt/mTOR and JAK-STAT.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in cancer.

CompoundScaffoldTarget KinaseIC50 (nM)Cell LineReference
PI3K/mTOR Inhibitor-2 PyridopyrimidinonePI3Kα3.4-[1]
PI3Kβ34-[1]
PI3Kδ16-[1]
PI3Kγ1-[1]
mTOR4.7-[1]
Omipalisib (GSK2126458) QuinolinePI3Kα0.04-[2]
mTOR0.28 (DNA-PK)-[2]
PQQ QuinolinemTOR64HL-60[3]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

JAK-STAT Pathway Inhibition

The JAK-STAT signaling pathway is crucial for mediating immune responses and hematopoietic cell development. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

CompoundScaffoldTarget KinaseIC50 (nM)Reference
Ruxolitinib Pyrrolo[2,3-d]pyrimidineJAK13.3[]
JAK22.8[]
Tofacitinib Pyrrolo[2,3-d]pyrimidineJAK1112[]
JAK220[]
JAK31[]
Abrocitinib Pyrrolo[2,3-d]pyrimidineJAK1(selective)[5]

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. The inherent properties of the this compound and quinoline scaffolds can significantly influence these parameters.

ParameterThis compound DerivativesQuinoline Derivatives
Oral Bioavailability Can be favorable. For example, a 2-(phenylamino)pyrimidine derivative showed an oral bioavailability of 40.7% in rats.[6] A pyridopyrimidine derivative (MD-39-AM) exhibited an absolute bioavailability of about 90% in rats.[7]Generally exhibit excellent oral bioavailability (50% to >95%).
Metabolism Metabolism can vary depending on the substituents.Often undergo extensive hepatic metabolism.
Elimination Half-life Can vary. A 2-(phenylamino)pyrimidine derivative had a t1/2 of 26.2 h in rats.[6]Moderate to long elimination half-lives are common.
Protein Binding Can vary.Low to moderate protein binding is often observed.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments commonly used to evaluate kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-based)

Principle: This assay quantifies the amount of ATP remaining in a solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.

Materials:

  • Target kinase (e.g., PI3K, JAK)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds (this compound and quinoline derivatives)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • 384-well white, flat-bottom assay plates

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the appropriate wells of the 384-well plate. Include a DMSO-only control (vehicle control) and a known potent inhibitor as a positive control.

  • Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the specific substrate.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor This compound or Quinoline Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT GeneExpression Gene Expression (Inflammation, Proliferation) pSTAT->GeneExpression Translocation Inhibitor This compound or Quinoline Inhibitor Inhibitor->JAK Inhibition

Caption: JAK-STAT signaling pathway and the inhibitory action of kinase inhibitors.

Kinase_Inhibition_Workflow CompoundPrep Compound Dilution PlatePrep Assay Plate Preparation CompoundPrep->PlatePrep KinaseReaction Kinase Reaction (Kinase, Substrate, ATP) PlatePrep->KinaseReaction SignalGeneration Luminescence Signal Generation KinaseReaction->SignalGeneration DataAcquisition Data Acquisition (Plate Reader) SignalGeneration->DataAcquisition DataAnalysis IC50 Determination DataAcquisition->DataAnalysis

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Conclusion

The this compound and quinoline scaffolds both represent highly valuable starting points for the design of potent kinase inhibitors. The quinoline scaffold, with its extensive history in medicinal chemistry, offers a wealth of structure-activity relationship data and a proven track record in generating orally bioavailable drugs with diverse biological activities.[7] Its higher lipophilicity can be advantageous for membrane permeability but may require careful optimization to manage solubility and metabolism.

The this compound scaffold, while perhaps less explored in direct head-to-head comparisons, presents compelling advantages. Its lower molecular weight and higher polarity can lead to improved aqueous solubility and potentially more favorable pharmacokinetic profiles. The presence of two hydrogen bond acceptors in the pyrimidine ring provides additional opportunities for strong and specific interactions with target kinases.

Ultimately, the choice between a this compound and a quinoline scaffold will depend on the specific therapeutic target, the desired pharmacological profile, and the overall drug design strategy. This guide provides a foundational comparison to aid researchers in making informed decisions in the early stages of drug discovery, with the understanding that further empirical data and iterative optimization are essential for the development of successful clinical candidates.

References

A Comparative Guide to Isomeric Purity Analysis of Methylpyrimidine Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of isomeric purity is a critical quality attribute in the development and manufacturing of pharmaceuticals and agrochemicals, where different isomers of a molecule can exhibit varied biological activities and toxicological profiles. Methylpyrimidines, a class of heterocyclic compounds, are important building blocks in many such products. This guide provides a comprehensive comparison of the primary analytical techniques for the analysis of methylpyrimidine isomeric mixtures, offering an objective look at their performance with supporting data and detailed experimental protocols.

Comparison of Analytical Techniques

The choice of an analytical method for isomeric purity analysis depends on several factors, including the type of isomerism (positional, enantiomeric), the required resolution and sensitivity, and the sample matrix. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

At a Glance: HPLC vs. GC-MS vs. CE vs. qNMR for Isomeric Purity
Analytical Technique Principle Advantages Disadvantages Primary Applications
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.Higher cost of instrumentation and solvents compared to some other methods.[1]Purity determination, assay for potency, stability testing, and impurity profiling.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase, followed by mass-based detection.Excellent for the analysis of volatile impurities; high separation efficiency and specificity.[3][4]Not suitable for non-volatile or thermally labile compounds without derivatization.Analysis of volatile impurities and thermally stable isomers.[5]
Capillary Electrophoresis (CE) Separation of ionized molecules in an electric field based on their charge-to-mass ratio.[6]High efficiency, minimal solvent consumption, and orthogonal selectivity to HPLC.[6][7]Lower concentration sensitivity for some applications and requires charged or ionizable analytes.Analysis of charged isomers and as a complementary technique to HPLC.[8]
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity of a specific nucleus is directly proportional to the molar amount of that nucleus in the sample.[9][10]Provides a direct, primary method for quantification without the need for identical standards for each isomer; non-destructive.[11][12]Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.[12]Absolute and relative quantification of isomers in bulk drug substances and reference standards.[9]
Quantitative Performance Comparison

The following table summarizes typical performance characteristics for the separation and quantification of small molecule isomers, including nitrogen-containing heterocycles. The data is compiled from various sources and should be considered representative, as performance can vary based on the specific methylpyrimidine isomers and the optimized method.

Validation Parameter HPLC GC-MS CE qNMR Typical Acceptance Criteria (ICH) [5]
Specificity High (Peak purity analysis)Very High (Mass spectral data)High (Migration time and spectral data)High (Unique resonance signals)The analyte signal should be free of interference from other components.
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.99≥ 0.999r² ≥ 0.99
Range (% of nominal) 80 - 120% (Assay) LOQ - 120% (Impurity)80 - 120% (Assay) LOQ - 120% (Impurity)80 - 120% (Assay) LOQ - 120% (Impurity)Dependent on analyte solubility and instrument sensitivity.The range for which the method is linear, accurate, and precise.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%98.0 - 102.0% for drug substance assay.
Precision (RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Repeatability: ≤ 2.0% Intermediate: ≤ 5.0%Repeatability: ≤ 2.0% Intermediate: ≤ 5.0%Repeatability: ≤ 0.5% Intermediate: ≤ 1.0%RSD ≤ 1.0% for drug substance assay.
Limit of Detection (LOD) ng/mL to low µg/mLpg/mL to ng/mLHigh ng/mL to µg/mLHigh µg/mL to mg/mLTypically S/N ≥ 3
Limit of Quantitation (LOQ) Low µg/mLng/mLµg/mLmg/mLTypically S/N ≥ 10

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific methylpyrimidine isomers and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method suitable for the separation of positional isomers of methylpyrimidine.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Phenyl or polar-embedded phases can also provide alternative selectivity for positional isomers.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Gradient Program: Start at 5% B, hold for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the methylpyrimidine mixture in the initial mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile and thermally stable methylpyrimidine isomers.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or methanol (B129727) to a concentration of approximately 100 µg/mL.

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

Capillary Electrophoresis (CE)

This protocol describes a capillary zone electrophoresis (CZE) method for the separation of methylpyrimidine isomers.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica (B1680970) capillary, 50 µm i.d., with an effective length of 50 cm.

  • Background Electrolyte (BGE): 50 mM sodium phosphate (B84403) buffer, pH 2.5. The addition of organic modifiers like acetonitrile or cyclodextrins may be necessary to improve resolution for some isomers.[13]

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation: Dissolve the sample in the BGE or water to a concentration of 0.1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol outlines the steps for determining the isomeric ratio of a methylpyrimidine mixture using an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity that has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent that fully dissolves both the sample and the internal standard (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh a specific amount of the methylpyrimidine mixture (e.g., 10-20 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Pulse Angle: 30-90° (a smaller angle may be used to shorten the relaxation delay).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.

    • Acquisition Time (aq): Sufficient to ensure good digital resolution.

    • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 150 for the signals to be integrated).

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and perform baseline correction.

    • Integrate the well-resolved, non-overlapping signals of each isomer and the internal standard.

  • Calculation: The molar ratio of the isomers is calculated from the integral values, the number of protons giving rise to each signal, and the initial weights of the sample and internal standard.

Mandatory Visualizations

Experimental Workflows and Logical Relationships

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Dissolve sample in mobile phase (0.5 mg/mL) s_filter Filter through 0.45 µm syringe filter s_prep->s_filter h_inject Inject 10 µL onto C18 column s_filter->h_inject h_sep Gradient elution with Water/Acetonitrile (0.1% FA) h_inject->h_sep h_detect UV Detection at 254 nm h_sep->h_detect d_integrate Integrate peak areas of isomers h_detect->d_integrate d_calc Calculate isomeric purity (Area % or vs. Standard) d_integrate->d_calc

Caption: Experimental workflow for HPLC analysis.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s_prep Dissolve sample in volatile solvent (100 µg/mL) g_inject Inject 1 µL into GC s_prep->g_inject g_sep Temperature programmed separation on DB-5 column g_inject->g_sep g_detect Mass Spectrometry (EI, Scan) g_sep->g_detect d_integrate Extract ion chromatograms and integrate peak areas g_detect->d_integrate d_calc Quantify isomers using calibration curve or internal standard d_integrate->d_calc

Caption: Experimental workflow for GC-MS analysis.

Experimental_Workflow_CE cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis s_prep Dissolve sample in BGE or water (0.1 mg/mL) c_inject Hydrodynamic injection s_prep->c_inject c_sep Separation in fused silica capillary with BGE c_inject->c_sep c_detect UV Detection at 214 nm c_sep->c_detect d_integrate Integrate peak areas of isomers c_detect->d_integrate d_calc Calculate isomeric ratio d_integrate->d_calc

Caption: Experimental workflow for CE analysis.

Experimental_Workflow_qNMR cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis s_weigh Accurately weigh sample and internal standard s_dissolve Dissolve in deuterated solvent s_weigh->s_dissolve n_acquire Acquire 1D 1H NMR spectrum under quantitative conditions s_dissolve->n_acquire n_process Process spectrum (phasing, baseline correction) n_acquire->n_process d_integrate Integrate non-overlapping signals n_process->d_integrate d_calc Calculate molar ratio of isomers d_integrate->d_calc

Caption: Experimental workflow for qNMR analysis.

Method_Selection_Tree start Start: Isomeric Purity Analysis of Methylpyrimidine Mixture volatile Are isomers volatile and thermally stable? start->volatile charged Are isomers charged or ionizable? volatile->charged No gcms Use GC-MS volatile->gcms Yes primary_quant Is a primary method for absolute quantification required? charged->primary_quant No ce Consider CE charged->ce Yes qnmr Use qNMR primary_quant->qnmr Yes hplc_alt Use HPLC as a primary method primary_quant->hplc_alt No hplc Use HPLC ce->hplc Orthogonal Method

Caption: Decision tree for analytical method selection.

References

Performance of 2-Methylpyrimidine Derivatives Against Drug-Resistant Microbial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the promising candidates, 2-methylpyrimidine derivatives have emerged as a versatile scaffold exhibiting significant activity against a spectrum of drug-resistant microbial strains. This guide provides a comparative analysis of the performance of various this compound derivatives, supported by experimental data from recent studies. It aims to offer an objective overview to aid researchers in the field of antimicrobial drug discovery.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been evaluated against several key drug-resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Pseudomonas aeruginosa, and drug-resistant Candida species. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, is summarized below. It is important to note that variations in experimental protocols across different studies can influence MIC values, and therefore, direct comparisons should be made with caution.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Derivatives against Drug-Resistant Bacteria.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (B591076) (EDT)MRSA (clinical isolates)0.0313–0.125[1]
Pyrazole-clubbed pyrimidine (B1678525) (Compound 5c)MRSA521 µM[2]
Pyrimidine-clubbed benzimidazole (B57391) (Compound 29)Staphylococcus aureusNot specified[3][4]
Pyrimidine-clubbed benzimidazole (Compound 33)Staphylococcus aureusNot specified[3][4]
2-amino-4-(substituted phenylamino)-6- methylpyrimidine derivatives (Compound 5c)Pseudomonas aeruginosa"encouraging action"[5]
Pyrimidine-clubbed benzimidazole (Compound 29)Pseudomonas aeruginosaNot specified[3][4]
Pyrimidine-clubbed benzimidazole (Compound 33)Pseudomonas aeruginosaNot specified[3][4]

Note: Some studies did not report specific MIC values but indicated significant activity.[3][4][5]

Antifungal Activity

Data on the efficacy of this compound derivatives specifically against drug-resistant fungal strains like Candida auris is limited in the reviewed literature. However, broader studies on pyrimidine derivatives show potential against pathogenic fungi.

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives against Candida Species.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Pyrimidinedione derivative (MYC-053)Candida auris (5 isolates)4[6]
2-amino-4-(substituted phenylamino)-6- methylpyrimidine derivativesCandida albicansModerate activity[5]
Pyrimidine-clubbed benzimidazole (Compound 29)Fungal strainsEffective[3][4]
Pyrimidine-clubbed benzimidazole (Compound 33)Fungal strainsEffective[3][4]

Mechanisms of Action

Several studies have elucidated the mechanisms by which pyrimidine derivatives exert their antimicrobial effects. Two prominent targets are Dihydrofolate Reductase (DHFR) and Filamentous temperature-sensitive protein Z (FtsZ).

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibition of bacterial DHFR disrupts DNA synthesis and repair, leading to cell death.[3][4] The pyrimidine core of these derivatives can mimic the natural substrate of DHFR, dihydrofolate, thereby competitively inhibiting the enzyme.[4][7]

DHFR Inhibition Pathway
FtsZ Polymerization Inhibition

FtsZ is a prokaryotic homolog of tubulin and is a key protein in bacterial cell division. It polymerizes to form the Z-ring at the division site, which is essential for cytokinesis.[8] Certain pyrimidine derivatives have been shown to inhibit the polymerization of FtsZ, thereby preventing cell division and leading to bacterial cell death.

FtsZ_Inhibition cluster_process Bacterial Cell Division cluster_inhibition Inhibition by this compound Derivatives FtsZ_monomer FtsZ Monomers Z_ring Z-ring Formation FtsZ_monomer->Z_ring Polymerization GTP GTP GTP->FtsZ_monomer binds Cell_division Cell Division Z_ring->Cell_division Inhibitor This compound Derivative Inhibitor->FtsZ_monomer Binds to FtsZ Inhibitor->Z_ring Inhibits Polymerization MIC_Workflow start Start prep_inoculum Prepare Standardized Inoculum start->prep_inoculum prep_plate Prepare 96-well Plate with Broth start->prep_plate inoculate Inoculate Wells with Microorganism prep_inoculum->inoculate add_compound Add Compound to First Well prep_plate->add_compound serial_dilute Perform Serial Dilutions add_compound->serial_dilute serial_dilute->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

References

Comparative Docking Analysis of 2-Methylpyrimidine Analogs in Kinase Active Sites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the binding affinities of 2-methylpyrimidine analogs within the active sites of key protein kinases, offering valuable insights for researchers, scientists, and drug development professionals. The data presented, derived from molecular docking studies, illuminates the structure-activity relationships of these compounds, aiding in the rational design of more potent and selective kinase inhibitors.

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in numerous kinase inhibitors due to its ability to mimic the adenine (B156593) moiety of ATP and interact with the hinge region of the kinase active site. This guide focuses on the in-silico performance of this compound analogs, summarizing quantitative data on their binding affinities and detailing the computational methodologies employed in these analyses.

Quantitative Docking Data Summary

The following table summarizes the docking scores and predicted binding energies of representative N-(2-Aminopyrimidin-4-yl)acetamide analogues against Aurora Kinase A. Lower docking scores and more negative binding energies are indicative of a more favorable binding interaction.[1]

Compound IDSubstitution PatternDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)
Unsubstituted Core --7.5-55.8
Analogue 1 4-Fluoro-phenyl-8.2-62.3
Analogue 2 3,4-Dichloro-phenyl-8.9-68.1
Analogue 3 4-Methoxy-phenyl-7.9-59.7
Analogue 4 4-Trifluoromethyl-phenyl-9.1-71.4

Experimental Protocols

A generalized molecular docking protocol for this compound analogs against kinase targets is outlined below. This protocol is a composite of methodologies reported in various studies.[1][2][3]

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structure of the target kinase (e.g., Aurora Kinase A, PDB ID: 3UO6) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software such as AutoDockTools.[1]

  • Ligand Structures: The 2D structures of the this compound analogs are drawn using chemical drawing software and converted to 3D structures. Energy minimization is then performed to obtain the most stable conformation.

2. Grid Box Generation:

  • The binding site on the kinase is identified, often based on the position of a co-crystallized ligand in the experimental structure.

  • A grid box is generated around the active site to define the space for the docking calculations. The size and center of the grid are set to encompass the entire binding pocket.

3. Molecular Docking Simulation:

  • Molecular docking is performed using software such as AutoDock Vina or MOE (Molecular Operating Environment).[3]

  • The docking algorithm explores various conformations and orientations of the ligand within the binding site and calculates the binding affinity for each pose.[1]

4. Pose Selection and Analysis:

  • The resulting docking poses are ranked based on their docking scores.

  • The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the key amino acid residues in the kinase active site.[1]

Visualizations

The following diagrams illustrate a typical workflow for in-silico comparative docking studies and a simplified representation of a kinase signaling pathway.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (e.g., PDB) PDB_prep Prepare Protein (Remove water, add hydrogens) PDB->PDB_prep Ligands 2D Ligand Structures Ligands_3D Generate 3D Structures & Energy Minimization Ligands->Ligands_3D Grid Define Grid Box (Active Site) PDB_prep->Grid Dock Molecular Docking (e.g., AutoDock Vina) Ligands_3D->Dock Grid->Dock Results Docking Poses & Scores Dock->Results Analysis Analyze Interactions (H-bonds, Hydrophobic) Results->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

A typical workflow for in silico comparative docking studies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP RTK->ADP pSubstrate Phosphorylated Substrate RTK->pSubstrate Inhibitor This compound Analog Inhibitor->RTK Inhibition ATP ATP ATP->RTK Substrate Substrate Protein Substrate->RTK Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response

Inhibition of a receptor tyrosine kinase by a this compound analog.

References

Safety Operating Guide

Proper Disposal of 2-Methylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 2-Methylpyrimidine are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, in accordance with general safety protocols.

Key Safety and Hazard Information

This compound is a flammable liquid and vapor that is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2] Adherence to proper personal protective equipment (PPE) and handling procedures is mandatory.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 5053-43-0
Molecular Formula C₅H₆N₂
Molecular Weight 94.11 g/mol
Appearance Liquid
Density 1.0132 g/mL at 25 °C
Flash Point 37.8 °C (100.0 °F) - closed cup[2]
Refractive Index n20/D 1.4930

Table 2: Hazard Classifications for this compound

Hazard StatementClassification
H226Flammable liquid and vapour[1][2]
H302Harmful if swallowed[1][2]
H315Causes skin irritation[1][2]
H318Causes serious eye damage[1][2]
H335May cause respiratory irritation[1][2]

Detailed Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and associated waste.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[3]

  • Body Protection: A laboratory coat and additional protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or aerosols may be generated, a NIOSH/MSHA-approved respirator is necessary.[3]

Handling Precautions:

  • Handle this compound in a well-ventilated area and away from ignition sources such as heat, sparks, or open flames.[4]

  • Use non-sparking tools and explosion-proof equipment.[4]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[4]

  • Avoid direct contact with skin and eyes.[4]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safe and compliant disposal.

  • Waste Identification: All waste containing this compound, including contaminated materials like gloves, wipes, and silica (B1680970) gel, must be treated as hazardous waste.[3]

  • Container Selection: Use a designated, compatible, and properly sealed hazardous waste container.[3] Plastic containers are often preferred to minimize the risk of breakage.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.[3] The date when waste is first added to the container should also be clearly marked.[5]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area.[3] This area should be near the point of generation and under the control of the laboratory personnel.[3] Ensure secondary containment is used to capture any potential leaks.[3]

Disposal of Liquid this compound Waste
  • Collection: Carefully transfer liquid this compound waste into the designated hazardous waste container.

  • Disposal Method: The collected waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge this compound into the sewer system. [4]

  • Pickup: Arrange for a pickup of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][6]

Disposal of Contaminated Materials
  • Solid Waste: Items such as contaminated gloves, paper towels, and other lab supplies should be collected in a separate, clearly labeled hazardous waste bag or container.[5]

  • Disposal: Dispose of this solid hazardous waste through your institution's EHS-approved procedures.

Decontamination and Disposal of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal.

  • Triple Rinsing: The empty container must be triple-rinsed with a suitable solvent that can effectively remove all chemical residue.[3][7]

  • Rinsate Collection: The solvent used for rinsing (rinsate) is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[3][7]

  • Final Disposal: After triple-rinsing and allowing the container to air-dry, deface all original labels.[3] The decontaminated container may then be disposed of as regular trash or recycled, depending on institutional policies.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Workflow for this compound Disposal A Start: this compound Waste Generation B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Is the waste liquid or solid? B->C D Liquid Waste: Collect in a labeled, sealed, compatible hazardous waste container. C->D Liquid E Solid Waste (Contaminated materials): Collect in a labeled hazardous waste bag/container. C->E Solid F Is the original container empty? D->F E->F G Triple-rinse container with a suitable solvent. F->G Yes J Store all hazardous waste in a designated Satellite Accumulation Area with secondary containment. F->J No H Collect rinsate as hazardous liquid waste. G->H I Deface labels and dispose of/recycle empty container per institutional policy. G->I H->D K Arrange for waste pickup by EHS or a licensed disposal company. J->K L End: Proper Disposal Complete K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpyrimidine
Reactant of Route 2
2-Methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.